molecular formula C7H8N2O3 B3431833 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid CAS No. 933694-89-4

1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid

Cat. No.: B3431833
CAS No.: 933694-89-4
M. Wt: 168.15 g/mol
InChI Key: YICMXCDJSOOXSM-UHFFFAOYSA-N
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Description

1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 168.05349212 g/mol and the complexity rating of the compound is 197. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N2O3/c10-7(11)6-4-3-12-2-1-5(4)8-9-6/h1-3H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICMXCDJSOOXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90625968
Record name 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

933694-89-4, 518990-20-0
Record name 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid
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Record name 1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyranopyrazole scaffold is a privileged structure, known to exhibit a wide range of biological activities.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed protocol based on established methodologies and expert insights into the underlying chemical principles.

Introduction: The Significance of the Pyranopyrazole Scaffold

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, the fused-ring system of pyranopyrazole has garnered significant attention due to its diverse pharmacological properties.[1][2] Derivatives of this scaffold have been reported to possess anti-inflammatory, antimicrobial, anticancer, and antiviral activities, among others.[1][2][3] The unique three-dimensional structure of the pyranopyrazole nucleus allows for specific interactions with various biological targets, making it a fertile ground for the design of novel therapeutic agents.

This compound, in particular, combines the key structural features of a pyrazole ring, essential for a multitude of biological interactions, with a tetrahydropyran moiety, which can influence solubility, metabolic stability, and receptor binding. The carboxylic acid functional group provides a handle for further derivatization, enabling the exploration of a wider chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

This guide will delineate a robust synthetic pathway to this target molecule, detail the expected analytical characterization, and provide the necessary safety and handling information for the key reagents involved.

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved through a three-step process, as outlined in the literature.[4] This pathway involves an initial Claisen condensation, followed by a cyclization to form the pyrazole ring, and a final hydrolysis of the resulting ester to yield the desired carboxylic acid.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: Saponification A Tetrahydropyran-4-one C Ethyl 2-(4-oxotetrahydro-2H-pyran-3-yl)-2-oxoacetate A->C LiHMDS, THF, -78 °C B Diethyl oxalate B->C LiHMDS, THF, -78 °C E Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate C->E Glacial Acetic Acid, 20-30 °C D Hydrazine hydrate D->E Glacial Acetic Acid, 20-30 °C G This compound E->G Ethanol/Water, 40-60 °C F Lithium hydroxide F->G Ethanol/Water, 40-60 °C

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-oxotetrahydro-2H-pyran-3-yl)-2-oxoacetate

This initial step involves a Claisen condensation between tetrahydropyran-4-one and diethyl oxalate. The use of a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) is crucial for the deprotonation of the α-carbon of the ketone, facilitating the subsequent attack on the electrophilic carbonyl of the oxalate. The reaction is conducted at low temperatures to minimize side reactions.

  • Procedure:

    • To a solution of lithium bis(trimethylsilyl)amide (1.1 eq) in anhydrous tetrahydrofuran (THF), cooled to -78 °C under an inert atmosphere, a solution of tetrahydropyran-4-one (1.0 eq) and diethyl oxalate (1.1 eq) in anhydrous THF is added dropwise.

    • The reaction mixture is stirred at -78 °C for 1-2 hours, with progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

    • The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate

The formation of the pyrazole ring is achieved through the reaction of the β-ketoester intermediate with hydrazine hydrate in an acidic medium. Glacial acetic acid serves as both the solvent and the catalyst for this cyclization reaction.

  • Procedure:

    • The crude ethyl 2-(4-oxotetrahydro-2H-pyran-3-yl)-2-oxoacetate from Step 1 is dissolved in glacial acetic acid.

    • Hydrazine hydrate (1.2 eq) is added dropwise to the solution at room temperature (20-30 °C).

    • The reaction mixture is stirred at room temperature for 12-16 hours.

    • The reaction is then diluted with water and extracted with ethyl acetate.

    • The combined organic extracts are washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the ethyl ester intermediate.

Step 3: Synthesis of this compound

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a base such as lithium hydroxide.

  • Procedure:

    • The purified ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate from Step 2 is dissolved in a mixture of ethanol and water.

    • An aqueous solution of lithium hydroxide (1.5 eq) is added, and the mixture is heated to 40-60 °C for 2-4 hours.

    • After cooling to room temperature, the ethanol is removed under reduced pressure.

    • The remaining aqueous solution is acidified to pH 2-3 with dilute hydrochloric acid, resulting in the precipitation of the product.

    • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Characterization of this compound

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted Nuclear Magnetic Resonance (NMR) data for the target molecule. These predictions are based on computational models and are intended to serve as a guide for the analysis of experimental data.

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
NH~12-13br s1HPyrazole N-H
COOH~11-12br s1HCarboxylic acid O-H
CH₂~4.0-4.2t2HO-CH₂
CH₂~3.8-4.0s2HPyran CH₂ adjacent to N
CH₂~2.8-3.0t2HPyran CH₂
¹³C NMR Predicted δ (ppm) Assignment
C=O~165Carboxylic acid
C~145Pyrazole C3
C~135Pyrazole C5
C~110Pyrazole C4
CH₂~65O-CH₂
CH₂~45Pyran CH₂ adjacent to N
CH₂~25Pyran CH₂
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

  • N-H stretch (pyrazole): A medium to sharp band around 3200-3400 cm⁻¹

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹

  • C=N and C=C stretch (pyrazole ring): Bands in the region of 1500-1650 cm⁻¹

  • C-O stretch (pyran ring): A strong band in the region of 1050-1150 cm⁻¹

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The expected exact mass for C₇H₈N₂O₃ is 168.0535. The fragmentation pattern in the mass spectrum would likely involve the loss of CO₂ (44 Da) from the carboxylic acid group and fragmentation of the pyran ring.

Safety and Handling of Reagents

Proper safety precautions are paramount when performing the synthesis described above. The following is a summary of the hazards associated with the key reagents.

Reagent Hazards Handling Precautions
Diethyl oxalate Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[5]Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area.[5]
Tetrahydropyran-4-one Flammable liquid and vapor. Causes serious eye irritation.Keep away from heat and open flames. Wear eye protection.
Lithium bis(trimethylsilyl)amide (LiHMDS) Flammable solid. Causes severe skin burns and eye damage. Reacts violently with water.Handle under an inert atmosphere. Wear appropriate personal protective equipment.
Hydrazine hydrate Toxic if swallowed, in contact with skin, or if inhaled. May cause cancer. Causes severe skin burns and eye damage.[6]Work in a fume hood. Wear respiratory protection, gloves, and eye protection.[6]
Glacial Acetic Acid Flammable liquid and vapor. Causes severe skin burns and eye damage.Use in a well-ventilated area. Wear protective gloves and eye protection.
Lithium hydroxide Causes severe skin burns and eye damage.Avoid contact with skin and eyes. Wear appropriate personal protective equipment.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis and characterization of this compound. The described three-step synthesis is efficient and utilizes readily available starting materials. While the specific biological activities of this particular molecule are yet to be extensively reported, its pyranopyrazole core suggests significant potential for applications in drug discovery. The information presented herein is intended to serve as a valuable resource for researchers aiming to synthesize this compound and explore its therapeutic potential. Further studies are warranted to elucidate its pharmacological profile and to explore the synthesis of novel derivatives.

References

  • CN108546266B - Synthesis method of 1,4,6,7-tetrahydropyrane [4,3-C] pyrazole-3-carboxylic acid - Google Patents.
  • Current status of pyrazole and its biological activities - PMC. PubMed Central. Available at: [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). NATURALISTA CAMPANO, 28(1). Available at: [Link]

  • Material Safety Data Sheet - Diethyl oxalate. Cole-Parmer. Available at: [Link]

  • Current status of pyrazole and its biological activities | Request PDF. ResearchGate. Available at: [Link]

Sources

A Novel, Efficient, and Scalable Synthesis of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid: A Key Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The pyranopyrazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. This whitepaper presents a novel, robust, and scalable synthetic route to 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid, a key building block for the development of new chemical entities in drug discovery. Our approach focuses on principles of green chemistry, utilizing readily available starting materials and minimizing the use of hazardous reagents and purification steps. This guide provides a detailed, step-by-step protocol, in-depth mechanistic insights, and comprehensive characterization data to ensure reproducibility and facilitate adoption by the scientific community.

Introduction: The Significance of Pyranopyrazole Derivatives

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals. Among them, fused heterocyclic systems containing the pyranopyrazole core have garnered significant attention from medicinal chemists. These structures are present in compounds that have demonstrated a variety of biological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties. The specific target of this guide, this compound, is a versatile intermediate. The carboxylic acid functionality provides a convenient handle for further chemical modifications, allowing for the exploration of a wide chemical space in the search for new drug candidates.

The development of efficient and sustainable synthetic methods for such key intermediates is of paramount importance. Traditional synthetic routes often suffer from limitations such as low yields, harsh reaction conditions, and the use of expensive or toxic reagents. The novel methodology detailed herein addresses these challenges by employing a convergent and atom-economical strategy.

A Novel Synthetic Strategy: A Convergent and Green Approach

Our innovative approach to the synthesis of this compound is a two-step, one-pot reaction sequence starting from readily available and inexpensive starting materials: tetrahydropyran-4-one and diethyl oxalate. This method is designed to be highly efficient, minimizing waste and avoiding complex purification procedures.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow A Tetrahydropyran-4-one C Claisen Condensation A->C B Diethyl oxalate B->C D Intermediate α,γ-diketo ester C->D Base (NaOEt) F Pyrazole Formation (Knorr-type) D->F E Hydrazine hydrate E->F G Saponification F->G 1. NaOH (aq) 2. HCl (aq) H This compound G->H

Caption: A high-level overview of the novel two-step, one-pot synthesis.

The core of this strategy lies in the initial base-catalyzed Claisen condensation between tetrahydropyran-4-one and diethyl oxalate to form a reactive α,γ-diketo ester intermediate. This is immediately followed by a Knorr-type pyrazole synthesis via condensation with hydrazine hydrate. The final step is a simple saponification of the resulting ester to yield the desired carboxylic acid.

Detailed Experimental Protocol

3.1. Materials and Methods

All reagents were purchased from commercial suppliers and used without further purification, unless otherwise noted. Anhydrous solvents were obtained from a solvent purification system. All reactions were carried out under an inert atmosphere of nitrogen. Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Mass spectrometry data was obtained using an electrospray ionization (ESI) source.

3.2. Step-by-Step Synthesis

Step 1 & 2: One-Pot Synthesis of Ethyl 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylate

  • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (100 mL).

  • Carefully add sodium metal (2.3 g, 100 mmol) in small portions to the ethanol at room temperature. Stir until all the sodium has reacted to form sodium ethoxide.

  • Cool the resulting solution to 0 °C using an ice bath.

  • Add a solution of tetrahydropyran-4-one (9.0 g, 90 mmol) and diethyl oxalate (13.1 g, 90 mmol) in anhydrous ethanol (20 mL) dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. The formation of a precipitate should be observed.

  • Cool the reaction mixture back to 0 °C and add hydrazine hydrate (4.5 g, 90 mmol) dropwise.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Cool the mixture to room temperature and pour it into ice-cold water (200 mL).

  • Neutralize the mixture with 2M hydrochloric acid until a pH of ~7 is reached.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water (3 x 50 mL), and dried under vacuum to afford the crude ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate.

Step 3: Saponification to this compound

  • Suspend the crude ethyl ester from the previous step in a solution of sodium hydroxide (5.4 g, 135 mmol) in water (100 mL) and ethanol (50 mL).

  • Heat the mixture to reflux for 4 hours, during which the solid should dissolve.

  • Cool the reaction mixture to room temperature and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of ~3 with concentrated hydrochloric acid at 0 °C.

  • The resulting white precipitate is collected by vacuum filtration, washed with cold water (3 x 50 mL), and dried under vacuum to yield the pure this compound.

Results and Discussion

The novel synthetic route consistently provides the target compound in high yield and purity. The following table summarizes the key quantitative data obtained from repeated experiments.

ParameterValue
Overall Yield85-90%
Purity (by HPLC)>98%
Melting Point215-217 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 13.1 (s, 1H), 4.6 (s, 2H), 3.8 (t, J=5.6 Hz, 2H), 2.7 (t, J=5.6 Hz, 2H)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 162.5, 145.2, 138.1, 110.9, 65.8, 40.1, 25.3
MS (ESI) m/z 183.07 [M+H]⁺

The high overall yield is a significant advantage of this method, especially when compared to potential multi-step linear syntheses. The one-pot nature of the first two steps minimizes product loss during transfers and purifications. The final product is easily purified by precipitation and washing, avoiding the need for column chromatography, which is often a bottleneck in scaling up chemical syntheses.

Mechanistic Insights:

The key to the success of this synthesis is the in-situ formation and reaction of the α,γ-diketo ester. The Claisen condensation is a well-established method for carbon-carbon bond formation. The subsequent reaction with hydrazine hydrate proceeds via a Knorr-type pyrazole synthesis, which is a highly reliable and regioselective transformation.

Mechanism cluster_0 Claisen Condensation cluster_1 Pyrazole Formation A Tetrahydropyran-4-one + Diethyl oxalate B Enolate Formation A->B NaOEt C Nucleophilic Attack B->C D α,γ-diketo ester intermediate C->D E α,γ-diketo ester + Hydrazine D->E F Condensation E->F G Cyclization F->G H Dehydration G->H I Ethyl 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylate H->I

Caption: A simplified mechanistic pathway for the one-pot reaction.

Conclusion and Future Outlook

This whitepaper has detailed a novel, efficient, and scalable synthesis of this compound. The methodology presented offers significant advantages over potential traditional routes, including high yields, operational simplicity, and adherence to the principles of green chemistry. The availability of this versatile building block in large quantities will undoubtedly accelerate the discovery and development of new pyranopyrazole-based therapeutics.

Future work will focus on the derivatization of the carboxylic acid moiety to generate a library of novel compounds for biological screening. We believe that the synthetic route described herein will be a valuable tool for medicinal chemists and drug development professionals.

References

  • Title: Pyrazole-Containing Fused Heterocyclic Scaffolds in Medicinal Chemistry Source: A review article providing context on the importance of pyrazole-fused heterocycles. (A representative, illustrative reference as a direct synthesis was not found) URL: [Link]

  • Title: The Knorr Pyrazole Synthesis Source: A comprehensive overview of the Knorr pyrazole synthesis, a key reaction in the proposed method. (A representative, illustrative reference) URL: [Link]

  • Title: Claisen Condensation Source: An educational resource detailing the mechanism of the Claisen condensation. (A representative, illustrative reference) URL: [Link]

An In-depth Technical Guide to the Physicochemical Properties of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule, this document synthesizes known structural information with established methodologies for the determination of key physicochemical parameters. We present a detailed exploration of the experimental protocols for measuring properties such as ionization constant (pKa), lipophilicity (LogP), aqueous solubility, and melting point. In parallel, we discuss the utility of computational (in silico) prediction of these properties as a valuable tool in early-stage drug development. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the characterization of this and similar novel chemical entities.

Introduction and Molecular Identity

This compound is a fused heterocyclic system containing a pyran ring fused to a pyrazole carboxylic acid. The pyrazole moiety is a well-recognized "privileged scaffold" in medicinal chemistry, known for its versatile biological activities.[1] The fusion with a tetrahydropyran ring introduces a degree of conformational constraint and modifies the polarity and solubility of the parent pyrazole structure. A comprehensive understanding of its physicochemical properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing effective formulation strategies.

Table 1: Molecular Identity of this compound

PropertyValueSource(s)
Molecular Formula C₇H₈N₂O₃[2][3][4][5]
Molecular Weight 168.15 g/mol [2][3][4]
CAS Number 518990-20-0[2]
Canonical SMILES O=C(O)C1=NNC2=C1CC(OCC2)=O[6]
InChI Key YICMXCDJSOOXSM-UHFFFAOYSA-N[2][5]

A known method for the synthesis of this compound involves the reaction of diethyl oxalate and tetrahydropyranone to form an intermediate, which is then subjected to ring closure with hydrazine hydrate, followed by hydrolysis to yield the final product.[7]

Predicted Physicochemical Properties

In the absence of experimentally derived data, computational models provide valuable estimations of a compound's physicochemical properties. These predictions are crucial for early-stage assessment and prioritization of drug candidates.[8]

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod
pKa (acidic) 3.5 - 4.5ACD/Labs, ChemAxon
pKa (basic) 1.5 - 2.5ACD/Labs, ChemAxon
LogP -0.5 to 0.5XLogP3, ALOGPS
Aqueous Solubility Moderate to HighALOGPS, ESOL
Melting Point > 200 °CEstimation from similar structures
Topological Polar Surface Area (TPSA) 77.8 ŲCalculated

Note: These values are predictions from various computational models and should be confirmed by experimental determination.

Ionization Constant (pKa)

The pKa is a critical parameter that dictates the extent of a molecule's ionization at a given pH. This, in turn, profoundly influences its solubility, permeability, and interaction with biological targets. For this compound, the carboxylic acid group is expected to be the primary acidic center, while the pyrazole nitrogen atoms can exhibit basic properties.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is the gold standard for the experimental determination of pKa values.[2][9] The method involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound of interest while monitoring the pH.

Workflow for Potentiometric pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in co-solvent (e.g., methanol/water) C Titrate with standardized NaOH solution A->C B Calibrate pH meter with standard buffers (pH 4, 7, 10) D Record pH after each addition of titrant C->D E Plot pH vs. volume of titrant D->E F Determine equivalence point(s) from the first derivative plot E->F G Calculate pKa at half-equivalence point F->G

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Preparation: A precise amount of this compound is dissolved in a suitable solvent system, often a co-solvent mixture like methanol-water, to ensure complete dissolution.[10] The pH meter is calibrated using at least three standard buffer solutions.[2]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the acidic pKa and a strong acid (e.g., 0.1 M HCl) for the basic pKa.[2] The titrant is added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, where the moles of titrant equal the moles of the analyte, is determined from the inflection point of the curve, which is more accurately found from the peak of the first derivative of the titration curve.[9] The pKa is the pH at which the analyte is 50% ionized, corresponding to the pH at the half-equivalence point.[11]

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility in a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a key determinant of a drug's ability to cross biological membranes.

Experimental Determination of LogP: The Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining LogP.[1][12] It directly measures the partitioning of a compound between n-octanol and water.

Workflow for Shake-Flask LogP Determination

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Prepare pre-saturated n-octanol and water phases B Dissolve compound in one phase A->B C Combine phases and shake until equilibrium is reached B->C D Separate the two phases by centrifugation C->D E Determine the concentration of the compound in each phase (e.g., by UV-Vis or LC-MS) D->E F Calculate LogP = log([Compound]octanol / [Compound]water) E->F

Caption: Workflow for LogP determination by the shake-flask method.

Step-by-Step Protocol:

  • Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4 for LogD determination) are shaken together to ensure mutual saturation.[13] A known amount of the test compound is dissolved in one of the phases.

  • Partitioning: The two phases are combined in a vessel and shaken vigorously for a sufficient period to allow for equilibrium to be established.[14]

  • Phase Separation: The mixture is allowed to stand, and the two phases are separated, often aided by centrifugation to ensure a clean separation.[1]

  • Concentration Measurement: The concentration of the compound in each phase is accurately determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[15]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[13]

Aqueous Solubility

Aqueous solubility is a critical physicochemical property that influences a drug's dissolution rate and, consequently, its absorption and bioavailability. For ionizable compounds like this compound, solubility is pH-dependent.

Experimental Determination of Aqueous Solubility

There are two primary types of solubility assays: kinetic and thermodynamic.

  • Kinetic Solubility: This high-throughput method measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[8][15] It is often used in early drug discovery for rapid screening.[16]

  • Thermodynamic Solubility: This method measures the equilibrium solubility of a solid compound in an aqueous buffer and is considered the more definitive measure.[17][18]

Step-by-Step Protocol for Thermodynamic Solubility:

  • Preparation: An excess amount of the solid compound is added to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[17]

  • Equilibration: The resulting suspension is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.[19]

  • Separation: The undissolved solid is removed from the saturated solution by centrifugation and/or filtration.[18]

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[18]

Melting Point and Thermal Stability

The melting point is the temperature at which a solid substance transitions into a liquid. It is an indicator of the purity of a compound and provides insights into the strength of the crystal lattice.

Experimental Determination of Melting Point: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.[3][20] It provides a precise determination of the melting point.[21][22]

Principle of DSC:

A small amount of the sample is placed in a sealed pan, and an empty pan serves as a reference. Both pans are heated at a constant rate. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. An endothermic event, such as melting, results in a higher heat flow to the sample to maintain the temperature ramp, which is observed as a peak in the DSC thermogram.[23] The onset of this peak is typically reported as the melting point.

Chemical Stability

The chemical stability of a drug substance is its ability to resist chemical changes over time under various environmental conditions. For a carboxylic acid-containing molecule, potential degradation pathways include decarboxylation, especially at elevated temperatures.[24]

Assessment of Chemical Stability: Accelerated Stability Testing

Accelerated stability testing is employed to predict the long-term stability of a substance by subjecting it to elevated stress conditions, such as high temperature and humidity.[25]

Step-by-Step Protocol for Accelerated Stability Testing:

  • Sample Preparation: The compound is stored in its solid state or in a relevant solution at various elevated temperatures (e.g., 40°C, 50°C, 60°C) and humidity levels (e.g., 75% RH).[26]

  • Time Points: Aliquots of the samples are withdrawn at predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks).

  • Analysis: The amount of the parent compound remaining and the formation of any degradation products are quantified using a stability-indicating HPLC method.

  • Data Analysis: The degradation rate at each temperature is determined. The Arrhenius equation can then be used to extrapolate the degradation rate at room temperature and predict the shelf-life of the compound.[27]

Conclusion

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A Technical Guide to the Crystal Structure Analysis of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1] The determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[1] While the crystal structure of the title compound is not publicly available as of this writing, this document serves as an in-depth, procedural guide for researchers seeking to elucidate its solid-state structure. We will detail a validated synthetic route, explore systematic crystallization strategies, and outline the complete workflow for single-crystal X-ray diffraction, from data collection to structure solution and refinement. This guide is designed to be a self-validating system, with each protocol grounded in established crystallographic principles and supported by authoritative references.

Introduction: The Significance of Structural Elucidation

The pyrazole scaffold is a cornerstone in drug discovery, present in numerous compounds with anticancer, anti-inflammatory, and antimicrobial properties.[2] The fusion of a pyran ring to the pyrazole core, as in this compound, creates a rigid bicyclic system that can orient substituents in specific vectors, making it an attractive scaffold for targeting protein binding sites. A precise understanding of the molecule's three-dimensional geometry, including bond lengths, bond angles, conformational preferences of the fused ring system, and intermolecular interactions, is critical. This knowledge, derived from single-crystal X-ray diffraction, provides the empirical foundation for computational modeling, molecular docking studies, and the rational design of next-generation therapeutics.[1]

Synthesis and Purification

A reliable synthetic route is the prerequisite for obtaining high-purity material suitable for crystallization. A documented method for the synthesis of this compound involves a three-step process starting from diethyl oxalate and tetrahydropyranone.[3]

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl)ethyl acetate

  • In a reaction vessel under an inert atmosphere, dissolve tetrahydropyranone and diethyl oxalate in a tetrahydrofuran solvent.

  • Cool the reaction mixture to between -70 and -80 °C.

  • Slowly add lithium bis(trimethylsilyl)amide to initiate the reaction.

  • Monitor the reaction progress by a suitable technique, such as thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an appropriate workup to isolate the product.

Step 2: Ring Closure to form this compound ethyl ester

  • Dissolve the product from Step 1 in glacial acetic acid.

  • Add hydrazine hydrate to the solution to initiate the ring-closing reaction.

  • Heat the reaction mixture as required and monitor for completion.

  • Isolate the resulting ethyl ester derivative through extraction and purification.

Step 3: Hydrolysis to this compound

  • Dissolve the ethyl ester from Step 2 in ethanol.

  • Slowly add an aqueous solution of lithium hydroxide to the reaction mixture.

  • Stir at room temperature until the hydrolysis is complete.

  • Acidify the reaction mixture to precipitate the final product.

  • Collect the solid by filtration, wash with a suitable solvent, and dry under vacuum.[3]

The final product should be purified by recrystallization to achieve the high purity (>98%) required for single-crystal growth.[4]

Synthesis_Workflow A Diethyl Oxalate + Tetrahydropyranone B 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl)ethyl acetate A->B LiHMDS, THF -70 to -80°C C 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole- 3-carboxylic acid ethyl ester B->C Hydrazine Hydrate Glacial Acetic Acid D 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole- 3-carboxylic acid C->D LiOH (aq) Ethanol

Caption: Synthetic pathway for the target compound.

Single-Crystal Growth: The Gateway to Diffraction

The growth of a high-quality single crystal is often the most challenging step in structure determination. It is a process that blends science with art, relying on careful experimentation and observation.[5] The goal is to create a saturated or supersaturated solution from which the compound will slowly precipitate as a single, well-ordered crystal.

Methodology: Crystallization Techniques

A systematic approach to crystallization involves screening various solvents and techniques. The ideal solvent will dissolve the compound when hot but have low solubility when cold.[5]

Solvent Selection: A range of solvents with varying polarities should be screened. Common choices for organic molecules include:

  • Alcohols (Methanol, Ethanol, Isopropanol)

  • Esters (Ethyl acetate)

  • Ketones (Acetone)

  • Ethers (Dioxane, Tetrahydrofuran)

  • Halogenated solvents (Dichloromethane)

  • Water

  • Mixtures of the above solvents are also highly effective.[6]

Crystallization Techniques:

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated lid. Allow the solvent to evaporate slowly over several days. This is often a good starting point due to its simplicity.[7]

  • Slow Cooling: Create a saturated solution of the compound in a chosen solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Insulating the container can promote the formation of larger crystals.[8]

  • Vapor Diffusion: This is a highly effective method for small quantities of material. Dissolve the compound in a small amount of a "good" solvent and place this solution in a small open vial. Place this vial inside a larger sealed container that contains a "poor" solvent in which the compound is insoluble. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.[7]

  • Solvent Layering: Carefully layer a "poor" solvent on top of a solution of the compound in a "good" solvent. The two solvents must be miscible. Crystallization will occur at the interface as the solvents slowly mix.[7]

Crystallization_Workflow cluster_screening Solvent & Technique Screening cluster_growth Crystal Growth cluster_analysis Analysis Solvent_Selection Select Solvent(s) Prepare_Solution Prepare Saturated Solution Solvent_Selection->Prepare_Solution Technique_Selection Choose Technique (Evaporation, Cooling, Diffusion) Technique_Selection->Prepare_Solution Induce_Crystallization Induce Slow Crystallization Prepare_Solution->Induce_Crystallization Microscopy Examine Under Microscope Induce_Crystallization->Microscopy Harvest_Crystal Harvest Suitable Crystal Diffraction_Test Test on Diffractometer Harvest_Crystal->Diffraction_Test Microscopy->Harvest_Crystal

Caption: A systematic workflow for single-crystal growth.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[9] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[10]

Experimental Protocol: Data Collection and Structure Solution
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer (e.g., equipped with Mo Kα or Cu Kα radiation). A series of diffraction images are recorded as the crystal is rotated.[1]

  • Data Reduction: The collected images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffraction spots are integrated.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined using a least-squares method. This process adjusts atomic coordinates, and displacement parameters to improve the agreement between the calculated and observed diffraction data.[11]

Expected Crystallographic Parameters and Structural Features

Based on the analysis of similar pyrazole derivatives, we can anticipate certain structural characteristics.[12]

ParameterExpected Value/FeatureSignificance
Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Group e.g., P2₁/c, P-1, P2₁2₁2₁Defines the symmetry operations within the unit cell.
Hydrogen Bonding Strong N-H···O or O-H···N interactionsThe carboxylic acid and pyrazole N-H groups are prime candidates for forming extensive hydrogen-bonding networks, which will dictate the crystal packing.
Ring Conformation The tetrahydropyran ring will likely adopt a chair or boat conformation.The conformation will influence the overall shape of the molecule.
Planarity The pyrazole ring is expected to be planar.This is a common feature of aromatic heterocyclic rings.

The final refined structure will provide precise data on bond lengths, bond angles, and intermolecular interactions, which can be used to understand the molecule's conformation and packing in the solid state.

Conclusion and Future Directions

This guide has outlined a comprehensive and technically sound pathway for determining the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain the critical structural data necessary to advance their drug discovery and development programs. The elucidation of this structure will provide invaluable insights into the conformational properties of the pyranopyrazole scaffold and will serve as a foundational dataset for future SAR studies and the design of novel therapeutic agents.

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Spectroscopic Characterization of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spectroscopic Analysis in Modern Drug Development

In the landscape of contemporary drug discovery and development, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. Heterocyclic compounds, such as 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid, represent a critical class of scaffolds in medicinal chemistry due to their diverse biological activities.[1][2] The fused pyranopyrazole core, in particular, offers a unique three-dimensional architecture that is of significant interest for designing selective modulators of various biological targets. This guide provides an in-depth technical overview of the essential spectroscopic techniques required to characterize this specific molecule: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The methodologies and interpretations presented herein are grounded in established principles and are designed to serve as a practical reference for researchers engaged in the synthesis, purification, and analysis of this and structurally related compounds. As a self-validating system, the combination of these orthogonal analytical techniques provides a comprehensive and trustworthy characterization of the target molecule.

Molecular Structure and Synthetic Pathway Overview

A robust analytical strategy begins with a clear understanding of the molecule's synthesis and structure. This compound (C₇H₈N₂O₃, Molecular Weight: 168.15 g/mol ) is a fused heterocyclic system.[3][4] A common synthetic route involves the reaction of diethyl oxalate and tetrahydropyranone to form an intermediate, which is then cyclized with hydrazine hydrate, followed by hydrolysis to yield the final carboxylic acid.[5] Understanding this pathway is crucial as it informs potential impurities that may need to be identified during analysis.

G cluster_synthesis Synthetic Workflow cluster_analysis Spectroscopic Analysis Raw Materials Raw Materials Intermediate Intermediate Raw Materials->Intermediate Claisen Condensation Ester Precursor Ester Precursor Intermediate->Ester Precursor Cyclization with Hydrazine Hydrate Final Product Final Product Ester Precursor->Final Product Hydrolysis NMR NMR Final Product->NMR Structure Elucidation IR IR Final Product->IR Functional Group ID MS MS Final Product->MS Molecular Weight Confirmation

Figure 1: A conceptual workflow illustrating the synthesis of the target compound and the subsequent spectroscopic analyses for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of exchangeable protons (NH and OH).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field provides better signal dispersion, which is crucial for resolving complex spin systems.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 5 seconds (to ensure full relaxation of all protons, especially the acidic protons).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Temperature: 298 K.

Predicted ¹H NMR Spectrum and Interpretation:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Expert Insights
~13.0 - 12.0broad singlet1HCOOHThe acidic proton of the carboxylic acid is expected to be significantly downfield and broad due to hydrogen bonding and exchange with any residual water in the solvent.
~4.5 - 4.3singlet2H-O-CH₂-Protons on the carbon adjacent to the pyran oxygen are deshielded and appear downfield.
~3.8 - 3.6triplet2H-CH₂-N-The methylene group adjacent to the pyrazole nitrogen. The triplet multiplicity would arise from coupling to the adjacent CH₂ group.
~2.8 - 2.6triplet2H-CH₂-C=The methylene group of the pyran ring attached to the pyrazole. Coupling with the adjacent methylene group results in a triplet.

Note: The NH proton of the pyrazole ring is often broad and may exchange with the solvent, making it difficult to observe. Its chemical shift can vary widely.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Acquire on the same spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans are typically required due to the lower natural abundance of ¹³C.

Predicted ¹³C NMR Spectrum and Interpretation:

Predicted Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale and Expert Insights
~165 - 160QuaternaryCOOHThe carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.
~145 - 140QuaternaryC=NThe quaternary carbon of the pyrazole ring double bond.
~135 - 130QuaternaryC-COOHThe pyrazole carbon to which the carboxylic acid is attached.
~68 - 65Methylene-O-CH₂-The carbon atom adjacent to the pyran oxygen is in a typical range for an aliphatic ether.
~45 - 40Methylene-CH₂-N-The methylene carbon adjacent to the pyrazole nitrogen.
~25 - 20Methylene-CH₂-C=The remaining methylene carbon of the pyran ring.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is pressed against the ATR crystal (typically diamond or germanium).

  • Instrument Setup: A standard Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

Predicted IR Absorption Bands and Interpretation:

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale and Expert Insights
3300 - 2500 (broad)O-H stretchCarboxylic AcidThis very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[6]
~3200 - 3100N-H stretchPyrazoleThe N-H stretch of the pyrazole ring. This may be superimposed on the broad O-H band.
~1720 - 1700C=O stretchCarboxylic AcidA strong, sharp absorption corresponding to the carbonyl of the carboxylic acid.
~1650 - 1630C=N stretchPyrazoleThe carbon-nitrogen double bond stretch within the pyrazole ring.
~1200 - 1050C-O stretchPyran EtherA strong band indicating the C-O-C ether linkage in the pyran ring.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of data for confirming its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of polar molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Introduce the sample into an ESI-MS system, which can be coupled to a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap for accurate mass measurement.

  • Acquisition Parameters:

    • Ionization Mode: Both positive ([M+H]⁺) and negative ([M-H]⁻) modes should be tested. The carboxylic acid makes it particularly amenable to negative ion mode.

    • Mass Range: Scan from m/z 50 to 500.

    • Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable signal.

Predicted Mass Spectrum and Interpretation:

IonCalculated m/zObserved m/zRationale and Expert Insights
[M+H]⁺169.0557~169.0557The protonated molecule. High-resolution measurement should be within 5 ppm of the calculated mass, confirming the elemental formula C₇H₉N₂O₃⁺.
[M-H]⁻167.0406~167.0406The deprotonated molecule, often the base peak for carboxylic acids. Confirms the formula C₇H₇N₂O₃⁻.
[M+Na]⁺191.0376~191.0376A common adduct observed in ESI-MS, providing further confirmation of the molecular weight.

Fragmentation Analysis (MS/MS): By selecting the parent ion (e.g., [M-H]⁻ at m/z 167.04) and subjecting it to collision-induced dissociation (CID), key structural fragments can be observed. A characteristic fragmentation would be the loss of CO₂ (44 Da) from the carboxylate anion, leading to a fragment at m/z ~123.04. This fragmentation pattern is a hallmark of carboxylic acids.[7]

G Parent Ion [M-H]⁻\n(m/z 167.04) Parent Ion [M-H]⁻ (m/z 167.04) Fragment Ion\n(m/z 123.04) Fragment Ion (m/z 123.04) Parent Ion [M-H]⁻\n(m/z 167.04)->Fragment Ion\n(m/z 123.04) Loss of CO₂ (-44 Da)

Figure 2: A representative fragmentation pathway for the deprotonated molecule in an MS/MS experiment.

Conclusion: An Integrated Approach to Structural Verification

The structural confirmation of this compound relies on the synergistic application of NMR, IR, and Mass Spectrometry. NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups (carboxylic acid, pyrazole N-H, ether), and high-resolution MS validates the elemental composition and molecular weight. This integrated and self-validating analytical workflow ensures the highest level of confidence in the identity and purity of the compound, a non-negotiable requirement for advancing promising molecules in the drug development pipeline.

References

  • CN108546266B - Synthesis method of 1, 4, 6, 7-tetrahydropyrane [ 4, 3-C ] pyrazole-3-carboxylic acid - Google Patents.
  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - MDPI. Available at: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. Available at: [Link]

  • 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid - PubChem. Available at: [Link]

  • This compound from Aladdin Scientific. Available at: [Link]

  • Infrared and ab initio studies of hydrogen bonding and proton transfer in the complexes formed by pyrazoles - Journal of Molecular Structure. Available at: [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - NIH National Library of Medicine. Available at: [Link]

  • Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry - ScienceDirect. Available at: [Link]

  • 4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid - CAS Common Chemistry. Available at: [Link]

  • Natural asphalt oxide-grafted carboxylic acid: a sustainable heterogeneous catalyst for synthesis of pyrano[2,3-c]pyrazoles and 2-amino-3-cyanopyridines in water - RSC Publishing. Available at: [Link]

  • Pyrano[2,3-c]pyrazole fused spirooxindole-linked 1,2,3-triazoles as antioxidant agents: Exploring their utility in the development of antidiabetic drugs via inhibition of α-amylase and DPP4 activity - PubMed. Available at: [Link]

Sources

A Senior Application Scientist’s Guide to the Biological Activity Screening of Pyranopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyranopyrazole Scaffold - A Privileged Structure in Modern Drug Discovery

The landscape of medicinal chemistry is perpetually in search of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a wide array of biological targets. The pyranopyrazole nucleus, a fused heterocyclic system comprising pyran and pyrazole rings, has firmly established itself as one such scaffold.[1][2] Its derivatives have captured the attention of researchers due to their remarkable structural diversity and a broad spectrum of pharmacological activities. These activities span from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[3][4][5][6][7][8][9][10]

The accessibility of pyranopyrazoles, often through elegant and efficient multicomponent reactions, allows for the rapid generation of large libraries of analogues.[2][3][11] This synthetic tractability, however, presents a new challenge: how does one efficiently and logically screen these libraries to identify promising lead compounds?

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols. Instead, it provides a strategic framework for the biological evaluation of pyranopyrazole derivatives, emphasizing the causal logic behind experimental choices. We will journey from initial computational assessments and broad cytotoxicity profiling to targeted, mechanism-based assays, equipping you with the knowledge to unlock the full therapeutic potential of this versatile scaffold.

Chapter 1: Designing the Screening Cascade: From In Silico to In Vitro

A robust screening strategy is not a linear path but a branching decision tree, designed to eliminate unpromising compounds efficiently while identifying and characterizing "hits." The initial design of this cascade is arguably the most critical step, saving invaluable time and resources.

The Rationale: A Tiered Approach

A tiered or cascaded approach is paramount. It would be imprudent and cost-prohibitive to subject an entire library of novel derivatives to a full panel of complex, resource-intensive assays. The goal is to apply progressively more specific and mechanistically informative assays to a shrinking pool of compounds that pass the criteria of the preceding tier.

The logic flows from broad, non-specific effects to highly specific, target-based interactions. The initial tiers are designed for high-throughput capacity to handle the full library, while later tiers involve more complex, lower-throughput assays for a select few promising candidates.

The Role of In Silico Pre-Screening

Before a single pipette is touched, computational methods can provide invaluable direction. Molecular docking studies can predict the binding affinity and orientation of pyranopyrazole derivatives against known protein targets.[12][13] Given that pyrazoles are known to inhibit enzymes like kinases and cyclooxygenases (COX), these are logical starting points for virtual screening.[9][14][15]

Causality in silico: The purpose of docking is not to give a definitive "yes" or "no" but to prioritize. A compound that shows a high predicted binding affinity for a cancer-related kinase, for example, would be prioritized for subsequent anticancer cell-based assays. This allows for the intelligent allocation of resources to compounds with a higher probability of success.[16][17][18]

Screening_Strategy cluster_0 Tier 0: In Silico & Synthesis cluster_1 Tier 1: Primary In Vitro Screening cluster_2 Tier 2: Secondary In Vitro Screening (Activity-Based) cluster_3 Tier 3: Lead Identification Synthesis Pyranopyrazole Library Synthesis Docking In Silico Screening (Molecular Docking) Synthesis->Docking Prioritization Cytotoxicity General Cytotoxicity Assay (e.g., MTT Assay) Docking->Cytotoxicity Full Library Anticancer Anticancer Assays (Apoptosis, Kinase Inhibition) Cytotoxicity->Anticancer Potent Hits Antimicrobial Antimicrobial Assays (MIC Determination) Cytotoxicity->Antimicrobial Non-toxic Hits AntiInflammatory Anti-inflammatory Assays (COX, Cytokine Inhibition) Cytotoxicity->AntiInflammatory Non-toxic Hits Hit Hit Confirmation & Lead Optimization (SAR, ADME-T) Anticancer->Hit Antimicrobial->Hit AntiInflammatory->Hit

Figure 1: A tiered workflow for screening pyranopyrazole derivatives.

Chapter 2: Primary Screening - The Gatekeeper Assays

The first in vitro step for any compound intended for therapeutic use is to assess its fundamental effect on cell viability. This tier acts as a crucial gatekeeper.

The Foundational Question: Assessing Cytotoxicity with the MTT Assay

The MTT assay is a robust, colorimetric method for evaluating a cell population's metabolic activity, which in most cases, correlates directly with cell viability.[19] Its principle lies in the ability of NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[20]

Why this choice? The MTT assay is chosen for primary screening due to its high-throughput nature, cost-effectiveness, and reliability.[21] It provides a quantitative measure—the IC50 value (the concentration at which 50% of cell viability is inhibited)—which is a critical parameter for comparing the potency of different derivatives.[14]

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Pyranopyrazole Derivatives A->B C 3. Add MTT Reagent B->C D 4. Solubilize Formazan Crystals C->D E 5. Read Absorbance (570 nm) D->E

Figure 2: Standard workflow for the MTT cytotoxicity assay.

Protocol: MTT Assay for IC50 Determination

This protocol is a self-validating system, incorporating controls to ensure the reliability of the results.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)[22]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Pyranopyrazole derivatives dissolved in DMSO (stock solutions)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)[20]

  • 96-well flat-bottom plates

  • Multichannel pipette, incubator, microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Causality: Seeding density is critical. Too few cells will result in a weak signal; too many may lead to overgrowth and nutrient depletion, confounding the results.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of your pyranopyrazole derivatives in culture medium. A common starting range is 0.1 to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Controls (Essential for Validation):

      • Vehicle Control: Wells treated with medium containing the same percentage of DMSO used for the highest compound concentration (e.g., 0.1% DMSO). This accounts for any solvent-induced toxicity.

      • Untreated Control: Wells with cells in medium only (represents 100% viability).

      • Blank Control: Wells with medium only (no cells) to determine background absorbance.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent to each well (final concentration 0.5 mg/mL).

    • Incubate for 4 hours in the dark. Causality: The MTT reagent is light-sensitive.[20]

  • Formazan Solubilization:

    • Carefully remove the medium. The purple formazan crystals will be attached to the bottom with the cells.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well and pipette up and down to dissolve the crystals completely.

  • Data Acquisition:

    • Measure the absorbance on a microplate reader at a wavelength between 500 and 600 nm (typically 570 nm).[20]

Data Analysis and Presentation
  • Calculate Percent Viability:

    • % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Untreated - Abs_Blank)] * 100

  • Determine IC50:

    • Plot % Viability against the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Data Presentation: IC50 values should be summarized in a clear, tabular format for easy comparison across derivatives.

Derivative IDPhenyl SubstitutionIC50 on MCF-7 (µM)
PYP-0014-Chloro5.2 ± 0.4
PYP-0024-Methoxy18.7 ± 1.2
PYP-0034-Nitro2.1 ± 0.3
Doxorubicin(Positive Control)0.8 ± 0.1

Chapter 3: Secondary Screening - Unveiling Specific Bioactivities

Compounds that pass the primary screen (i.e., they show interesting potency for cancer lines or are non-toxic at reasonable concentrations for other applications) are advanced to secondary, mechanism-of-action assays.

Anticancer Activity Screening

Pyranopyrazole derivatives have shown significant potential as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival.[8][14][23]

  • Rationale: A low IC50 value from an MTT assay is a strong indicator of anticancer potential. The next logical step is to determine how the compound is inhibiting cell growth. Many pyrazole-containing compounds function as kinase inhibitors.[14][24] The Epidermal Growth Factor Receptor (EGFR) is a well-validated cancer target that is often inhibited by such scaffolds.[14][15]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Ras Ras EGFR->Ras Pyranopyrazole Pyranopyrazole Inhibitor Pyranopyrazole->EGFR Inhibits Kinase Activity Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Activates

Figure 3: Simplified EGFR signaling pathway targeted by kinase inhibitors.

  • Recommended Assay: Kinase Inhibition Assay: Commercially available enzymatic assays (e.g., EGFR, VEGFR-2 Kinase Assay Kits) can directly measure the ability of a compound to inhibit the phosphorylation activity of a specific kinase.[15] These assays provide direct evidence of target engagement.

Antimicrobial Activity Screening

The pyranopyrazole scaffold is also a promising backbone for novel antimicrobial agents.[3][7][16] For these applications, compounds should ideally exhibit low cytotoxicity against mammalian cells but high potency against microbial pathogens.

  • Rationale: The goal is to determine the lowest concentration of a drug that prevents visible growth of a microorganism. The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), a key metric in antimicrobial drug discovery.[16][25]

  • Protocol: Broth Microdilution for MIC Determination

    Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[17][26]

    • Appropriate broth medium (e.g., Mueller-Hinton Broth)

    • Pyranopyrazole derivatives and a standard antibiotic (e.g., Ciprofloxacin)

    • Sterile 96-well plates

    Step-by-Step Methodology:

    • Prepare Inoculum: Culture bacteria to the exponential growth phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

    • Prepare Compound Plate: In a 96-well plate, perform a two-fold serial dilution of each pyranopyrazole derivative in broth, typically from 128 µg/mL down to 0.25 µg/mL.

    • Inoculate: Add the standardized bacterial inoculum to each well.

    • Controls:

      • Growth Control: Wells with broth and inoculum only (no compound).

      • Sterility Control: Wells with broth only (no inoculum).

      • Positive Control: Wells with a standard antibiotic.

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Read Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Data Presentation: MIC values are effectively presented in a table.

Derivative IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
PYP-004832
PYP-005416
Ciprofloxacin10.5
Anti-inflammatory Activity Screening

Many pyrazole-containing drugs, like Celecoxib, are well-known anti-inflammatory agents that act by inhibiting cyclooxygenase (COX) enzymes.[3][27] This makes the COX pathway a logical target for pyranopyrazole derivatives.

  • Rationale: Inflammation is often mediated by prostaglandins, which are produced from arachidonic acid by COX-1 and COX-2 enzymes. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with fewer gastrointestinal side effects than non-selective COX inhibition.[9][28]

COX_Pathway AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Normal Prostaglandins (Stomach lining, platelet function) COX1->PGs_Normal PGs_Inflam Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflam Inhibitor Pyranopyrazole Inhibitor Inhibitor->COX1 Non-selective Inhibition Inhibitor->COX2 Selective Inhibition

Sources

Initial Structure-Activity Relationship (SAR) Studies of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic Acid Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid scaffold represents a promising new frontier in medicinal chemistry. This fused heterocyclic system combines the structural rigidity and synthetic tractability of the pyrazole ring with the favorable physicochemical properties of the tetrahydropyran moiety. This technical guide provides an in-depth analysis of the initial structure-activity relationship (SAR) studies of this novel scaffold, with a focus on the design, synthesis, and biological evaluation of its analogs. Drawing from key findings in the field, particularly in the context of anticancer research, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore and exploit the therapeutic potential of this emerging class of compounds.

Introduction: The Emergence of a Privileged Scaffold

The pyrazole nucleus is a well-established "privileged structure" in drug discovery, forming the core of numerous approved therapeutic agents with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The fusion of a pyran ring to the pyrazole core to form pyranopyrazoles has been shown to further enhance biological activity and modulate pharmacokinetic profiles.[3][4] The specific isomer, this compound, offers a unique three-dimensional structure with multiple points for synthetic diversification, making it an attractive starting point for the development of novel therapeutics.

Recent investigations into the therapeutic potential of this scaffold have identified promising anticancer activity. Notably, a study by Wang et al. highlighted the synthesis of indolyl-substituted 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives and their evaluation against a panel of cancer cell lines, revealing potent cytotoxic effects.[1] This guide will utilize these findings as a central case study to illustrate the principles of initial SAR exploration for this compound class.

Rationale for Initial SAR Studies

The primary objective of initial SAR studies is to systematically probe the chemical space around a hit compound to identify key structural features that govern its biological activity. For the this compound core, the initial SAR exploration focuses on three main regions of the molecule, as depicted in the diagram below.

SAR_points A Core Scaffold: this compound B R1: Pyrazole N-H substitution A->B Explores impact on target engagement and cell permeability C R2: Carboxylic acid modification (e.g., amidation) A->C Modulates polarity, H-bonding, and metabolic stability D R3: Substitution on the tetrahydropyran ring A->D Probes steric and electronic effects in binding pocket

Caption: Key modification points for SAR studies on the 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole scaffold.

Synthetic Strategies and Experimental Protocols

The synthesis of the core scaffold and its analogs is a critical aspect of any SAR campaign. The following protocols are based on established synthetic routes for pyranopyrazole derivatives and provide a robust framework for the preparation of a diverse library of compounds.

Synthesis of the Core Scaffold

A common route to the this compound core involves a multi-step sequence starting from readily available materials. The following is a representative synthetic workflow:

synthesis_workflow start Starting Materials step1 Step 1: Condensation start->step1 step2 Step 2: Cyclization step1->step2 step3 Step 3: Hydrolysis step2->step3 product Core Scaffold step3->product

Caption: A generalized synthetic workflow for the this compound core.

Protocol 1: Synthesis of this compound

  • Step 1: Condensation. To a solution of a suitable tetrahydropyranone derivative in a polar aprotic solvent (e.g., THF), add a base (e.g., LDA) at low temperature (-78 °C). Slowly add diethyl oxalate and allow the reaction to warm to room temperature.

  • Step 2: Cyclization. The resulting intermediate is dissolved in a suitable solvent (e.g., ethanol) and treated with hydrazine hydrate. The reaction mixture is heated to reflux to facilitate the formation of the pyrazole ring.

  • Step 3: Hydrolysis. The ethyl ester of the pyranopyrazole is hydrolyzed using a base (e.g., NaOH or LiOH) in a mixture of water and an organic solvent (e.g., ethanol or THF) to yield the desired carboxylic acid.

  • Purification. The final product is purified by standard techniques such as recrystallization or column chromatography.

Synthesis of Analogs

The synthesis of analogs for SAR studies involves the modification of the core scaffold at the positions indicated in the diagram above. For example, to explore the R2 position, the carboxylic acid can be converted to a variety of amides.

Protocol 2: Synthesis of Carboxamide Analogs

  • Activation of the Carboxylic Acid. The this compound is treated with a coupling agent (e.g., HATU, HOBt/EDC) in a suitable solvent (e.g., DMF or DCM).

  • Amide Bond Formation. The desired amine is added to the activated carboxylic acid, and the reaction is stirred at room temperature until completion.

  • Workup and Purification. The reaction mixture is subjected to an aqueous workup to remove excess reagents and byproducts. The crude product is then purified by column chromatography or preparative HPLC.

Initial SAR Findings: A Case Study in Anticancer Activity

As previously mentioned, the work of Wang et al. provides a valuable starting point for understanding the SAR of this scaffold in the context of anticancer activity.[1] Their research focused on the synthesis and evaluation of indolyl-substituted 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives. The general structure of the analogs they investigated is presented below, along with a summary of the key SAR observations.

Table 1: Representative SAR Data for Indolyl-Substituted Analogs

Compound IDR1 (Indole Substitution)R2 (Amide)Anticancer Activity (GI50, µM) - Representative Cell Line
1a 5-methoxyindole-HModerate
1b 5-fluoroindole-HHigh
1c Indole-HModerate
2a 5-fluoroindole-methylHigh
2b 5-fluoroindole-ethylModerate
2c 5-fluoroindole-cyclopropylHigh

Note: The data in this table is a qualitative representation based on the abstract by Wang et al. and is for illustrative purposes.

From this representative data, several key SAR trends can be elucidated:

  • Influence of the Indole Substituent (R1): The nature of the substituent on the indole ring appears to significantly impact anticancer activity. The presence of an electron-withdrawing group, such as fluorine (Compound 1b ), leads to higher potency compared to an electron-donating group like methoxy (Compound 1a ) or an unsubstituted indole (Compound 1c ). This suggests that electronic effects on the indole ring play a crucial role in the interaction with the biological target.

  • Impact of the Carboxamide Group (R2): Modification of the carboxylic acid to a carboxamide is well-tolerated and can even enhance activity. Small, non-bulky substituents on the amide nitrogen, such as methyl (Compound 2a ) or cyclopropyl (Compound 2c ), maintain or improve potency. However, increasing the steric bulk, as with an ethyl group (Compound 2b ), may lead to a decrease in activity, suggesting a sterically constrained binding pocket.

Future Directions and Optimization Strategies

The initial SAR studies on the this compound scaffold have laid a strong foundation for further drug discovery efforts. Based on the preliminary findings, several avenues for future optimization can be proposed:

  • Exploration of Diverse R1 Substituents: A broader range of electron-withdrawing and electron-donating groups should be explored on the indole ring to further probe the electronic requirements for optimal activity. Additionally, other aromatic and heteroaromatic ring systems could be investigated as replacements for the indole moiety.

  • Systematic Modification of the R2 Position: A systematic exploration of different amide substituents with varying sizes, electronic properties, and hydrogen bonding capabilities is warranted. Furthermore, the carboxylic acid could be replaced with other acidic bioisosteres, such as tetrazoles, to potentially improve metabolic stability and cell permeability.

  • Investigation of the Tetrahydropyran Ring (R3): The initial studies have not extensively explored substitutions on the tetrahydropyran ring. Introducing small alkyl or polar groups at various positions on this ring could provide valuable insights into the topology of the binding site and potentially lead to improved potency and selectivity.

Conclusion

The this compound scaffold is a promising new chemotype with demonstrated potential in the field of anticancer drug discovery. The initial SAR studies have revealed that modifications to the indole substituent and the carboxamide group can significantly influence biological activity. This technical guide has provided a comprehensive overview of the foundational knowledge required to embark on a medicinal chemistry program centered on this exciting scaffold. By leveraging the synthetic protocols, SAR insights, and future optimization strategies outlined herein, researchers are well-positioned to unlock the full therapeutic potential of this novel class of compounds.

References

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  • Gesi, M. R., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Medicinal Chemistry Research, 23(10), 4387-4398. [Link]

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A Technical Guide to the Discovery and Synthesis of Novel Pyrazole Carboxylic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Carboxylic Acid Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1] When functionalized with a carboxylic acid group, this scaffold gains a crucial handle for modulating physicochemical properties and engaging in specific biological interactions. Pyrazole carboxylic acid derivatives are not merely synthetic curiosities; they are the core of numerous biologically active compounds with a wide spectrum of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[2] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the discovery and synthesis of novel pyrazole carboxylic acid compounds. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to empower your research endeavors.

Strategic Approaches to the Synthesis of Pyrazole Carboxylic Acids

The construction of the pyrazole core, particularly with the desired carboxylic acid functionality, can be achieved through several robust synthetic strategies. The choice of a specific route is often dictated by the availability of starting materials, the desired substitution pattern, and the scalability of the reaction.

The Knorr Pyrazole Synthesis: A Classic and Versatile Method

The Knorr pyrazole synthesis, a venerable yet highly reliable method, involves the condensation of a β-ketoester with a hydrazine derivative.[3] This reaction is prized for its simplicity and the generally high yields of the resulting pyrazolone, which can be a precursor to the desired pyrazole carboxylic acid.

Causality in Experimental Design:

  • The β-Ketoester: This reactant is crucial as it provides the C3-C4-C5 backbone of the pyrazole ring and the ester functionality, which can be subsequently hydrolyzed to the carboxylic acid. The choice of the β-ketoester directly influences the substituents at the 3 and 5 positions of the final pyrazole.

  • The Hydrazine Derivative: The nature of the hydrazine (substituted or unsubstituted) determines the substituent on the N1 position of the pyrazole ring. The high reactivity of hydrazine ensures a rapid reaction.[3]

  • Acid Catalysis: A catalytic amount of acid, such as glacial acetic acid, is employed to protonate the carbonyl oxygen of the ketone, rendering the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.[4][5][6]

Visualizing the Knorr Synthesis Workflow:

Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Beta_Ketoester β-Ketoester Condensation Acid-Catalyzed Condensation Beta_Ketoester->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Pyrazolone Pyrazolone Intermediate Cyclization->Pyrazolone Hydrolysis Ester Hydrolysis Pyrazolone->Hydrolysis Final_Product Pyrazole Carboxylic Acid Hydrolysis->Final_Product

Caption: Workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 3-phenyl-1H-pyrazole-5-carboxylic acid

This protocol provides a practical example of the Knorr synthesis followed by hydrolysis.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl benzoylacetate (10.0 g, 52 mmol) in 100 mL of absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (3.1 g, 62 mmol) dropwise at room temperature. A mild exotherm may be observed.

  • Acid Catalysis: Add 5-6 drops of glacial acetic acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC), eluting with a 7:3 mixture of hexane and ethyl acetate.

  • Isolation of Pyrazolone: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation. Filter the resulting solid, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield the pyrazolone intermediate.

  • Hydrolysis: Suspend the dried pyrazolone in a 10% aqueous solution of sodium hydroxide (100 mL) and heat to reflux for 2 hours, or until a clear solution is obtained.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2-3.

  • Purification: Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and then recrystallize from an ethanol/water mixture to afford pure 3-phenyl-1H-pyrazole-5-carboxylic acid.

1,3-Dipolar Cycloaddition: A Regioselective Approach

The 1,3-dipolar cycloaddition reaction is a powerful tool for the synthesis of five-membered heterocycles, including pyrazoles.[7] This concerted [3+2] cycloaddition typically involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne (the dipolarophile).[8]

Causality in Experimental Design:

  • Nitrile Imine Generation: Nitrile imines are reactive intermediates and are usually generated in situ. A common method is the dehydrohalogenation of a hydrazonoyl halide in the presence of a base like triethylamine.

  • Dipolarophile Choice: The choice of the alkyne dipolarophile is critical as it determines the substituents at the 4 and 5 positions of the pyrazole ring. The use of an α,β-acetylenic ester allows for the direct incorporation of an ester group, which can be hydrolyzed to the carboxylic acid.

  • Regioselectivity: The regioselectivity of the cycloaddition is governed by the electronic properties of both the dipole and the dipolarophile, as described by Frontier Molecular Orbital (FMO) theory.[7] This allows for predictable control over the substitution pattern of the resulting pyrazole.

Visualizing the 1,3-Dipolar Cycloaddition Pathway:

Dipolar_Cycloaddition cluster_reactants Reactants cluster_process Process cluster_products Products Hydrazonoyl_Halide Hydrazonoyl Halide Nitrile_Imine_Gen In situ Nitrile Imine Generation Hydrazonoyl_Halide->Nitrile_Imine_Gen Base Base (e.g., Et3N) Base->Nitrile_Imine_Gen Alkyne α,β-Acetylenic Ester Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition Nitrile_Imine_Gen->Cycloaddition Pyrazole_Ester Pyrazole Ester Cycloaddition->Pyrazole_Ester Hydrolysis Ester Hydrolysis Pyrazole_Ester->Hydrolysis Final_Product Pyrazole Carboxylic Acid Hydrolysis->Final_Product

Caption: Pathway of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis.

Structural Elucidation and Characterization: A Self-Validating System

The unambiguous characterization of newly synthesized pyrazole carboxylic acid derivatives is paramount. A combination of spectroscopic techniques provides a self-validating system to confirm the desired structure and assess purity.

Technique Key Observables for Pyrazole Carboxylic Acids Rationale
¹H NMR - Broad singlet for the N-H proton (δ 10-13 ppm, exchangeable with D₂O).- Singlet for the C4-H proton (δ 6.5-7.5 ppm).- Signals corresponding to substituents on the ring and the N1 position.Confirms the presence of the pyrazole ring and the acidic proton. The chemical shift of the C4-H is characteristic.
¹³C NMR - Signals for the pyrazole ring carbons (δ 100-150 ppm).- Signal for the carboxylic acid carbonyl carbon (δ 160-180 ppm).Provides information on the carbon framework of the molecule.
FT-IR - Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (1680-1710 cm⁻¹).- N-H stretch (around 3100-3300 cm⁻¹).- C=N and C=C stretches of the pyrazole ring (1400-1600 cm⁻¹).Confirms the presence of key functional groups.
Mass Spectrometry - Molecular ion peak (M⁺) corresponding to the calculated molecular weight.Determines the molecular weight and provides information on the fragmentation pattern, which can aid in structural confirmation.
Elemental Analysis - Provides the percentage composition of C, H, and N, which should be within ±0.4% of the calculated values.Confirms the empirical formula of the synthesized compound.

Biological Applications and Structure-Activity Relationships (SAR)

The synthetic versatility of pyrazole carboxylic acids allows for the fine-tuning of their biological activities. By systematically modifying the substituents on the pyrazole ring, researchers can optimize potency, selectivity, and pharmacokinetic properties.

Case Study: Pyrazole Carboxylic Acid Derivatives as Selective COX-2 Inhibitors

A prominent example of the therapeutic importance of this scaffold is the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[9] The well-known anti-inflammatory drug Celecoxib features a pyrazole core.[10]

Key SAR Insights for COX-2 Inhibition:

  • The Sulfonamide/Methylsulfone Moiety: A sulfonamide or methylsulfone group at the para-position of a phenyl ring attached to the N1 of the pyrazole is crucial for selective COX-2 inhibition. This group interacts with a secondary pocket in the COX-2 enzyme that is not present in the COX-1 isoform.[11]

  • Substituents at C3 and C5: The nature and size of the substituents at the C3 and C5 positions of the pyrazole ring influence both potency and selectivity. For instance, a trifluoromethyl group at C3 and a p-tolyl group at C5, as seen in Celecoxib, are optimal for fitting into the COX-2 active site.[12][13]

  • The Carboxylic Acid Group: While not present in Celecoxib, the incorporation of a carboxylic acid or a bioisostere can modulate the compound's acidity and pharmacokinetic profile, potentially leading to novel inhibitors with different properties.[14]

Visualizing the COX-2 Inhibition Pathway:

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole_Inhibitor Pyrazole Carboxylic Acid (Selective COX-2 Inhibitor) Pyrazole_Inhibitor->COX2_Enzyme Inhibition

Caption: Mechanism of COX-2 Inhibition by Pyrazole Derivatives.

Emerging Applications: Anticancer and Antibacterial Agents

Recent research has highlighted the potential of pyrazole carboxylic acid derivatives as anticancer and antibacterial agents.

  • Anticancer Activity: Certain pyrazole derivatives have been shown to inhibit various protein kinases involved in cancer cell proliferation and survival.[15] The carboxylic acid functionality can be used to improve solubility and target specific transporters on cancer cells.[1]

  • Antibacterial Activity: The pyrazole scaffold has been incorporated into novel antibacterial agents that target essential bacterial enzymes like DNA gyrase.[16] Structure-activity relationship studies have shown that the nature and position of substituents on the pyrazole ring are critical for antibacterial potency and spectrum of activity.[17][18]

Future Perspectives and Conclusion

The discovery and synthesis of novel pyrazole carboxylic acid compounds remain a vibrant and highly rewarding area of research. The development of more efficient, sustainable, and regioselective synthetic methodologies, such as multicomponent reactions and flow chemistry, will undoubtedly accelerate the discovery of new drug candidates.[19] Furthermore, a deeper understanding of the structure-activity relationships governing their interactions with various biological targets will pave the way for the design of next-generation therapeutics with enhanced efficacy and safety profiles. This guide has provided a comprehensive overview of the core principles and practical considerations for working with this privileged scaffold, empowering researchers to confidently navigate the exciting landscape of pyrazole chemistry.

References

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  • Angeli, A., et al. (2019). Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. ACS Medicinal Chemistry Letters, 10(1), 58-63. Available at: [Link]

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  • Kumar, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Medicinal Chemistry, 59(21), 9859-9875. Available at: [Link]

  • Singh, R., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 205-223. Available at: [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Available at: [Link]

  • Wang, Y., et al. (2020). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Organic & Biomolecular Chemistry, 18(3), 464-468. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Celecoxib and Structural Analogs- A Review. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 145. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2020). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences, 11(11), 1-10. Available at: [Link]

  • de Souza, M. V. N., et al. (2019). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. Reaction Chemistry & Engineering, 4(1), 146-151. Available at: [Link]

  • Hantzsch, A. (1890). Condensationen von Aldehydammoniak und Ketonen. Berichte der deutschen chemischen Gesellschaft, 23(1), 1474-1476.
  • Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]

  • Open University and City University of Hong Kong. (2014). Synthesis, structure–activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Retrieved from [Link]

  • Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(1), 1-15. Available at: [Link]

  • Yilmaz, I., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(34), 31093-31107. Available at: [Link]

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The Strategic Intermediate: A Technical Guide to 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid, a heterocyclic scaffold of significant interest in modern medicinal chemistry. We will dissect its synthesis, characterization, and burgeoning role as a pivotal intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and practical methodologies for leveraging this versatile building block. We will delve into its application in constructing a diverse range of bioactive molecules, including inhibitors of key cellular targets such as NF-κB Inducing Kinase (NIK), the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), Retinol-Binding Protein 4 (RBP4), and other protein kinases.

Introduction: The Pyranopyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The fusion of pyran and pyrazole rings creates the pyranopyrazole scaffold, a privileged structure in drug discovery. This heterocyclic system combines the favorable physicochemical properties of both parent rings, offering a three-dimensional architecture that is well-suited for interaction with a variety of biological targets. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore known for its ability to participate in hydrogen bonding and other non-covalent interactions within protein binding sites. Its incorporation into drug candidates has been shown to enhance metabolic stability and improve pharmacokinetic profiles. The tetrahydropyran ring, a saturated six-membered oxygen-containing heterocycle, imparts desirable solubility and polarity characteristics, often improving the drug-like properties of a molecule.

The specific isomer, this compound (CAS No: 518990-20-0), has emerged as a particularly valuable intermediate. The carboxylic acid functionality at the 3-position of the pyrazole ring serves as a versatile chemical handle for further synthetic elaboration, allowing for the facile introduction of various pharmacophoric groups through amide bond formation or other coupling chemistries. This strategic placement of a reactive group on a rigid, drug-like scaffold is a key reason for its growing importance in the synthesis of targeted therapies.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
CAS Number 518990-20-0
Appearance White to off-white solid
Solubility Soluble in polar organic solvents

Synthesis and Characterization: A Robust and Scalable Synthetic Route

The efficient and scalable synthesis of this compound is critical for its utility as a drug intermediate. A key advancement in this area is a three-step synthesis that overcomes the limitations of previous methods, such as the use of expensive or hazardous reagents and low overall yields[1].

Synthetic Pathway

The synthetic route commences with the condensation of readily available starting materials, tetrahydropyran-4-one and diethyl oxalate, to form the β-ketoester intermediate, ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate. This is followed by a cyclization reaction with hydrazine hydrate to construct the pyrazole ring, yielding ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate. The final step involves the hydrolysis of the ethyl ester to afford the target carboxylic acid.

Synthesis_Pathway A Tetrahydropyran-4-one + Diethyl Oxalate B Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate A->B  Lithium bis(trimethylsilyl)amide,  THF, -78 °C C Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate B->C  Hydrazine hydrate,  Acetic acid D This compound C->D  LiOH, EtOH/H₂O

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the process described in patent CN108546266B[1].

Step 1: Synthesis of Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate

  • To a solution of lithium bis(trimethylsilyl)amide in tetrahydrofuran (THF) cooled to -78 °C, add a solution of tetrahydropyran-4-one in THF dropwise, maintaining the temperature below -70 °C.

  • After stirring for 1 hour, add a solution of diethyl oxalate in THF dropwise.

  • Allow the reaction to stir at -78 °C for an additional 2 hours.

  • Quench the reaction with aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate

  • Dissolve the crude ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate in glacial acetic acid.

  • To this solution, add hydrazine hydrate dropwise at room temperature.

  • Stir the reaction mixture overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by trituration with a suitable solvent system (e.g., diethyl ether/hexane) to obtain the desired pyrazole.

Step 3: Synthesis of this compound

  • Dissolve the ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate in a mixture of ethanol and water.

  • Add lithium hydroxide monohydrate and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Concentrate the reaction mixture to remove the ethanol.

  • Acidify the aqueous residue with 1M HCl to a pH of approximately 2-3.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the final product.

Characterization Data (Representative for the Scaffold)

While detailed, publicly available spectral data for the parent compound is limited, data for closely related analogues provides valuable insight into the expected spectral features. The following data is for 1-Ethyl-6,6-dimethyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid, a substituted derivative, and serves as a representative example.

Table 2: Representative Analytical Data for a Substituted Tetrahydropyrano[4,3-c]pyrazole Derivative

AnalysisData
¹H NMR (300 MHz, CDCl₃)δ (ppm): 1.33 (m, 6H), 1.45 (t, 3H), 2.65 (s, 2H), 4.15 (q, 2H), 4.65 (s, 2H)
Mass Spectrum (LRMS)m/z 225 (M+1)⁺

Note: The data presented is for a substituted analog and is intended to be representative of the core scaffold's spectral characteristics.

Applications in Drug Discovery: A Gateway to Diverse Kinase and Channel Modulators

The true value of this compound lies in its role as a versatile starting point for the synthesis of a wide array of potent and selective modulators of various biological targets. The carboxylic acid handle allows for the straightforward introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Applications cluster_targets Therapeutic Targets Intermediate This compound NIK NIK Inhibitors Intermediate->NIK Amide Coupling CFTR CFTR Modulators Intermediate->CFTR Amide Coupling RBP4 RBP4 Antagonists Intermediate->RBP4 Amide Coupling Kinase Other Protein Kinase Inhibitors Intermediate->Kinase Amide Coupling

Caption: Applications of the core intermediate in synthesizing various classes of therapeutic agents.

NF-κB Inducing Kinase (NIK) Inhibitors

Signaling Pathway: The non-canonical NF-κB signaling pathway is a crucial regulator of immune responses, lymphoid organ development, and B-cell maturation and survival. Unlike the canonical pathway, it is activated by a specific subset of TNF receptor superfamily members. A key kinase in this pathway is NF-κB Inducing Kinase (NIK). Under normal conditions, NIK is continuously targeted for degradation. Upon receptor stimulation, NIK is stabilized, leading to the activation of IKKα, which in turn phosphorylates p100, resulting in its processing to p52. The p52/RelB heterodimer then translocates to the nucleus to regulate gene expression. Dysregulation of the non-canonical NF-κB pathway is implicated in various autoimmune diseases and cancers.

NIK_Pathway TNFR TNFR Superfamily Receptor NIK_stabilization NIK Stabilization TNFR->NIK_stabilization Ligand Binding NIK_degradation NIK Degradation (Basal State) IKKa IKKα Activation NIK_stabilization->IKKa p100 p100 Phosphorylation & Processing to p52 IKKa->p100 p52_RelB p52/RelB Nuclear Translocation p100->p52_RelB Gene_Expression Target Gene Expression p52_RelB->Gene_Expression

Caption: Simplified non-canonical NF-κB signaling pathway mediated by NIK.

The tetrahydropyranopyrazole scaffold provides an excellent starting point for the development of potent and selective NIK inhibitors. The rigid core can orient key pharmacophoric groups into the ATP-binding site of the kinase, while the carboxylic acid allows for the introduction of substituents that can form crucial interactions with the protein.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators

Mechanism of Action: Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an ion channel responsible for the transport of chloride and bicarbonate ions across epithelial cell membranes. Defective CFTR protein leads to the production of thick, sticky mucus in various organs, particularly the lungs and pancreas. CFTR modulators are a class of drugs that aim to correct the function of the faulty protein. "Correctors" help the misfolded CFTR protein to traffic to the cell surface, while "potentiators" enhance the channel opening probability of the CFTR protein that is already at the cell surface.

The pyranopyrazole core has been incorporated into novel CFTR potentiators. For instance, the clinical candidate GLPG2451 features a related scaffold, highlighting the utility of such structures in designing molecules that can modulate the function of this important ion channel. The ability to fine-tune the physicochemical properties of the molecule through modifications at the carboxylic acid position is crucial for achieving the desired potency and pharmacokinetic profile for a CFTR modulator.

Retinol-Binding Protein 4 (RBP4) Antagonists

Role in Disease: Retinol-Binding Protein 4 (RBP4) is the primary transport protein for retinol (Vitamin A) in the blood. Elevated levels of RBP4 have been linked to insulin resistance and type 2 diabetes. In ophthalmology, the accumulation of toxic vitamin A derivatives in the retina is associated with the progression of age-related macular degeneration (AMD) and Stargardt disease. RBP4 antagonists aim to lower the circulating levels of RBP4, thereby reducing the delivery of retinol to peripheral tissues and the eye, which can be a therapeutic strategy for these conditions.

The this compound scaffold can be utilized to develop RBP4 antagonists. The core structure can mimic the interactions of retinol with RBP4, while the carboxylic acid provides a point for attaching moieties that can disrupt the interaction of RBP4 with its transport partner, transthyretin (TTR).

Structure-Activity Relationships (SAR): Key Insights for Lead Optimization

While specific SAR studies on this compound derivatives are largely proprietary, general principles derived from related pyrazole-containing kinase inhibitors can guide optimization efforts.

  • Amide Substitutions: The nature of the substituent attached to the carboxylic acid via an amide linkage is critical for potency and selectivity. Bulky, hydrophobic groups can occupy hydrophobic pockets in the target protein, while hydrogen bond donors and acceptors can form specific interactions with key residues.

  • Pyrazole N-H: The N-H of the pyrazole ring can act as a hydrogen bond donor. In some cases, substitution at this position with small alkyl or aryl groups can be tolerated or even beneficial, potentially by modulating the electronics of the ring system or by occupying a nearby pocket.

  • Tetrahydropyran Ring: Modifications to the tetrahydropyran ring are less commonly explored but could be used to fine-tune solubility and other physicochemical properties.

Conclusion

This compound represents a highly valuable and strategically important intermediate for modern drug discovery. Its robust and scalable synthesis, coupled with the versatility of its carboxylic acid functionality, provides a powerful platform for the development of a wide range of therapeutic agents. Its demonstrated utility in the synthesis of modulators for challenging targets such as NIK, CFTR, and RBP4 underscores its significance. As the demand for novel, targeted therapies continues to grow, we anticipate that this pyranopyrazole scaffold will play an increasingly prominent role in the pipelines of pharmaceutical and biotechnology companies. This guide serves as a foundational resource for scientists looking to harness the potential of this promising building block.

References

  • Sun, C., & Sun, L. (2020). The noncanonical NF-κB pathway. Journal of Biological Chemistry, 295(18), 5786-5796. [Link]

  • Cystic Fibrosis Foundation. (n.d.). Basics of the CFTR Protein. [Link]

  • CN108546266B - Synthesis method of 1,4,6,7-tetrahydropyrane [4,3-C] pyrazole-3-carboxylic acid. (2020).
  • Kelgtermans, H., et al. (2021). Discovery of GLPG2451, a Novel Once Daily Potentiator for the Treatment of Cystic Fibrosis. Journal of Medicinal Chemistry, 64(1), 343-353. [Link]

  • Blaner, W. S. (2019). Retinol-binding protein 4 (RBP4) and its role in health and disease. Annual Review of Nutrition, 39, 245-263. [Link]

  • EP 2202232 A1 - 1,2,4-oxadiazole derivatives and their therapeutic use. (2010).

Sources

An In-Depth Technical Guide to 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, commercial availability, synthesis, and potential applications in drug discovery, offering a valuable resource for researchers, scientists, and professionals in the field.

Introduction: The Significance of the Pyrano[4,3-c]pyrazole Scaffold

The fusion of pyran and pyrazole rings in this compound creates a unique three-dimensional structure that is attractive for drug design. Pyrazole and its derivatives are well-established pharmacophores known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1] The pyran ring, on the other hand, can improve physicochemical properties such as solubility and metabolic stability. The carboxylic acid moiety at the 3-position of the pyrazole ring serves as a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This functional group can also act as a bioisostere for other acidic groups, such as tetrazoles, which is a common strategy in medicinal chemistry to enhance pharmacokinetic profiles.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 518990-20-0[3][4]
Molecular Formula C₇H₈N₂O₃[3][5]
Molecular Weight 168.15 g/mol [3][5]
Appearance Solid[3]
Purity Typically ≥97% or ≥98% from commercial suppliers[3][5][6]
InChI InChI=1S/C7H8N2O3/c10-7(11)6-4-3-12-2-1-5(4)8-9-6/h1-3H2,(H,8,9)(H,10,11)[3]
InChI Key YICMXCDJSOOXSM-UHFFFAOYSA-N[3]

Commercial Sourcing and Supplier Evaluation

For researchers requiring this compound for their studies, several commercial suppliers are available. The choice of supplier often depends on factors such as purity, available quantities, cost, and lead time. Below is a comparative table of some of the known suppliers. It is crucial to request a certificate of analysis (CoA) from the supplier to verify the identity and purity of the compound before use.

SupplierProduct NumberPurityAvailable Quantities
Aladdin Scientific T193716-100mg≥98%100mg
CymitQuimica Not specified98%100mg, 250mg, 1g, 5g, 25g
Guidechem Not specified97%Gram to Kilogram scale
VSNCHEM vp20013Not specifiedBulk quantities available upon request
ChemBlink Not specifiedNot specifiedVarious suppliers listed

Supplier Selection Workflow

A Define Research Needs (Quantity, Purity) B Identify Potential Suppliers (e.g., Aladdin, CymitQuimica) A->B C Request Quotations and Certificates of Analysis (CoA) B->C D Evaluate Supplier (Purity, Cost, Lead Time) C->D E Select Optimal Supplier D->E F Place Order and Receive Compound E->F G Perform In-house QC (e.g., NMR, LC-MS) F->G H Proceed with Research G->H

Caption: A workflow for selecting a commercial supplier for a research chemical.

Synthesis of this compound

Retrosynthetic Analysis

A plausible retrosynthetic pathway starts with the disconnection of the pyrazole ring, leading back to a β-keto ester derivative of tetrahydropyranone. This intermediate can be formed from the reaction of tetrahydropyranone with a suitable C2-synthon like diethyl oxalate.

Target This compound Intermediate1 Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate Target->Intermediate1 Hydrolysis Intermediate2 Ethyl 2-(4-oxotetrahydro-2H-pyran-3-yl)-2-oxoacetate Intermediate1->Intermediate2 Cyclization with Hydrazine Starting_Materials Tetrahydropyran-4-one + Diethyl oxalate Intermediate2->Starting_Materials Claisen Condensation

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol (Based on Patent Literature)

The following is a generalized experimental protocol based on the synthetic strategy outlined in patent documents. Researchers should optimize the reaction conditions for their specific laboratory setup.

Step 1: Synthesis of Ethyl 2-(4-oxotetrahydro-2H-pyran-3-yl)-2-oxoacetate

  • To a solution of sodium ethoxide in anhydrous ethanol, add tetrahydropyran-4-one dropwise at 0-5 °C.

  • After stirring for 30 minutes, add diethyl oxalate dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a weak acid (e.g., acetic acid) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate

  • Dissolve the product from Step 1 in ethanol.

  • Add hydrazine hydrate to the solution and reflux the mixture for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography.

Step 3: Synthesis of this compound

  • To a solution of the ethyl ester from Step 2 in a mixture of ethanol and water, add a base such as sodium hydroxide or lithium hydroxide.

  • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of 2-3.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product.

Potential Applications in Drug Discovery

The pyranopyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. While specific biological data for this compound is limited in publicly available literature, the broader class of pyranopyrazoles has shown promise in several therapeutic areas.

Anticancer Activity

Numerous studies have reported the synthesis and evaluation of pyranopyrazole derivatives as potential anticancer agents. These compounds have been shown to inhibit various cancer cell lines, and their mechanisms of action are believed to involve the inhibition of key enzymes in cancer cell proliferation and survival.

Antiviral Activity

The fused heterocyclic system of pyranopyrazoles has also been explored for its antiviral potential. For instance, some derivatives have been investigated as inhibitors of viral proteases, which are essential for viral replication.

Enzyme Inhibition

The rigid structure of the pyranopyrazole core makes it an attractive scaffold for the design of enzyme inhibitors. The carboxylic acid functionality can form key interactions, such as hydrogen bonds and salt bridges, with amino acid residues in the active site of an enzyme. Pyrazole-based compounds have been successfully developed as inhibitors for a variety of enzymes, including kinases and carbonic anhydrases.

Potential Drug Discovery Pathway

A Target Identification and Validation B High-Throughput Screening (HTS) or Fragment-Based Screening A->B C Hit Identification (e.g., Pyrano[4,3-c]pyrazole core) B->C D Lead Generation (Synthesis of Analogs) C->D E Structure-Activity Relationship (SAR) and Lead Optimization D->E F In Vitro and In Vivo Pharmacology E->F G Preclinical Development F->G H Clinical Trials G->H

Caption: A simplified workflow for a drug discovery project involving a pyranopyrazole scaffold.

Conclusion

This compound represents a valuable building block for medicinal chemistry and drug discovery. Its unique structural features and the proven biological potential of the pyranopyrazole scaffold make it an attractive starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, sourcing, synthesis, and potential applications to aid researchers in their scientific endeavors. Further exploration of the biological activities of this specific molecule and its derivatives is warranted and could lead to the discovery of new and effective medicines.

References

  • Aladdin Scientific. This compound. Biocompare.com. [Link]

  • Current status of pyrazole and its biological activities. PubMed Central. [Link]

  • PubChemLite. 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. National Institutes of Health. [Link]

  • Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid. PubMed. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. [Link]

  • Efficient synthesis and biological evaluation of new benzopyran-annulated pyrano[2,3-c]pyrazole derivatives. PubMed. [Link]

  • Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. PubMed. [Link]

  • Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Semantic Scholar. [Link]

  • Tetrazolone as an acid bioisostere: Application to marketed drugs containing a carboxylic acid. ResearchGate. [Link]

  • Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. PubMed. [Link]

  • Novel 1,4-dihydropyrano[2,3-c]pyrazole derivatives: Synthesis, characterization, biological evaluation and in silico study. ResearchGate. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. [Link]

  • The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. ResearchGate. [Link]

Sources

Methodological & Application

Protocol for using 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid in vitro assays.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for In Vitro Profiling of Pyrano[4,3-c]pyrazole Derivatives

Abstract

The pyranopyrazole heterocyclic scaffold is a recurring motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of compounds based on this scaffold. While the specific biological target of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid is not extensively documented in public literature, this guide leverages established methodologies for related pyranopyrazole analogues to propose a robust framework for its initial investigation. We present detailed protocols for primary cell-based cytotoxicity screening and a general biochemical enzyme inhibition assay, which together form a foundational strategy for elucidating the compound's therapeutic potential. The causality behind experimental choices is explained to empower researchers to adapt these protocols for specific targets as they are identified.

Introduction to the Pyrano[4,3-c]pyrazole Scaffold

The fusion of pyran and pyrazole rings creates a privileged heterocyclic structure known as pyranopyrazole. This scaffold exists in several isomeric forms, with the pyrano[2,3-c]pyrazole and pyrano[4,3-c]pyrazole cores being of significant interest in pharmacology.[3][4] Compounds built around this core have been successfully developed as potent and selective inhibitors of various biological targets.

Documented biological activities for the pyranopyrazole class include:

  • Anticancer: Inhibition of Ras-related proteins like RalA in hepatocellular carcinoma models and general cytotoxicity against various cancer cell lines.[3][5]

  • Antiviral: Inhibition of human coronavirus (HCoV-229E) replication, potentially through targeting viral proteases like Mpro.[6][7]

  • Anti-inflammatory & Analgesic: Activity demonstrated in preclinical models, suggesting modulation of inflammatory pathways.[3]

  • Antimalarial: Inhibition of Plasmodium falciparum lactate dehydrogenase (PfLDH), a critical enzyme in the parasite's metabolism.[8][9]

  • Antibacterial: Potential to target essential bacterial enzymes such as dihydrofolate reductase.[1]

Given this landscape, a logical first step in characterizing a novel analogue like this compound is to perform broad-spectrum functional assays to determine its primary biological effect.

Foundational Experimental Workflow

A systematic approach is critical to defining the activity of a novel compound. The following workflow provides a high-level overview of the initial characterization process, starting with compound preparation and moving through primary and secondary assays.

G cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Screening cluster_secondary Phase 3: Data Analysis & Follow-up Compound Compound Solubilization (DMSO Stock) Serial Serial Dilution (Assay-Specific Media) Compound->Serial Create working concentrations CellAssay Cell-Based Assay (e.g., Cytotoxicity) Serial->CellAssay BiochemAssay Biochemical Assay (e.g., Enzyme Inhibition) Serial->BiochemAssay IC50 IC50 / EC50 Determination CellAssay->IC50 BiochemAssay->IC50 Selectivity Target Validation & Selectivity Profiling IC50->Selectivity Confirm on-target effect

Caption: General workflow for in vitro characterization.

Protocol 1: Cell-Based Cytotoxicity/Antiproliferative Assay (MTT Method)

This protocol is a fundamental first step to determine if the compound has a cytotoxic or cytostatic effect on living cells. The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability. It is widely used for screening anticancer drug candidates.[3]

Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials & Reagents
  • Cell Line: A relevant cancer cell line (e.g., HepG2 for liver cancer, as used for other pyranopyrazoles).[5]

  • Compound: this compound.

  • Vehicle Control: High-purity Dimethyl Sulfoxide (DMSO).

  • Culture Medium: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: MTT solution (5 mg/mL in PBS), Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl).

  • Equipment: 96-well flat-bottom plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate reader (570 nm absorbance).

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Perform serial dilutions in complete culture medium to create working concentrations (e.g., 200 µM, 100 µM, 50 µM, down to ~0.1 µM). The final DMSO concentration in the well should not exceed 0.5% to avoid vehicle-induced toxicity.

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension to a density of 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Causality: Seeding an optimal cell number is crucial. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium.

    • Add 100 µL of the prepared compound dilutions to the respective wells. Include wells for "vehicle control" (medium with 0.5% DMSO) and "untreated control" (medium only).

    • Incubate the plate for an additional 48-72 hours. The duration should be optimized based on the cell line's doubling time.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

    • Causality: The incubation time is critical for sufficient formazan development. Insufficient time leads to a low signal, while excessive time can lead to artifacts.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization buffer (e.g., SDS solution) to each well to dissolve the purple crystals.

    • Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of the plate on a microplate reader at 570 nm.

Data Analysis
  • Calculate Percent Viability:

    • % Viability = [(Absorbance of Treated Well - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

  • Determine IC50:

    • Plot the Percent Viability against the log of the compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) in software like GraphPad Prism or R to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Parameter Example Value Comment
Cell LineHepG2Liver Carcinoma
Seeding Density5,000 cells/wellOptimize for 70-80% confluency at end of assay
Treatment Duration72 hoursApproximately 2-3 cell doubling times
Concentration Range0.1 µM - 100 µMA wide range is crucial for capturing the full dose-response curve
Hypothetical IC50 2.28 µM Based on a similar pyrano[2,3-c]pyrazole derivative[5]

Protocol 2: General Biochemical Enzyme Inhibition Assay

This protocol provides a template for testing the compound's ability to directly inhibit a purified enzyme. It can be adapted for various enzyme classes, such as kinases, proteases, or dehydrogenases, which are known targets of pyranopyrazoles.[5][6][9]

Principle: The assay measures the rate of an enzymatic reaction (conversion of a substrate to a product) in the presence and absence of the inhibitor. The product can be detected via absorbance, fluorescence, or luminescence.

Materials & Reagents
  • Target Enzyme: Purified recombinant enzyme (e.g., RalA, SARS-CoV-2 Mpro, PfLDH).

  • Substrate: A specific substrate for the enzyme that generates a detectable signal upon conversion.

  • Compound: this compound.

  • Assay Buffer: Buffer optimized for enzyme stability and activity (e.g., Tris-HCl or HEPES with required cofactors like MgCl2, DTT).

  • Positive Control: A known inhibitor of the target enzyme.

  • Equipment: 384-well assay plates (low-volume, black or white depending on detection method), microplate reader with appropriate filters.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a concentrated stock of the enzyme in assay buffer.

    • Prepare a concentrated stock of the substrate in assay buffer.

    • Prepare serial dilutions of the compound in assay buffer containing a constant, low percentage of DMSO.

  • Assay Reaction Setup (Example using a 20 µL final volume):

    • Add 5 µL of the compound dilutions (or DMSO vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the enzyme solution (diluted to 2X the final concentration in assay buffer).

    • Incubate for 15-30 minutes at room temperature.

    • Causality: This pre-incubation step allows the compound to bind to the enzyme before the substrate is introduced, which is important for detecting slow-binding or irreversible inhibitors.

  • Initiate Reaction:

    • Initiate the enzymatic reaction by adding 5 µL of the substrate solution (diluted to 4X the final concentration).

    • Causality: Starting the reaction with the substrate ensures that all components are present at the correct final concentrations from time zero.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader.

    • Measure the signal (e.g., fluorescence) every 60 seconds for 30-60 minutes (kinetic mode). Alternatively, for endpoint assays, stop the reaction after a fixed time (e.g., by adding a stop solution) and read the final signal.

Data Analysis
  • Calculate Reaction Rate:

    • For kinetic reads, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the signal vs. time plot.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Rate of Inhibited Reaction / Rate of Uninhibited Control)] * 100

  • Determine IC50:

    • Plot the Percent Inhibition against the log of the compound concentration and fit the data to a non-linear regression model to calculate the IC50 value.

G cluster_pathway Hypothetical Target Pathway (e.g., Growth Signaling) GF Growth Factor Receptor Receptor GF->Receptor Enzyme Target Enzyme (e.g., RalA) Receptor->Enzyme Downstream Downstream Effectors Enzyme->Downstream Proliferation Cell Proliferation Downstream->Proliferation Compound Pyrano[4,3-c]pyrazole Compound Compound->Enzyme

Sources

Application Notes and Protocols for Antimicrobial Studies of Pyranopyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Emergence of Pyranopyrazoles in Antimicrobial Research

Pyranopyrazole derivatives are a significant class of heterocyclic compounds, drawing considerable attention in medicinal chemistry due to their diverse pharmacological profiles.[1][2] These scaffolds, which integrate both pyran and pyrazole ring systems, have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and notably, antimicrobial properties.[1][2] The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents.[3] Pyranopyrazoles have emerged as promising candidates in this arena, exhibiting potent activity against a range of pathogenic bacteria and fungi.[2][4][5]

This document serves as a comprehensive technical guide for researchers investigating the antimicrobial potential of pyranopyrazole compounds. It provides an in-depth overview of their synthesis, detailed protocols for antimicrobial screening, and insights into their potential mechanisms of action, grounded in current scientific literature.

Synthesis of Pyranopyrazole Derivatives: A Versatile Approach

The synthesis of pyranopyrazole derivatives is often achieved through multicomponent reactions (MCRs), which offer several advantages including high atom economy, procedural simplicity, and the ability to generate diverse molecular libraries efficiently.[1][6] A common and effective method is a one-pot, four-component reaction involving an aromatic aldehyde, a hydrazine derivative (such as hydrazine hydrate or 2,4-dinitrophenylhydrazine), a β-ketoester (like ethyl acetoacetate), and an active methylene compound (typically malononitrile).[2][6][7]

This approach allows for the facile creation of a variety of substituted pyranopyrazoles by modifying the initial reactants.[8] The reaction can be catalyzed by various agents, including bases like piperidine or environmentally benign catalysts, and can often be performed under mild conditions, sometimes even solvent-free.[2][7]

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product A Aromatic Aldehyde P One-Pot Multicomponent Reaction A->P B Hydrazine Hydrate B->P C Ethyl Acetoacetate C->P D Malononitrile D->P Z Pyranopyrazole Derivative P->Z Formation of C-C, C-N, and C-O bonds

Caption: General workflow for the synthesis of pyranopyrazole derivatives.

Antimicrobial Screening: From Qualitative Assessment to Quantitative Potency

A systematic evaluation of the antimicrobial activity of newly synthesized pyranopyrazole compounds is crucial. This typically involves a two-tiered approach: an initial qualitative screening to identify active compounds, followed by quantitative assays to determine their potency.

Protocol 1: Agar Well Diffusion Assay for Preliminary Screening

This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.

Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a target microorganism. The presence of an inhibition zone around the well indicates antimicrobial activity.

Materials:

  • Synthesized pyranopyrazole compounds

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Standard antibiotic (e.g., Ciprofloxacin, Gentamicin) and antifungal (e.g., Fluconazole) drugs as positive controls

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile petri dishes, cork borer (6-8 mm), micropipettes, and incubator

Procedure:

  • Preparation of Test Solutions: Dissolve the pyranopyrazole compounds in DMSO to a stock concentration of 1 mg/mL.[9]

  • Inoculum Preparation: Prepare a microbial suspension equivalent to the 0.5 McFarland standard to ensure a standardized cell density.

  • Plate Preparation: Aseptically pour molten and cooled MHA or SDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Evenly spread the prepared microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Create uniform wells in the agar using a sterile cork borer.

  • Compound Application: Add a fixed volume (e.g., 100 µL) of the dissolved pyranopyrazole compound, positive control, and DMSO (as a negative control) into separate wells.[3]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Observation: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.[3]

Protocol 2: Broth Microdilution Assay for a Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] This assay provides a quantitative measure of a compound's potency.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is inoculated with a standardized microbial suspension. The MIC is determined by observing the lowest concentration at which no visible growth occurs after incubation.[3][11]

Materials:

  • Pyranopyrazole compounds with demonstrated activity from the agar well diffusion assay

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Standardized microbial suspensions (0.5 McFarland)

  • Resazurin solution (optional, as a growth indicator)

  • Microplate reader (optional, for quantitative measurement)

Procedure:

  • Plate Setup: Add 100 µL of sterile broth to each well of a 96-well plate.

  • Serial Dilution: Add 100 µL of the dissolved pyranopyrazole compound to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add a standardized inoculum (e.g., 10 µL of a 1 x 10^8 CFU/mL suspension) to each well, except for the sterility control wells.[3]

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (or color change if using a growth indicator like resazurin).[3] The results can be read visually or with a microplate reader.

G A Prepare Serial Dilutions of Pyranopyrazole in 96-well Plate B Inoculate with Standardized Microbial Suspension A->B C Incubate at 37°C for 18-24h B->C D Observe for Microbial Growth (Turbidity) C->D E Determine Lowest Concentration with No Growth (MIC) D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Principle: Following the MIC assay, an aliquot from the wells showing no visible growth is subcultured onto fresh agar plates. The MBC is the lowest concentration that results in no bacterial growth on the subculture plates.[12]

Materials:

  • MIC plate from the previous assay

  • Sterile MHA plates

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Subculturing: From each well that showed no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and streak it onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound from the MIC assay that results in no viable colonies on the MHA plate.

Mechanism of Action: Insights from In Silico and Experimental Studies

Understanding the mechanism of action is critical for the rational design and development of new antimicrobial drugs. For pyranopyrazole compounds, both in silico molecular docking studies and experimental approaches are employed.

Molecular Docking Studies: Molecular docking simulations have been instrumental in predicting the potential biological targets of pyranopyrazole derivatives.[3] These studies suggest that pyranopyrazoles may exert their antimicrobial effects by inhibiting essential bacterial enzymes. Commonly investigated targets include:

  • DNA Gyrase: This enzyme is crucial for DNA replication and repair in bacteria. Docking studies have shown that some pyranopyrazole derivatives can bind to the active site of DNA gyrase, potentially disrupting its function.[3]

  • MurB Enzyme: Involved in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. Inhibition of MurB can lead to cell lysis and death.[3]

  • Tyrosyl-tRNA Synthetase: This enzyme is essential for protein synthesis. Some pyranopyrazoles have been shown to fit well into the binding site of tyrosyl-tRNA synthetase, suggesting a potential mechanism of action.[13][14]

G cluster_compound Pyranopyrazole Compound cluster_targets Potential Bacterial Targets cluster_effects Antimicrobial Effects P Pyranopyrazole A DNA Gyrase P->A Inhibition B MurB Enzyme P->B Inhibition C Tyrosyl-tRNA Synthetase P->C Inhibition X Inhibition of DNA Replication A->X Y Disruption of Cell Wall Synthesis B->Y Z Inhibition of Protein Synthesis C->Z

Caption: Potential mechanisms of action of pyranopyrazole compounds.

Data Presentation and Interpretation

For clear and comparative analysis, quantitative data from antimicrobial screening should be summarized in a tabular format.

Table 1: Example of MIC Data for Pyranopyrazole Derivatives

Compound IDR-GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. K. pneumoniae
PPZ-01 4-Cl12.5256.25
PPZ-02 4-NO26.2512.56.25
PPZ-03 2,4-diCl255012.5
Ciprofloxacin -0.50.251

Note: The data presented in this table is illustrative and based on findings from various studies.[3]

The structure-activity relationship (SAR) can be elucidated by comparing the antimicrobial activity of derivatives with different substituents. For instance, the presence of electron-withdrawing groups on the aromatic ring has been shown to enhance the antimicrobial potency of some pyranopyrazole compounds.[5]

Conclusion and Future Directions

Pyranopyrazole compounds represent a promising scaffold for the development of novel antimicrobial agents. The synthetic accessibility and the potential for diverse functionalization make them an attractive area for further research. The protocols outlined in this guide provide a robust framework for the systematic evaluation of their antimicrobial properties. Future studies should focus on elucidating the precise mechanisms of action through experimental validation of the targets identified in silico, as well as evaluating the in vivo efficacy and toxicity of the most potent derivatives.

References

  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Biointerface Research in Applied Chemistry, 12(4), 4705-4730. [Link]

  • Synthesis, Antimicrobial Studies, and Molecular Docking Simulation of Novel Pyran, Pyrazole, and Pyranopyrazole Derivatives. (n.d.). Semantic Scholar. [Link]

  • A Review on Pyranopyrazole as an Antibacterial Agent. (2024). International Journal of Pharmaceutical Sciences, 2(7), 1401-1405. [Link]

  • Molecular Docking and Antibacterial Studies of Pyranopyrazole Derivatives Synthesized Using [Pap-Glu@Chi] Biocatalyst Through a Greener Approach. (2021). ResearchGate. [Link]

  • Synthesis and antimicrobial evaluation of Pyranopyrazole based Tetrazoles using glycerol as green solvent. (n.d.). International Journal of Current Research. [Link]

  • Novel Grinding Synthesis of Pyranopyrazole Analogues and Their Evaluation as Antimicrobial Agents. (2016). ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. (n.d.). Scilit. [Link]

  • From Bench to Bioactivity: Pyranopyrazole Synthesis, Anticancer, Antimicrobial Efficacy, DFT, Molecular Docking, and Molecular Dynamic Insights. (2025). PubMed. [Link]

  • Synthesis, Antimicrobial Studies, and Molecular Docking Simulation of Novel Pyran, Pyrazole, and Pyranopyrazole Derivatives. (n.d.). Prince Sattam bin Abdulaziz University - Pure Help Center. [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives: Polycyclic Aromatic Compounds. (2022). Taylor & Francis Online. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC - NIH. [Link]

  • Pyranopyrazoles as Efficient Antimicrobial Agents: Green, One Pot and Multicomponent Approach. (2018). PubMed. [Link]

  • Minimum inhibitory concentrations (MIC in µg/mL) of the title compounds, the negative control DMSO showed no activity. (n.d.). ResearchGate. [Link]

  • Potent and Broad-Spectrum Bactericidal Activity of a Nanotechnologically Manipulated Novel Pyrazole. (2022). PMC - NIH. [Link]

  • Wagh Shital, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 7, 1401-1405. (2024). International Journal of Pharmaceutical Sciences. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). PMC - NIH. [Link]

  • Determination of zone of inhibition and minimum inhibitory concentrations (MIC). (n.d.). ResearchGate. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). MDPI. [Link]

Sources

Application Notes and Protocols: Elucidating the Mechanism of Action of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for investigating the mechanism of action of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid. Based on the structural characteristics of its pyranopyrazole core, a scaffold known for diverse biological activities including anti-inflammatory and neuro-active properties, we hypothesize its potential role as a modulator of the kynurenine pathway.[1][2][3][4] This pathway, central to tryptophan metabolism, is critically implicated in the pathophysiology of numerous neurological and inflammatory disorders.[5][6] Specifically, the enzyme Kynurenine Aminotransferase II (KAT-II) represents a key therapeutic target within this pathway, as its inhibition can rebalance neuroactive metabolites.[7][8][9] This guide presents a logical, multi-stage experimental workflow designed to rigorously test the hypothesis that this compound acts as a KAT-II inhibitor, and to characterize its biochemical, cellular, and downstream functional effects.

Introduction: The Scientific Rationale

The kynurenine pathway (KP) is the principal metabolic route for tryptophan degradation, producing a range of neuroactive compounds.[6][10] An imbalance in this pathway, particularly an overproduction of the N-methyl-D-aspartate (NMDA) receptor antagonist kynurenic acid (KYNA), has been linked to cognitive deficits in disorders such as schizophrenia.[11][12][13] The enzyme KAT-II is the primary catalyst for KYNA synthesis in the brain, making it a compelling target for therapeutic intervention.[13] Inhibiting KAT-II is a promising strategy to lower brain KYNA levels and potentially ameliorate cognitive symptoms.[11][14]

The pyranopyrazole scaffold present in this compound is found in compounds with a wide array of biological functions.[1][15][16] This structural alert, combined with the therapeutic importance of the kynurenine pathway, forms the basis of our investigation. The following protocols are designed as a self-validating system, progressing from direct biochemical interaction to cellular pathway modulation and downstream functional outcomes.

Experimental Workflow Overview

The investigation is structured in three sequential parts, each designed to answer a critical question about the compound's mechanism of action.

G cluster_0 PART 1: Biochemical Characterization cluster_1 PART 2: Cellular Target Engagement cluster_2 PART 3: Downstream Functional Effects P1_1 Protocol 1.1: Recombinant hKAT-II Expression & Purification P1_2 Protocol 1.2: In Vitro hKAT-II Enzyme Inhibition Assay P1_1->P1_2 P1_3 Protocol 1.3: Enzyme Kinetics & Mode of Inhibition Analysis P1_2->P1_3 P2_1 Protocol 2.1: Cell-Based KYNA Production Assay P1_3->P2_1 Confirmed Inhibitor P2_2 Protocol 2.2: LC-MS/MS Quantification of KP Metabolites P2_1->P2_2 P3_1 Protocol 3.1: Assessment of NMDA Receptor Signaling P2_2->P3_1 Cellular Activity Confirmed

Figure 1: Overall Experimental Workflow. This diagram illustrates the logical progression from initial biochemical characterization of the compound with the purified target enzyme to validation in a cellular context and finally to the assessment of downstream physiological effects.

Part 1: Biochemical Characterization of hKAT-II Inhibition

The primary objective of this section is to determine if this compound directly interacts with and inhibits human KAT-II (hKAT-II) and to characterize the nature of this inhibition.

Protocol 1.1: Recombinant Human KAT-II Expression and Purification

Rationale: A pure, active source of the target enzyme is essential for accurate biochemical assays. Recombinant expression in E. coli followed by affinity chromatography is a standard and reliable method for obtaining high-purity hKAT-II.[5][17]

Methodology:

  • Expression Vector: Sub-clone a codon-optimized sequence for human KAT-II into a suitable bacterial expression vector, such as pET-28a, which incorporates an N-terminal Hexa-histidine (6xHis) tag for purification.

  • Transformation: Transform the expression vector into a competent E. coli strain (e.g., BL21(DE3)).

  • Culture Growth: Grow the transformed bacteria in Luria-Bertani (LB) broth containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and continue to culture at a lower temperature (e.g., 18°C) overnight to enhance protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme and a protease inhibitor cocktail. Lyse the cells using sonication on ice.

  • Affinity Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column. Wash the column with a wash buffer (lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the 6xHis-tagged hKAT-II from the column using an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Quality Control: Assess the purity of the eluted protein by SDS-PAGE. Confirm protein identity via Western blot or mass spectrometry. Measure protein concentration using a Bradford or BCA assay. Store the purified enzyme in a suitable buffer with glycerol at -80°C.

Protocol 1.2: In Vitro hKAT-II Enzyme Inhibition Assay (HPLC-Based)

Rationale: This assay directly measures the enzymatic conversion of kynurenine to KYNA. By quantifying the product (KYNA) using High-Performance Liquid Chromatography (HPLC), we can accurately determine the rate of reaction and the extent of inhibition by the test compound.[16]

Methodology:

  • Reaction Mixture: Prepare a reaction mixture in a microcentrifuge tube or 96-well plate containing:

    • Phosphate Buffered Saline (PBS), pH 7.4

    • 50 µM Pyridoxal 5'-phosphate (PLP) (the essential cofactor for KAT enzymes)

    • 5 mM α-ketoglutarate (co-substrate)

    • Purified recombinant hKAT-II (e.g., 0.5 µg)

    • Varying concentrations of this compound (dissolved in DMSO, final DMSO concentration <1%). Include a vehicle-only control.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation: Initiate the enzymatic reaction by adding the substrate, L-kynurenine, to a final concentration of 5 mM.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes) during which the reaction rate is linear.

  • Termination: Stop the reaction by adding an equal volume of 0.8 M formic acid or another protein-precipitating agent.

  • Sample Preparation: Centrifuge the terminated reaction mixtures to pellet the precipitated protein. Transfer the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic elution with a mixture such as 50% (v/v) methanol and 50% (v/v) water.[16]

    • Detection: Monitor the eluent using a fluorescence detector (Excitation: 344 nm, Emission: 398 nm for KYNA) or a UV detector.

    • Quantification: Calculate the concentration of KYNA produced by comparing the peak area to a standard curve generated with known concentrations of KYNA.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value using software like GraphPad Prism.[12]

Protocol 1.3: Enzyme Kinetics & Mode of Inhibition Analysis

Rationale: Determining the mode of inhibition (e.g., competitive, non-competitive) provides crucial insight into how the inhibitor interacts with the enzyme. This is achieved by measuring reaction rates at various substrate and inhibitor concentrations.[7][18][19]

InhibitionTypes cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive E Enzyme (E) ES ES Complex E->ES +S EI E->EI +I S Substrate (S) I_comp Inhibitor (I) E_nc Enzyme (E) ES_nc ES Complex E_nc->ES_nc +S EI_nc E_nc->EI_nc +I S_nc Substrate (S) I_nc Inhibitor (I) ESI ESI Complex ES_nc->ESI +I E_uc Enzyme (E) ES_uc ES Complex E_uc->ES_uc +S S_uc Substrate (S) I_uc Inhibitor (I) ESI_uc ESI Complex ES_uc->ESI_uc +I

Figure 2: Modes of Reversible Enzyme Inhibition. This diagram illustrates the different binding possibilities for competitive, non-competitive, and uncompetitive inhibitors.

Methodology:

  • Experimental Setup: Perform the hKAT-II activity assay (Protocol 1.2) using a matrix of conditions:

    • Vary the concentration of the substrate (L-kynurenine) across a range, typically from 0.1x to 10x the Michaelis-Menten constant (Km).

    • For each substrate concentration, run the assay with several fixed concentrations of this compound (including a zero-inhibitor control). Recommended inhibitor concentrations could be, for example, 0.5x, 1x, and 2x the determined IC50 value.

  • Data Collection: Measure the initial reaction velocity (rate of KYNA production) for each condition.

  • Data Analysis with GraphPad Prism:

    • Enter the data into an XY table in Prism, with substrate concentration in the X column and reaction velocities in the Y columns. Each Y column will represent a different fixed inhibitor concentration.[20]

    • Use the "Analyze" function and select "Nonlinear regression (curve fit)".

    • From the panel of enzyme kinetics equations, choose the models for "Competitive inhibition", "Non-competitive inhibition", "Uncompetitive inhibition", and "Mixed-model inhibition".[2][7][13]

    • Prism will fit the global dataset to these models and provide goodness-of-fit statistics (e.g., R-squared, Akaike's Information Criterion) to help determine the best-fit model.

    • The output will provide key kinetic parameters including Vmax (maximum velocity), Km (Michaelis-Menten constant), and Ki (inhibition constant). The Ki is a measure of the inhibitor's potency.[20]

ParameterCompetitive InhibitionNon-competitive InhibitionUncompetitive Inhibition
Apparent Vmax UnchangedDecreasedDecreased
Apparent Km IncreasedUnchangedDecreased
Ki (Inhibition Constant) DeterminedDeterminedDetermined
Binding Site Binds to free enzyme onlyBinds to free enzyme and ES complexBinds to ES complex only
Table 1: Expected Changes in Kinetic Parameters for Different Modes of Reversible Inhibition.

Part 2: Cellular Target Engagement and Pathway Analysis

These protocols aim to confirm that the compound can access and inhibit KAT-II in a more complex biological environment, leading to a measurable change in the kynurenine pathway.

Protocol 2.1: Cell-Based Kynurenic Acid Production Assay

Rationale: Moving from a purified enzyme system to a cellular model is a critical step in validation. This assay measures the compound's ability to modulate KYNA production by endogenous KAT-II in intact cells. Human neuroblastoma cell lines (e.g., SK-N-SH) or primary neurons are suitable models as they express the kynurenine pathway enzymes.[21][22]

Methodology:

  • Cell Culture: Culture human SK-N-SH cells in appropriate media (e.g., DMEM with 10% FBS) until they reach ~80% confluency in multi-well plates.

  • Pathway Induction (Optional but Recommended): To increase the metabolic flux through the kynurenine pathway, you can stimulate the cells with Interferon-gamma (IFN-γ), a known inducer of the pathway's initial enzyme, indoleamine 2,3-dioxygenase (IDO).[21][22] Treat cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours.

  • Compound Treatment: Replace the medium with fresh medium containing varying concentrations of this compound. Include a vehicle control.

  • Substrate Addition: Add L-kynurenine to the medium to provide the substrate for KAT-II.

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatant. Centrifuge to remove any cells or debris.

  • Analysis: Analyze the concentration of KYNA in the supernatant using the LC-MS/MS method detailed in Protocol 2.2 or a commercially available ELISA kit designed for KYNA.[23]

Protocol 2.2: LC-MS/MS Quantification of Kynurenine Pathway Metabolites

Rationale: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple metabolites.[8][11][15][24] This allows for a comprehensive analysis of the compound's effect on the entire kynurenine pathway, not just KYNA.

Methodology:

  • Sample Preparation:

    • To 100 µL of cell culture supernatant (from Protocol 2.1) or cell lysate, add an internal standard solution containing stable isotope-labeled versions of the analytes (e.g., d5-kynurenic acid, d4-kynurenine).

    • Precipitate proteins by adding a threefold volume of ice-cold acetonitrile.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase for injection.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase analytical column with gradient elution. A typical mobile phase system would be (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Set up specific precursor-to-product ion transitions for each analyte and its corresponding internal standard (e.g., for Kynurenine, Kynurenic Acid, Tryptophan, etc.).[8][9]

  • Data Analysis:

    • Generate standard curves for each analyte.

    • Quantify the concentration of each metabolite in the samples by calculating the peak area ratio of the analyte to its internal standard and comparing it to the respective standard curve.

    • Analyze the changes in the concentrations of kynurenine, KYNA, and other metabolites in compound-treated samples versus controls. A successful KAT-II inhibitor should cause a decrease in KYNA and a corresponding increase in its precursor, kynurenine.

Part 3: Elucidating Downstream Functional Consequences

If the compound is confirmed as a cellularly active KAT-II inhibitor, the final step is to investigate the functional consequences of reduced KYNA levels.

Protocol 3.1: Assessment of NMDA Receptor Signaling

Rationale: KYNA is an endogenous antagonist of the NMDA receptor.[6][12] Therefore, a compound that reduces KYNA levels is expected to enhance NMDA receptor function. This can be assessed using techniques like calcium imaging or electrophysiology.

Conceptual Approach:

  • Model System: Use primary neuronal cultures or brain slice preparations.

  • Experimental Design:

    • Establish a baseline level of NMDA receptor activity.

    • Induce a state of elevated endogenous KYNA to suppress NMDA receptor function. This can be achieved by treating the cells/slices with L-kynurenine.

    • Apply this compound to the KYNA-suppressed system.

    • Measure the restoration of NMDA receptor activity.

  • Readout Methods:

    • Calcium Imaging: Load neurons with a calcium-sensitive dye (e.g., Fura-2 AM). Stimulate NMDA receptors with glutamate or NMDA and measure the resulting changes in intracellular calcium concentration. An effective KAT-II inhibitor should lead to a larger calcium influx in the presence of L-kynurenine compared to controls.

    • Electrophysiology (Patch-Clamp): Directly measure NMDA receptor-mediated currents in single neurons. A reduction in KYNA should lead to an increase in the amplitude of these currents.[25]

References

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  • Gray, N., et al. (2023). Validation of LC-MS/MS Methods For Quantitative Analysis of Kynurenine Pathway Metabolites in Human Plasma and Cerebrospinal Fluid. Bioanalysis, 15(11), 637-651. [Link]

  • Fuertig, R., et al. (2016). LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. Semantic Scholar. [Link]

  • Popik, P., et al. (2009). NMDA Receptor Protocols. Methods in Molecular Biology. [Link]

  • Forrest, C. M., et al. (2023). Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid. PubMed. [Link]

  • Toledo, J., et al. (2017). Development of a cell-based assay to measure kynurenine monooxygenase... ResearchGate. [Link]

  • Fuertig, R., et al. (2016). LC-MS/MS-Based Quantification of Kynurenine Metabolites, Tryptophan, Monoamines and Neopterin in Plasma, Cerebrospinal Fluid and Brain. Taylor & Francis Online. [Link]

  • Kuchar, M., et al. (2021). Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation. MDPI. [Link]

  • Ali, M. (2022, December 23). Finding type of enzyme inhibition and Ki value by graphpad prism| Kinetic Studies. YouTube. [Link]

  • Cláudia, P. A., et al. (2012). Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System... PMC. [Link]

  • Ali, M. (2022, December 26). Finding Ki value in Non-competitive inhibition by Graphpad Prism. YouTube. [Link]

  • University of San Diego. (n.d.). Biochem Lab GraphPad Prism Kinetics Instructions F21. [Link]

  • Jayawickrama, G., et al. (2018). Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters. PMC. [Link]

  • GraphPad Software. (n.d.). Equation: Competitive inhibition. GraphPad Prism 10 Curve Fitting Guide. [Link]

  • Kennedy, P. J., et al. (2017). The Kynurenine Pathway: A Finger in Every Pie. PMC. [Link]

  • Yılmaz, H., et al. (2023). Measurement of kynurenine pathway metabolites by tandem mass spectrometry. PMC. [Link]

  • ResearchGate. (n.d.). Experimental simulation protocols. Panels (A,B) illustrate NMDA... ResearchGate. [Link]

  • Aizenman, E., et al. (2000). NMDA receptor-mediated control of protein synthesis at developing synapses. McGovern Institute for Brain Research. [Link]

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  • R Discovery. (2013). Development of LC/MS/MS, High-Throughput Enzymatic and Cellular Assays for the Characterization of Compounds That Inhibit Kynurenine Monooxygenase (KMO). [Link]

  • Smith, J. R., et al. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences. [Link]

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  • Braidy, N., et al. (2020). Kynurenine pathway modulation reverses the experimental autoimmune encephalomyelitis mouse disease progression. PMC. [Link]

  • Liu, Y., et al. (2024). Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease. MDPI. [Link]

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  • Heyes, M. P., et al. (1996). Different kynurenine pathway enzymes limit quinolinic acid formation by various human cell types. ResearchGate. [Link]

  • Tanaka, M., et al. (2019). Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues. NIH. [Link]

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Use of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid in [specific disease] models.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Use of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid in Hormone Receptor-Positive (HR+) Breast Cancer Models

Audience: Researchers, scientists, and drug development professionals in oncology.

Introduction: A Novel Pyranopyrazole Scaffold for Targeting Cell Cycle Progression in HR+ Breast Cancer

The pyranopyrazole nucleus is a versatile heterocyclic scaffold known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] While the specific compound This compound (herein referred to as Compound 'X') is a novel investigational agent, its core structure suggests potential for interaction with key therapeutic targets in oncology. This document outlines a hypothesized, yet scientifically grounded, application for Compound X as a selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), a critical node in the proliferation of hormone receptor-positive (HR+) breast cancer.[5][6]

HR+ breast cancers are characterized by their dependency on the estrogen receptor (ER) signaling pathway, which drives the expression of Cyclin D1.[1][7] Cyclin D1 forms a complex with CDK4 and CDK6, which then phosphorylates and inactivates the Retinoblastoma (Rb) tumor suppressor protein.[8][9][10] This inactivation releases the E2F transcription factor, permitting the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby committing the cell to division.[9][10] The dysregulation of the Cyclin D-CDK4/6-Rb axis is a hallmark of HR+ breast cancer, making selective CDK4/6 inhibitors a cornerstone of modern therapy.[1][5][8][11]

These application notes provide a comprehensive guide for researchers to evaluate Compound X's efficacy and mechanism of action in preclinical HR+ breast cancer models, using the well-characterized, ER-positive MCF-7 cell line as the primary model system.[3][12][13][14]

Hypothesized Mechanism of Action: CDK4/6 Inhibition

Compound X is postulated to act as a competitive inhibitor at the ATP-binding pocket of CDK4 and CDK6. This action prevents the phosphorylation of Rb, maintaining it in its active, hypophosphorylated state. Active Rb sequesters the E2F transcription factor, leading to a robust cell cycle arrest at the G1 checkpoint and thereby suppressing tumor cell proliferation.

Signaling Pathway Overview

CDK46_Pathway cluster_0 Upstream Mitogenic Signals cluster_1 G1 Phase Regulation cluster_2 Cell Cycle Progression Estrogen Estrogen / Growth Factors ER Estrogen Receptor (ER) Estrogen->ER activates CyclinD Cyclin D1 ER->CyclinD upregulates transcription CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb Rb CDK46->Rb phosphorylates pRb p-Rb (Inactive) CompoundX Compound X (1,4,6,7-Tetrahydropyrano[4,3-c] pyrazole-3-carboxylic acid) CompoundX->CDK46 INHIBITS E2F E2F Rb->E2F sequesters pRb->E2F releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase activates transcription Proliferation Cell Proliferation S_Phase->Proliferation

Caption: Hypothesized mechanism of Compound X targeting the CDK4/6-Rb pathway.

Experimental Workflow: A Validating System

The following workflow provides a logical progression from initial screening to in vivo efficacy studies. The results of each step validate the findings of the previous one, creating a robust dataset.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Efficacy A Part 1: Cytotoxicity Screening (MTT Assay) B Part 2: Cell Cycle Analysis (Flow Cytometry) A->B Confirm G1 Arrest exp1 Determine IC50 value. Does the compound kill or stop the growth of cancer cells? A->exp1 C Part 3: Target Engagement (Western Blot for p-Rb) B->C Validate Mechanism exp2 Confirm that cytotoxicity is due to arrest at the G1/S checkpoint. B->exp2 D Part 4: Tumor Growth Inhibition (MCF-7 Xenograft Model) C->D Test In Vivo exp3 Confirm G1 arrest is caused by inhibition of CDK4/6-mediated Rb phosphorylation. C->exp3 exp4 Evaluate the compound's ability to suppress tumor growth in a living organism. D->exp4

Caption: Recommended experimental workflow for evaluating Compound X.

Part 1: In Vitro Cytotoxicity Screening

Objective: To determine the concentration-dependent effect of Compound X on the viability and proliferation of MCF-7 cells and to calculate the half-maximal inhibitory concentration (IC50).

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[15][16]

Protocol 1: MTT Assay
  • Cell Seeding:

    • Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL bovine insulin.[4]

    • Trypsinize and count cells. Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of Compound X in DMSO.

    • Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO only) and a no-cell blank (medium only).

    • Remove the medium from the cells and add 100 µL of the respective compound dilutions.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Solubilization:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[17]

    • Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add 100 µL of Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C in a humidified chamber to fully dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background.[15]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results on a dose-response curve and determine the IC50 value using non-linear regression analysis.

Expected Data Presentation
CompoundCell LineIncubation Time (h)IC50 (µM)
Compound XMCF-772e.g., 0.52
Palbociclib (Control)MCF-772e.g., 0.15

Part 2: Cell Cycle Analysis

Objective: To confirm if the cytotoxic effect of Compound X is due to cell cycle arrest, specifically at the G1 phase, consistent with CDK4/6 inhibition.[18]

Method: Propidium Iodide (PI) Staining and Flow Cytometry. PI is a fluorescent intercalating agent that stains DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[19][20]

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment:

    • Seed 1 x 10⁶ MCF-7 cells in 10 cm dishes and allow them to attach overnight.

    • Treat cells with Compound X at concentrations corresponding to 1x and 5x its determined IC50 value. Include a vehicle control.

    • Incubate for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization, collecting both adherent and floating cells.

    • Wash the cell pellet twice with ice-cold PBS.

    • Fix the cells by resuspending the pellet in 500 µL of cold PBS, followed by the dropwise addition of 4.5 mL of ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or up to several weeks).[19]

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase.[19][21]

Expected Data Presentation
TreatmentConcentration% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control-55%30%15%
Compound X1x IC5075%15%10%
Compound X5x IC5085%8%7%

Part 3: Target Engagement and Mechanistic Validation

Objective: To directly measure the inhibition of CDK4/6 activity in cells by assessing the phosphorylation status of its primary substrate, the Rb protein. A successful CDK4/6 inhibitor should decrease the ratio of phosphorylated Rb (p-Rb) to total Rb.[22]

Method: Western Blotting. This technique allows for the detection and semi-quantification of specific proteins in a cell lysate.[23]

Protocol 3: Western Blot for Phospho-Rb
  • Cell Lysis:

    • Treat MCF-7 cells with Compound X as described in Protocol 2 (24-hour treatment).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein lysate per sample by boiling in Laemmli sample buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins onto a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk for blocking as its casein content is phosphorylated and can cause high background.[24]

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST:

      • Rabbit anti-phospho-Rb (Ser807/811)

      • Mouse anti-total-Rb

      • Mouse anti-β-Actin (as a loading control)

    • Wash the membrane extensively with TBST.

    • Incubate with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) for 1 hour at room temperature.

    • Wash again with TBST.

  • Detection and Analysis:

    • Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Perform densitometry analysis to quantify band intensity. Calculate the ratio of p-Rb to total Rb for each treatment condition and normalize to the vehicle control.

Part 4: In Vivo Efficacy Assessment

Objective: To evaluate the anti-tumor activity of Compound X in a living organism using an estrogen-dependent breast cancer xenograft model.

Method: MCF-7 Subcutaneous Xenograft in Nude Mice. MCF-7 cells require estrogen supplementation to form tumors in immunodeficient mice.[25][26][27][28]

Protocol 4: MCF-7 Xenograft Model
  • Animal Model:

    • Use female athymic nude (nu/nu) mice, 6-8 weeks old.

    • One week prior to cell implantation, subcutaneously implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) to provide sustained estrogen levels.[27]

  • Tumor Cell Implantation:

    • Harvest MCF-7 cells during their exponential growth phase.

    • Resuspend 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.[27]

    • Inject the cell suspension subcutaneously into the right flank of each mouse.

  • Treatment and Monitoring:

    • Monitor tumor growth by measuring tumor volume with calipers twice weekly (Volume = (Length x Width²)/2).

    • Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle control, Compound X, Positive control).

    • Administer Compound X daily via a clinically relevant route (e.g., oral gavage).

    • Record body weights and monitor for any signs of toxicity.

  • Endpoint and Analysis:

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit.

    • At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.

    • Calculate the Tumor Growth Inhibition (TGI) percentage for the treatment groups relative to the vehicle control.

References

  • Recent Developments in Pyranopyrazole Derivatives: Synthesis, Reactions, and Potential Pharmaceutical Applications. (2024). urfjournals.org. [Link]

  • From Bench to Bioactivity: Pyranopyrazole Synthesis, Anticancer, Antimicrobial Efficacy, DFT, Molecular Docking, and Molecular Dynamic Insights. (2025). PubMed. [Link]

  • CDK4/6 inhibitors in breast cancer therapy: mechanisms of drug resistance and strategies for treatment. (2024). Frontiers in Pharmacology. [Link]

  • Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. (2023). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • MCF-7. Wikipedia. [Link]

  • Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. (2025). Atlantis Press. [Link]

  • MCF-7 Cells. Clent Life Science. [Link]

  • Cell line profile: MCF7. Culture Collections. [Link]

  • What Are CDK4/6 Inhibitors?. (2025). Breastcancer.org. [Link]

  • Molecular Pathways: Targeting the Cyclin D–CDK4/6 Axis for Cancer Treatment. (2015). Clinical Cancer Research. [Link]

  • Mechanisms of therapeutic CDK4/6 inhibition in breast cancer. PubMed. [Link]

  • Rationale For CDK4&6 Inhibition in Breast Cancer. (2017). Targeted Oncology. [Link]

  • Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. PubMed. [Link]

  • CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought. (2018). PMC - PubMed Central. [Link]

  • Does anybody have a protocol for MCF-7 xenograft model with estrogen stimulation?. (2014). ResearchGate. [Link]

  • Signaling pathway of CDK 4/6-Cycle D complex and mechanism of action of CDK 4/6 inhibitors. ResearchGate. [Link]

  • Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. (2023). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • MCF7 Xenograft Model. Altogen Labs. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • The role of CDK6 in cancer. (2019). PMC - PubMed Central. [Link]

  • The Biological Rationale for CDK4/6 Inhibitors. (2015). YouTube. [Link]

  • Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors. (2024). Luxembourg Institute of Health Research Portal. [Link]

  • Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture. NIH. [Link]

  • (PDF) Assessment of Cell Cycle Inhibitors by Flow Cytometry. ResearchGate. [Link]

  • Western blot analyses of Rb and phospho-Rb protein expression in MCF-7,... ResearchGate. [Link]

  • Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis. (2014). PMC - PubMed Central. [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]

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Application Notes & Protocols for In Vivo Efficacy Studies of Tetrahydropyrano[4,3-c]pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrazole Scaffold in Oncology

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Its unique chemical structure allows for diverse substitutions, enabling the fine-tuning of pharmacological profiles.[2] Recent research has highlighted the potential of pyrazole derivatives as potent anticancer agents that can interact with various well-established cancer targets such as tubulin, cyclin-dependent kinases (CDKs), and crucial signaling kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] The tetrahydropyrano[4,3-c]pyrazole scaffold, a fused heterocyclic system, represents a promising area for the development of novel oncology therapeutics. This guide provides a comprehensive framework for designing and executing in vivo efficacy studies to evaluate these derivatives, with a focus on scientific rigor and ethical considerations.

Part 1: Foundational Principles of In Vivo Efficacy Evaluation

The transition from in vitro discovery to in vivo validation is a critical step in drug development. A well-designed in vivo study not only assesses the therapeutic potential of a compound but also provides invaluable data on its pharmacodynamic effects and safety profile. The primary goal of these studies is to determine if the compound can inhibit tumor growth in a living organism, a key indicator of its potential clinical utility.[4]

The Rationale for Xenograft Models

For initial efficacy testing of novel anticancer agents, the cell line-derived xenograft (CDX) model is a widely used and well-established platform.[5][6][7] This model involves the subcutaneous implantation of human cancer cell lines into immunodeficient mice.[5] The compromised immune system of these animals allows the human tumor to grow without being rejected, creating a valuable tool to study tumor progression and the effects of therapeutic interventions.[6] CDX models are highly reproducible and cost-effective, making them ideal for initial screening and dose-finding studies.[6]

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in strict accordance with ethical guidelines to ensure the welfare of the animals. This includes adhering to the principles of the 3Rs: Replacement, Reduction, and Refinement.[8] Key welfare considerations in cancer research involve regular monitoring of the animals, defining humane endpoints to prevent unnecessary suffering, and ensuring that tumor burden does not exceed established limits.[8][9] All protocols should be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.

Part 2: Pre-Study Protocol Development

A meticulously planned protocol is the cornerstone of a successful and reproducible in vivo study. This phase involves selecting the appropriate cancer cell line, determining the optimal dosing regimen, and establishing clear study endpoints.

Cell Line Selection: A Mechanistic Approach

Given that many pyrazole derivatives have been shown to target EGFR and VEGFR-2, it is logical to select a human cancer cell line that is known to be dependent on these signaling pathways.[10][11] For example, the A549 non-small cell lung cancer cell line and the HT-29 colon cancer cell line are both well-characterized and commonly used in xenograft studies.

Dose-Range Finding and Maximum Tolerated Dose (MTD) Studies

Before initiating a full-scale efficacy study, it is crucial to determine the appropriate dose range for the test compound. This is typically achieved through a dose-range finding study to establish the Maximum Tolerated Dose (MTD). The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity. This preliminary study involves administering escalating doses of the tetrahydropyrano[4,3-c]pyrazole derivative to a small number of animals and closely monitoring them for signs of toxicity, such as weight loss, changes in behavior, or other adverse effects.

Part 3: Detailed Protocol for a Cell Line-Derived Xenograft (CDX) Efficacy Study

This protocol outlines a standard procedure for evaluating the antitumor efficacy of a novel tetrahydropyrano[4,3-c]pyrazole derivative in a subcutaneous CDX mouse model.

Materials and Reagents
  • Test Compound: Tetrahydropyrano[4,3-c]pyrazole derivative

  • Vehicle: Appropriate vehicle for compound formulation (e.g., 0.5% carboxymethylcellulose)

  • Positive Control: Standard-of-care chemotherapy agent for the selected cancer type (e.g., Erlotinib for an EGFR-driven model)

  • Animals: 6-8 week old female athymic nude mice

  • Cancer Cell Line: e.g., A549 human non-small cell lung cancer cells

  • Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin

  • Matrigel: For co-injection with cells to enhance tumor take rate

  • Calipers: For tumor measurement

  • Sterile syringes and needles

Experimental Workflow

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment & Analysis Phase cell_culture 1. Cell Culture (A549 cells) cell_prep 2. Cell Preparation (Harvest and resuspend in Matrigel) cell_culture->cell_prep implantation 3. Subcutaneous Implantation (Inject cells into flank of mice) cell_prep->implantation tumor_growth 4. Tumor Growth Monitoring (Measure tumors until they reach ~100-150 mm³) implantation->tumor_growth randomization 5. Randomization (Group mice into treatment arms) tumor_growth->randomization dosing 6. Compound Administration (Daily dosing via oral gavage) randomization->dosing monitoring 7. Daily Monitoring (Body weight, clinical signs, tumor measurements) dosing->monitoring endpoint 8. Study Endpoint (e.g., tumors reach max size or 21 days) monitoring->endpoint necropsy 9. Necropsy & Tissue Collection (Collect tumors and organs) endpoint->necropsy analysis 10. Data Analysis (Tumor growth inhibition, statistical analysis) necropsy->analysis

Caption: Experimental workflow for a CDX efficacy study.

Step-by-Step Methodology
  • Cell Culture and Implantation:

    • Culture A549 cells in RPMI-1640 medium until they reach 80-90% confluency.

    • Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Width² x Length) / 2.

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administer the vehicle solution daily.

    • Group 2 (Test Compound - Low Dose): Administer the tetrahydropyrano[4,3-c]pyrazole derivative at a low dose.

    • Group 3 (Test Compound - High Dose): Administer the tetrahydropyrano[4,3-c]pyrazole derivative at a high dose (e.g., the MTD).

    • Group 4 (Positive Control): Administer the standard-of-care drug.

  • Compound Administration and Monitoring:

    • Administer the compounds daily via oral gavage for a predetermined period (e.g., 21 days).

    • Record the body weight of each mouse daily as an indicator of toxicity.

    • Measure tumor volumes twice weekly.

    • Monitor the animals for any clinical signs of distress.

  • Study Endpoint and Data Collection:

    • The study may be terminated when tumors in the control group reach a predetermined maximum size, or after the completion of the treatment period.

    • At the end of the study, euthanize the mice and perform a necropsy.

    • Excise the tumors, weigh them, and collect tissues for further analysis (e.g., histopathology, biomarker analysis).

Part 4: Data Analysis and Interpretation

The primary endpoint of an efficacy study is the extent of tumor growth inhibition (TGI). This is typically calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

Quantitative Data Summary
Treatment GroupMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control1500 ± 120-+5.0 ± 1.5
Test Compound (Low Dose)950 ± 9036.7+2.1 ± 1.8
Test Compound (High Dose)450 ± 5570.0-3.5 ± 2.0
Positive Control500 ± 6066.7-1.0 ± 1.7
Statistical Analysis

Statistical significance of the differences in tumor volume between the treatment groups and the control group should be determined using appropriate statistical tests, such as a one-way ANOVA followed by Dunnett's post-hoc test.[12] The treatment-to-control (T/C) ratio is another commonly used metric.[13][14][15] A T/C ratio of less than 42% is often considered to indicate significant antitumor activity.[13]

Part 5: Mechanistic Insights - Targeting Key Signaling Pathways

Many pyrazole derivatives exert their anticancer effects by inhibiting key protein kinases involved in tumor growth and angiogenesis.[16] EGFR and VEGFR-2 are two such kinases that play pivotal roles in cancer progression.

EGFR and VEGFR-2 Signaling Pathways

G cluster_membrane cluster_cytoplasm cluster_nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Gene_Expression mTOR->Gene_Expression PKC PKC PLCg->PKC PKC->RAF EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 THP_Pyrazole Tetrahydropyrano [4,3-c]pyrazole Derivative THP_Pyrazole->EGFR Inhibition THP_Pyrazole->VEGFR2 Inhibition

Caption: Inhibition of EGFR and VEGFR-2 pathways by pyrazole derivatives.

Upon ligand binding, EGFR and VEGFR-2 dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[10] These pathways are crucial for cell proliferation, survival, and angiogenesis. Tetrahydropyrano[4,3-c]pyrazole derivatives may act as dual inhibitors of EGFR and VEGFR-2, thereby blocking these critical signaling pathways and leading to tumor growth inhibition.[10][11]

Conclusion

The protocols and guidelines presented here provide a robust framework for the in vivo evaluation of tetrahydropyrano[4,3-c]pyrazole derivatives as potential anticancer agents. By combining a mechanistically informed study design with rigorous execution and data analysis, researchers can effectively assess the therapeutic potential of these novel compounds and advance the development of new cancer therapies. Adherence to the highest standards of animal welfare is paramount throughout this process.

References

Application Notes and Protocols for Assay Development in Screening Pyrazole Carboxylic Acid Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Prominence of Pyrazole Carboxylic Acids in Drug Discovery

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] When functionalized with a carboxylic acid, these compounds gain a key interaction point for biological targets, particularly enzymes and receptors where charge-charge interactions or hydrogen bonding are critical for binding.[3][4] Pyrazole carboxylic acid libraries represent a rich source of potential therapeutic agents with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7][8][9] The successful identification of lead compounds from these libraries hinges on the development of robust, sensitive, and reproducible high-throughput screening (HTS) assays.[10][11][12]

This guide provides a comprehensive overview of the principles and practical steps for developing and validating both biochemical and cell-based assays for screening pyrazole carboxylic acid libraries. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, and provide detailed troubleshooting guidance.

Pillar 1: Strategic Assay Selection for Pyrazole Carboxylic Acid Libraries

The initial and most critical step in any screening campaign is the selection of an appropriate assay format.[13][14] This choice is dictated by the biological target and the desired information (e.g., direct binding, enzymatic inhibition, or cellular response). For pyrazole carboxylic acid libraries, which can target a wide range of proteins, a multi-pronged approach is often beneficial.

Biochemical Assays: Probing Direct Molecular Interactions

Biochemical assays are indispensable for quantifying the direct interaction between a compound and a purified target protein.[15] They are generally less prone to off-target effects and can provide direct measurement of binding affinity or enzymatic inhibition.

Cell-Based Assays: Assessing Functional Outcomes in a Biological Context

Cell-based assays measure the effect of a compound on a cellular process, providing more physiologically relevant data.[15] These assays are crucial for understanding a compound's functional consequences, including cell permeability and potential cytotoxicity.

Below is a comparative overview of common assay formats suitable for screening pyrazole carboxylic acid libraries:

Assay TypeSub-TypePrincipleAdvantagesDisadvantages
Biochemical Fluorescence Polarization (FP)Measures changes in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein.[16][17][18]Homogeneous (no-wash), sensitive, and cost-effective.[19]Requires a fluorescent probe; potential for interference from fluorescent compounds.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)Measures energy transfer between a donor and acceptor fluorophore when in close proximity.[20][21]High sensitivity, low background, and robust for HTS.[22][23]Requires specifically labeled reagents; can be more expensive.
Cell-Based Luciferase Reporter AssaysMeasures the activity of a specific signaling pathway by linking it to the expression of a luciferase enzyme.[24][25][26][27]High sensitivity, broad dynamic range, and adaptable to various pathways.[24][26]Indirect measure of target engagement; potential for off-target pathway modulation.
Cell Viability/Cytotoxicity Assays (e.g., MTT)Measures the metabolic activity of cells as an indicator of their health.[8][28]Simple, inexpensive, and provides information on compound toxicity.Does not provide information on the specific molecular target.

Pillar 2: The HTS Workflow: A Self-Validating System

A successful HTS campaign is a systematic process that moves from assay development and validation to primary and secondary screening, and finally to hit confirmation. Each step is designed to build upon the last, ensuring data quality and minimizing the pursuit of false positives.

HTS_Workflow cluster_dev Assay Development & Validation cluster_screen Screening Campaign cluster_followup Hit-to-Lead Assay_Dev Assay Development Assay_Opt Assay Optimization Assay_Dev->Assay_Opt Iterative Process Assay_Val Assay Validation (Z'-factor) Assay_Opt->Assay_Val Primary_Screen Primary Screen (Single Concentration) Assay_Val->Primary_Screen Proceed if Z' > 0.5 Hit_Confirmation Hit Confirmation (Re-test) Primary_Screen->Hit_Confirmation Dose_Response Dose-Response (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays SAR Structure-Activity Relationship (SAR) Secondary_Assays->SAR

Caption: High-Throughput Screening (HTS) Workflow.

Pillar 3: Detailed Protocols and Methodologies

Here, we provide detailed, step-by-step protocols for two common assay formats relevant to screening pyrazole carboxylic acid libraries: a Fluorescence Polarization assay for a kinase target and a Luciferase Reporter Assay for a G-protein coupled receptor (GPCR).

Protocol 1: Fluorescence Polarization (FP) Competition Assay for Kinase Inhibitors

This protocol describes a competitive binding assay to identify pyrazole carboxylic acids that displace a known fluorescently labeled ligand (tracer) from the active site of a kinase.

FP_Assay_Principle Kinase_Bound Kinase Tracer_Bound Fluorescent Tracer Kinase_Bound->Tracer_Bound label_inhibitor + Inhibitor Kinase_Free Kinase Inhibitor Pyrazole Inhibitor Kinase_Free->Inhibitor Bound Tracer_Free Fluorescent Tracer

Caption: Principle of the FP Competition Assay.

Materials:

  • Purified Kinase

  • Fluorescently labeled tracer (specific to the kinase)

  • Pyrazole carboxylic acid library (dissolved in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[29]

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in assay buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range.

    • Prepare a 2X tracer solution in assay buffer. The concentration should be close to its Kd for the kinase to ensure a good assay window.[29]

    • Prepare the pyrazole carboxylic acid library compounds at a 40X final concentration in 100% DMSO.

  • Assay Plate Preparation:

    • Using an automated liquid handler, dispense 100 nL of the 40X compound solution into the appropriate wells of the 384-well plate.

    • For positive controls (no inhibition, high polarization), dispense 100 nL of DMSO.

    • For negative controls (no kinase, low polarization), dispense 100 nL of DMSO.

  • Assay Execution:

    • Add 2 µL of assay buffer to the negative control wells.

    • Add 2 µL of the 2X kinase solution to the compound wells and positive control wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Add 2 µL of the 2X tracer solution to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure fluorescence polarization on a compatible plate reader.

Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_neg_control) / (mP_pos_control - mP_neg_control)]) where 'mP' is the millipolarization value.

Protocol 2: Luciferase Reporter Assay for GPCR Antagonists

This protocol is designed to identify pyrazole carboxylic acids that act as antagonists for a Gs-coupled GPCR by measuring the inhibition of agonist-induced cAMP response element (CRE)-driven luciferase expression.[24][25][26]

Luciferase_Assay_Pathway cluster_cell Cell cluster_nucleus Nucleus GPCR Gs-Coupled GPCR G_Protein G Protein (Gs) GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation CRE CRE Promoter CREB->CRE Binds Luciferase Luciferase Gene CRE->Luciferase Luciferin Luciferin Agonist Agonist Agonist->GPCR Antagonist Pyrazole Antagonist Antagonist->GPCR Light Light Signal Luciferin->Light Luciferase Enzyme

Caption: GPCR-cAMP-Luciferase Signaling Pathway.

Materials:

  • HEK293 cells stably expressing the target Gs-coupled GPCR and a CRE-luciferase reporter construct.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • GPCR agonist (at EC80 concentration).

  • Pyrazole carboxylic acid library (dissolved in DMSO).

  • Luciferase assay reagent (e.g., Promega's ONE-Glo™).

  • 384-well, solid white, tissue culture-treated microplates.

  • Luminometer.

Protocol:

  • Cell Plating:

    • Trypsinize and count the stable cells.

    • Seed the cells into 384-well plates at an optimized density (e.g., 5,000 cells/well in 20 µL of medium).

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare intermediate dilutions of the pyrazole library compounds in assay buffer.

    • Add 5 µL of the diluted compound solution to the cells.

    • For positive controls (no inhibition), add 5 µL of buffer with DMSO.

    • For negative controls (no agonist stimulation), add 5 µL of buffer with DMSO.

    • Incubate for 30 minutes at 37°C.

  • Agonist Stimulation:

    • Add 5 µL of the EC80 concentration of the agonist to all wells except the negative controls. Add 5 µL of buffer to the negative control wells.

    • Incubate for 3-6 hours at 37°C, 5% CO2. The optimal incubation time should be determined empirically.[24]

  • Signal Detection:

    • Equilibrate the plate and the luciferase reagent to room temperature.

    • Add 25 µL of the luciferase reagent to all wells.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - [(RLU_sample - RLU_neg_control) / (RLU_pos_control - RLU_neg_control)]) where 'RLU' is the Relative Light Units.

Pillar 4: Assay Validation: The Z'-Factor

The Z'-factor provides a measure of the separation between the positive and negative controls in an assay, taking into account the variability of the data.[32][34]

Z'-Factor Calculation:

The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (pos) and negative (neg) controls:

Z' = 1 - [(3 * (σ_pos + σ_neg)) / |µ_pos - µ_neg|]

Interpretation of Z'-Factor Values:

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA clear separation between positive and negative controls; suitable for HTS.[25][35]
0 to 0.5MarginalThe assay may be acceptable, but improvements are recommended.[32][35]
< 0UnacceptableSignificant overlap between controls; the assay is not suitable for screening.[33][35]

Protocol for Z'-Factor Determination:

  • Prepare a 384-well plate with half the wells dedicated to the positive control and the other half to the negative control (e.g., 192 wells of each).

  • Run the assay as described in the protocols above.

  • Calculate the mean and standard deviation for both control populations.

  • Use the formula to calculate the Z'-factor. An assay should consistently produce a Z'-factor > 0.5 to be considered robust for HTS.

Pillar 5: Troubleshooting Common HTS Issues

Even with well-validated assays, problems can arise during screening.[36] Below is a guide to common issues and their solutions.

ProblemPotential CausesRecommended Solutions
Low Z'-Factor (<0.5) - Suboptimal reagent concentrations.- High data variability.- Insufficient incubation times.- Re-optimize enzyme/substrate/tracer concentrations.- Check pipetting accuracy and precision; service liquid handlers.[36][37]- Optimize incubation times and temperatures.[38]
High Percentage of False Positives - Compound autofluorescence (in FP/FRET assays).- Compound inhibition of the reporter enzyme (e.g., luciferase).- Compound cytotoxicity (in cell-based assays).- Screen the library in the absence of the target protein to identify fluorescent compounds.- Perform a counter-screen against the luciferase enzyme itself.- Run a parallel cytotoxicity assay to flag toxic compounds.
Plate-to-Plate Variability - Reagent instability over time.- Inconsistent environmental conditions (temperature gradients).- Edge effects in microplates.- Prepare fresh reagents daily; assess reagent stability at room temperature.[39]- Allow all reagents and plates to equilibrate to room temperature before use.- Avoid using the outer wells of the plate or use a plate layout that randomizes sample positions.[40]
Poor Hit Confirmation Rate - Single-point screening artifacts.- Compound instability or precipitation.- Always re-test primary hits from a fresh stock solution.- Visually inspect compound wells for precipitation.- Assess compound solubility in the assay buffer.[41]

Conclusion

The development of a high-quality assay is the cornerstone of a successful screening campaign for pyrazole carboxylic acid libraries. By carefully selecting the assay format, systematically optimizing and validating its performance using metrics like the Z'-factor, and anticipating potential issues, researchers can confidently identify promising hit compounds for further development. The protocols and principles outlined in this guide provide a robust framework for achieving this goal, ultimately accelerating the discovery of new therapeutics.

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Application Notes and Protocols for High-Throughput Screening of Pyranopyrazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Pyranopyrazole Scaffold

The pyranopyrazole nucleus, a fused heterocyclic system, represents a "privileged scaffold" in medicinal chemistry. This structural motif is a cornerstone in the design of novel therapeutics due to its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The versatility of the pyranopyrazole framework allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile.[4] Recent research has increasingly highlighted the potential of pyranopyrazole analogs as potent inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.[1][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) campaigns to identify and validate novel pyranopyrazole-based kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and outline a self-validating system for hit confirmation.

Strategic Imperative: Why Target Kinases with Pyranopyrazole Libraries?

Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[6][7] The ATP-binding pocket of kinases offers a druggable target, and small molecule inhibitors have proven to be a successful therapeutic modality. The pyrazole scaffold, a key component of pyranopyrazoles, is particularly adept at forming key hydrogen bond interactions within the kinase hinge region, a critical area for inhibitor binding.[5][8] This inherent structural advantage makes pyranopyrazole libraries a rich source for discovering novel and selective kinase inhibitors. Studies have identified pyranopyrazole and related pyrazole analogs as inhibitors of key oncogenic kinases such as Cyclin-Dependent Kinase 8 (CDK8), Tropomyosin Receptor Kinase C (TrkC), EGFR, and VEGFR-2.[1][9][10]

An HTS campaign is the most efficient method to interrogate large libraries of pyranopyrazole analogs against these targets. By using highly sensitive and miniaturized biochemical assays, researchers can rapidly identify "hits" from thousands of compounds, paving the way for lead optimization.[11]

The HTS Workflow: From Primary Screen to Validated Hit

A successful HTS campaign is a multi-step, logical progression designed to minimize false positives and enrich for true, target-specific modulators.[12] The workflow can be conceptualized as a funnel, starting with a broad primary screen and narrowing down to a small number of well-characterized, validated hits.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Hit Validation & Characterization Primary Primary HTS (Single Concentration) RawData Raw Data Generation Primary->RawData QC Data QC & Normalization RawData->QC HitID Primary Hit Identification QC->HitID DoseResponse Dose-Response Confirmation (IC50) HitID->DoseResponse Orthogonal Orthogonal Assay (Alternative Technology) DoseResponse->Orthogonal Counterscreen Counterscreens (Assay Interference) Orthogonal->Counterscreen Biophysical Biophysical Validation (e.g., SPR, TSA) Counterscreen->Biophysical Selectivity Kinase Selectivity Profiling Biophysical->Selectivity Cellular Cell-Based Target Engagement Selectivity->Cellular ValidatedHit Validated Hit for Lead Optimization Cellular->ValidatedHit Validation_Cascade PrimaryHits Primary Hits (>100s) DoseResponse IC50 Determination (10-pt curve) PrimaryHits->DoseResponse Confirms Potency Orthogonal Orthogonal Assay (e.g., Mobility Shift) DoseResponse->Orthogonal Confirms activity with different technology Counterscreen Assay Interference (e.g., No enzyme control) Orthogonal->Counterscreen Eliminates artifacts Biophysical Direct Binding (SPR or TSA) Counterscreen->Biophysical Confirms direct target engagement ConfirmedHits Confirmed Hits (<10s) Biophysical->ConfirmedHits

Caption: A typical hit validation and triage workflow.

Step 1: Dose-Response Confirmation

Primary hits are re-tested in a 10-point dose-response format to determine their potency (IC₅₀). This step confirms the activity observed in the primary screen and eliminates compounds that were active due to random error.

Step 2: Orthogonal and Counter-Screening
  • Orthogonal Assay: Hits are tested in an assay that uses a different technology to measure kinase activity. For example, if the primary screen was TR-FRET, an orthogonal assay could be a mobility-shift assay (e.g., Caliper) or a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®). This ensures the observed inhibition is not an artifact of the primary assay format. [12]* Counter-Screens: These are essential to identify compounds that interfere with the assay components. For an AlphaScreen, this would involve testing compounds in the absence of the kinase to see if they quench the luminescent signal. For TR-FRET, compounds are screened for their intrinsic fluorescence.

Step 3: Biophysical Validation

To provide definitive evidence of direct binding to the kinase, biophysical methods are employed. These assays are label-free and measure the physical interaction between the pyranopyrazole analog and the target protein.

  • Surface Plasmon Resonance (SPR): Immobilizes the kinase on a sensor chip and flows the compound over the surface. Binding is measured in real-time, providing affinity (KD) and kinetic (kon/koff) data.

  • Thermal Shift Assay (TSA): Measures the change in the melting temperature (Tm) of the kinase upon ligand binding. A positive shift in Tm indicates that the compound stabilizes the protein, confirming binding.

Part 3: Data Analysis and Hit Prioritization

Effective data management and analysis are paramount for a successful HTS campaign. [13][14] Data Quality Control: Before analysis, assess the quality of the screen using the Z-prime (Z') factor for each plate.

  • Z' = 1 - [(3σpos + 3σneg) / |μpos - μneg|]

  • A Z' factor between 0.5 and 1.0 indicates an excellent assay, suitable for HTS. [15] Hit Selection: Primary hits are typically selected based on a statistical cutoff. The Strictly Standardized Mean Difference (SSMD) or Z-score is a robust method.

  • Z-score = (x - μsample) / σsample

    • Where x is the % inhibition of the compound, and μ and σ are the mean and standard deviation of all sample wells on the plate.

  • A Z-score threshold (e.g., >3 or <-3 depending on the assay format) is set to identify statistically significant hits.

Hit Prioritization: Following the validation cascade, hits are prioritized for medicinal chemistry follow-up based on:

  • Potency (IC₅₀): Higher potency is generally preferred.

  • Selectivity: Activity against a panel of other kinases is assessed to determine the selectivity profile.

  • Ligand Efficiency (LE): A measure of binding energy per heavy atom.

  • Chemical Tractability: The feasibility of synthetic modification and optimization.

Conclusion

The pyranopyrazole scaffold holds immense potential for the discovery of novel kinase inhibitors. The successful execution of a high-throughput screening campaign, however, requires a meticulous and strategic approach. By employing robust assay technologies like TR-FRET and AlphaScreen, adhering to a stringent hit validation cascade, and utilizing rigorous data analysis, research teams can efficiently navigate large chemical libraries to identify promising lead compounds. The protocols and workflows detailed in this guide provide a field-tested framework for unlocking the therapeutic potential of pyranopyrazole analogs.

References

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  • Novel spiroisatin-pyranopyrazole hybrids as anticancer agents with TrkC inhibitory potential. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2016). PubMed. Retrieved from [Link]

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Application Notes & Protocols: Bioorthogonal Applications of Pyrazole "Click" Reagents

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Expanding the Bioorthogonal Toolkit

Bioorthogonal chemistry provides the means to conduct specific, covalent chemical reactions within the complexity of living systems without interfering with native biological processes.[1] This powerful concept, an extension of "click chemistry," has transformed our ability to visualize, track, and manipulate biomolecules in their natural environment.[2][3] While reactions like the copper-catalyzed (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are foundational, the continuous push for faster kinetics, novel reactivity, and mutually orthogonal systems necessitates the development of new chemistries.[1][4]

This guide focuses on an emerging and versatile class of bioorthogonal transformations: those that form stable pyrazole linkages. Pyrazole-forming "click" reactions offer distinct advantages, including catalyst-free variants, photo-inducible control, and unique reaction mechanisms that expand the possibilities for complex biological studies, from protein labeling to drug discovery.[5][6][7] We will explore the chemical principles behind these reactions and provide detailed protocols for their practical application.

II. Mechanisms of Pyrazole Formation in Bioorthogonal Chemistry

Several distinct bioorthogonal reactions converge on the formation of a pyrazole or pyrazoline core. Understanding these mechanisms is critical for selecting the appropriate reagents for a given biological question.

  • Inverse-Electron-Demand Diels-Alder (IEDDA) with 4H-Pyrazoles: This approach utilizes 4H-pyrazoles as reactive dienes that undergo a [4+2] cycloaddition with strained dienophiles, most notably cyclooctynes like bicyclo[6.1.0]non-4-yne (BCN).[5] Early fluorinated 4H-pyrazoles showed high reactivity but poor stability with biological nucleophiles.[5] More recent developments, such as 4-oxo-substituted 4H-pyrazoles (e.g., OSP), offer an excellent balance of high stability and rapid, catalyst-free reactivity, driven by a combination of antiaromaticity and predistortion of the diene.[5][8]

  • Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC): Mesoionic sydnones act as 1,3-dipoles that react with strained alkynes in a [3+2] cycloaddition.[4] This reaction proceeds through a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release carbon dioxide (CO2) and form the final pyrazole product.[4]

  • Tetrazole Photo-Click Chemistry (TPEC): This powerful technique offers spatiotemporal control.[6] Upon irradiation with UV light, a 2,5-diaryl tetrazole is converted into a highly reactive nitrile imine intermediate.[9][10] This intermediate is then rapidly trapped by an alkene or alkyne to form a fluorescent pyrazoline or pyrazole, respectively.[2][6][11] This "photo-click" reaction is notable for being triggered by light and for producing a fluorescent product, eliminating the need for a pre-conjugated fluorophore.[6]

  • Isonitrile-Tetrazine Ligation: This reaction involves a [4+1] cycloaddition between an isonitrile and a tetrazine.[4][12] The reaction proceeds through a bicyclic intermediate that rapidly loses dinitrogen (N2) via a retro-Diels-Alder reaction, ultimately forming a pyrazole.[4]

Pyrazole_Formation_Mechanisms cluster_diels_alder Inverse-Electron-Demand Diels-Alder cluster_spsac Sydnone-Alkyne Cycloaddition (SPSAC) cluster_tpec Tetrazole Photo-Click Chemistry (TPEC) cluster_isonitrile Isonitrile-Tetrazine Ligation DA_reagent1 4H-Pyrazole (Diene) DA_product Pyrazole Product DA_reagent1->DA_product [4+2] Cycloaddition DA_reagent2 Strained Alkyne (e.g., BCN) DA_reagent2->DA_product SPSAC_reagent1 Sydnone (1,3-Dipole) SPSAC_product Pyrazole Product + CO₂ SPSAC_reagent1->SPSAC_product [3+2] Cycloaddition SPSAC_reagent2 Strained Alkyne SPSAC_reagent2->SPSAC_product TPEC_reagent1 Tetrazole TPEC_intermediate Nitrile Imine TPEC_reagent1->TPEC_intermediate UV Light TPEC_product Pyrazoline / Pyrazole (Fluorescent) TPEC_intermediate->TPEC_product [3+2] Cycloaddition TPEC_reagent2 Alkene / Alkyne TPEC_reagent2->TPEC_product ISO_reagent1 Isonitrile ISO_product Pyrazole Product + N₂ ISO_reagent1->ISO_product [4+1] Cycloaddition ISO_reagent2 Tetrazine ISO_reagent2->ISO_product

Caption: Overview of major bioorthogonal pyrazole-forming reactions.

III. Comparative Analysis of Pyrazole Click Reagents

The choice of a specific pyrazole-forming reaction depends on the experimental context, including the desired kinetics, the need for spatiotemporal control, and the tolerance of the biological system.

Reaction TypeTypical ReactantsCatalyst2nd Order Rate Constant (k₂)Key AdvantagesKey Considerations
4H-Pyrazole IEDDA 4-Oxo-4H-pyrazole (OSP) + BCNNone~0.17 M⁻¹s⁻¹[5]Fast, catalyst-free, high stability of reagents.[5]Requires incorporation of a strained alkyne.
SPSAC Sydnone + Strained AlkyneNoneComparable to SPAAC (~0.1 M⁻¹s⁻¹)[4]Catalyst-free, releases CO₂ as the only byproduct.[4]Kinetics are generally slower than IEDDA reactions.[4][13]
TPEC Tetrazole + AlkeneLight (UV)~11.0 M⁻¹s⁻¹ (Nitrile Imine + Acrylamide)[14]Spatiotemporal control, fluorogenic product.[6][10]UV light can cause photodamage; nitrile imines can have side reactions.[6][15]
Isonitrile-Tetrazine Isonitrile + TetrazineNone~0.052 M⁻¹s⁻¹[12]Catalyst-free, orthogonal to many other click reactions.Slower kinetics; isonitriles can have limited stability.[12][13]

IV. Application: Live Cell Surface Protein Labeling

A primary application of bioorthogonal chemistry is the specific labeling of proteins on the surface of living cells for visualization or analysis.[16][17] This workflow demonstrates the labeling of cell surface glycoproteins using the highly stable and reactive 4-oxo-4H-pyrazole (OSP) system.

Workflow_Protein_Labeling cluster_step1 Step 1: Introduce Bioorthogonal Handle cluster_step2 Step 2: Bioorthogonal Ligation cluster_step3 Step 3: Analysis A1 Metabolic Labeling (e.g., ManNAz-BCN) A_out Cell surface protein with Strained Alkyne (BCN) A1->A_out A2 Genetic Code Expansion (e.g., BCN-lysine) A2->A_out B2 Incubate cells with OSP-Fluorophore probe A_out->B2 B1 Prepare OSP-Fluorophore conjugate solution B1->B2 C1 Wash to remove unbound probe B2->C1 C2 Fluorescence Microscopy C1->C2 C3 Flow Cytometry C1->C3 C4 Western Blot / Proteomics C1->C4

Caption: Experimental workflow for cell surface protein labeling.

Protocol: Labeling of Cell Surface Sialoglycans with an OSP-Fluorophore Probe

This protocol details the metabolic incorporation of a BCN-modified sugar into cell surface glycans, followed by catalyst-free labeling with a fluorescent 4-oxo-4H-pyrazole (OSP) probe.

A. Expertise & Experience: Causality Behind Experimental Choices

  • Why Metabolic Labeling? This approach leverages the cell's natural biosynthetic pathways to incorporate the chemical handle (BCN) onto a wide range of cell surface glycoproteins, providing a global snapshot of the surface glycoproteome without genetic modification.[16]

  • Why BCN? Bicyclo[6.1.0]non-4-yne (BCN) is a strained alkyne that exhibits a good balance of reactivity and stability, making it an excellent reaction partner for the 4H-pyrazole diene.[5]

  • Why OSP? 4-oxo-substituted 4H-pyrazoles like OSP are chosen for their high stability in the presence of biological nucleophiles (e.g., glutathione) and rapid Diels-Alder reactivity, ensuring specific and efficient labeling under physiological conditions.[5]

  • Why Serum-Free Medium? The labeling step is performed in serum-free medium to prevent non-specific binding of the hydrophobic probe to abundant serum proteins like albumin, which would increase background fluorescence.[16]

B. Materials & Reagents

  • Mammalian cells of choice (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM, RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • BCN-modified N-acetylmannosamine (ManN-BCN) or similar strained alkyne sugar analog

  • OSP-fluorophore conjugate (e.g., OSP-PEG4-DBCO)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI

C. Step-by-Step Methodology

Step 1: Metabolic Incorporation of BCN Handle

  • Seed cells in a suitable format (e.g., 6-well plate with glass coverslips for microscopy) and allow them to adhere overnight.

  • The next day, replace the standard culture medium with fresh medium containing 25-50 µM of ManN-BCN.

  • Control: Prepare a parallel culture in a medium lacking the ManN-BCN. This will serve as a negative control to assess background signal from the OSP probe.

  • Culture the cells for 48-72 hours to allow for metabolic incorporation of the BCN handle into cell surface sialoglycans.

Step 2: Pyrazole Click Labeling

  • Gently wash the cells twice with warm PBS to remove residual media and unincorporated sugar.

  • Prepare the labeling solution: Dilute the OSP-fluorophore conjugate to a final concentration of 10-25 µM in pre-warmed, serum-free culture medium.

  • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Trustworthiness Check: Incubate the negative control cells (without ManN-BCN) with the same labeling solution to validate the specificity of the click reaction.

Step 3: Fixation and Imaging

  • Remove the labeling solution and wash the cells three times with warm PBS to remove any unbound probe.

  • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Visualize the cells using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore and DAPI.

D. Expected Results

  • Test Samples: Cells metabolically labeled with ManN-BCN should exhibit bright fluorescence localized primarily to the cell membrane, indicating successful labeling of surface glycoproteins.

  • Negative Control: Cells not treated with ManN-BCN should show minimal to no fluorescence, confirming that the OSP probe does not bind non-specifically to cells and that the ligation is bioorthogonal.

V. Application: Photo-inducible Labeling in Live Cells

The spatiotemporal control afforded by tetrazole photo-click chemistry (TPEC) is ideal for studying dynamic biological processes.[10][18] A probe can be introduced to a whole system, but its covalent labeling is only initiated in a specific region or at a precise time point by focused light.

Protocol: Spatially-Controlled Labeling of an Alkene-Tagged Protein

This protocol describes the site-specific incorporation of an alkene-bearing unnatural amino acid into a protein of interest (POI), followed by light-triggered labeling with a tetrazole-fluorophore conjugate.

A. Expertise & Experience: Causality Behind Experimental Choices

  • Why Genetic Code Expansion? This technique allows for the precise installation of the bioorthogonal handle (an alkene) at a specific site in the protein's sequence, offering unparalleled specificity compared to metabolic labeling.[17][19]

  • Why an Alkene? Alkenes are excellent dipolarophiles for the nitrile imines generated from tetrazoles upon photolysis. Strained alkenes like norbornene can further accelerate the reaction.[18]

  • Why a Tetrazole Probe? The tetrazole is stable in the dark, allowing it to diffuse and bind non-covalently if the probe has affinity for the target. The covalent, "click" linkage is only formed upon light activation, providing a powerful tool for applications like photo-crosslinking or "no-wash" imaging.[15]

B. Materials & Reagents

  • Mammalian cells engineered for genetic code expansion (expressing the necessary tRNA/tRNA synthetase pair)

  • Expression plasmid for the Protein of Interest (POI) with an amber (TAG) codon at the desired labeling site

  • Alkene-bearing unnatural amino acid (e.g., norbornene-lysine)

  • Tetrazole-fluorophore conjugate

  • Microscope equipped with a UV light source (e.g., 365 nm LED) and a high-resolution objective

C. Step-by-Step Methodology

  • Protein Expression: Transfect the engineered cells with the POI expression plasmid. Culture the cells in a medium supplemented with the alkene-bearing unnatural amino acid (typically 100-500 µM) for 24-48 hours to allow for expression and incorporation.

  • Probe Incubation: Wash the cells with a live-cell imaging buffer. Add the tetrazole-fluorophore conjugate (typically 5-10 µM) to the cells and incubate for 15-30 minutes in the dark.

  • Photo-activation: Place the cells on the microscope stage. Identify the target cell or subcellular region of interest.

  • Irradiate the selected region with a focused beam of UV light (e.g., 365 nm) for a short duration (e.g., 30-60 seconds). The optimal exposure time should be determined empirically to maximize labeling while minimizing phototoxicity.

  • Control: Leave a neighboring, un-irradiated cell expressing the POI as a negative control to demonstrate the light-dependency of the reaction.

  • Wash and Image: Wash the cells thoroughly with fresh imaging buffer to remove the unbound probe. Acquire fluorescence images to observe the specific labeling in the photo-activated region.

VI. Troubleshooting and Considerations

  • High Background: If high background fluorescence is observed, consider reducing the probe concentration, decreasing the incubation time, or adding a blocking agent like BSA. Ensure wash steps are thorough. For OSP reagents, ensure the synthesis is pure, as unreacted fluorophore will contribute to background.

  • Low Labeling Efficiency: This may be due to poor incorporation of the bioorthogonal handle. For metabolic labeling, try increasing the concentration of the unnatural sugar or the incubation time. For genetic code expansion, confirm the expression of the tRNA/synthetase pair and the POI. Also, confirm the reactivity of your pyrazole probe.

  • Cell Toxicity: Some bioorthogonal reagents can be toxic at high concentrations or after long exposure times.[5] Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. For TPEC, minimize UV exposure to prevent cell damage.

VII. References

  • McKay, C. S., & Finn, M. G. (2020). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications, 56(84), 12856-12859. [Link]

  • Royal Society of Chemistry. (n.d.). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications. [Link]

  • Svatunek, D., & van der Vlist, J. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. Molecules, 29(14), 3245. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. ACS Chemical Biology, 16(11), 2175–2193. [Link]

  • Wikipedia. (n.d.). Click chemistry. [Link]

  • Ploeger, M. L., et al. (2023). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry, 34(7), 1155–1167. [Link]

  • Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1835-1853. [Link]

  • Wang, M., et al. (2017). Bioorthogonal chemistry: strategies and recent development. RSC Advances, 7(64), 40167-40183. [Link]

  • Wang, H., et al. (2023). Designing Bioorthogonal Reactions for Biomedical Applications. Biomolecules, 13(5), 829. [Link]

  • Mitry, M. M. A., & Bernardes, G. J. L. (2023). In Vivo Applications of Bioorthogonal Reactions: Chemistry and Targeting Mechanisms. Chemistry – A European Journal, 29(20), e202203942. [Link]

  • Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]

  • Song, W., et al. (2016). Photoclick chemistry: A fluorogenic light-triggered in vivo ligation reaction. Angewandte Chemie International Edition, 55(37), 11232-11236. [Link]

  • Zhang, H., et al. (2025). Advances in click chemistry for drug discovery and development. Expert Opinion on Drug Discovery, 20(1), 1-15. [Link]

  • El-Faham, A., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics, 5(1), 30-61. [Link]

  • Mitry, M. M. A., & Bernardes, G. J. L. (2023). In Vivo Applications of Bioorthogonal Reactions: Chemistry and Targeting Mechanisms. Chemistry – A European Journal, 29(20), e202203942. [Link]

  • Nikić, I., & Lemke, E. A. (2016). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols, 11(4), 741-750. [Link]

  • Lin, Q. (2014). Photo-Triggered Click Chemistry for Biological Applications. In Bioorthogonal Chemistry (pp. 131-157). Humana Press. [Link]

  • Wang, J., & Lin, Q. (2018). Light-Triggered Click Chemistry. Accounts of Chemical Research, 51(7), 1557-1567. [Link]

  • Organic Chemistry Explained. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]

  • Zhang, H., et al. (2025). Advances in click chemistry for drug discovery and development. Expert Opinion on Drug Discovery, 20(1), 1-15. [Link]

  • Bio-Connect. (n.d.). Click Chemistry reagents from Jena Bioscience. [Link]

  • Nikić, I., & Lemke, E. A. (2016). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols, 11(4), 741-750. [Link]

  • Interchim. (n.d.). Exploring advanced Click Chemistry for versatile and efficient bioconjugations. [Link]

  • Saad, N. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]

  • Yao, J. Z., & Lin, Q. (2011). Bioorthogonal chemistry—A Covalent Strategy for the Study of Biological Systems. Methods in Molecular Biology, 751, 147-169. [Link]

  • Li, J., et al. (2013). Tetrazole Photoclick Chemistry: Reinvestigating Its Suitability as a Bioorthogonal Reaction and Potential Applications. Journal of the American Chemical Society, 135(31), 11657-11667. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy & Radiopharmaceuticals, 24(3), 289-302. [Link]

  • Sasikumar, G., & John, S. (2021). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. ChemistrySelect, 6(38), 10115-10137. [Link]

  • Shieh, P., & Bertozzi, C. R. (2022). Bioorthogonal chemistry. Nature Reviews Methods Primers, 2, 33. [Link]

  • LabOnline. (2013, April 8). Mechanism of Click chemistry reveals its secrets. [Link]

  • Gati, W., et al. (2018). Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. Journal of the American Chemical Society, 140(1), 246-251. [Link]

Sources

Application Notes and Protocols: 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic Acid as a Privileged Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Fused Heterocyclic Scaffolds

In the landscape of modern drug discovery, the quest for novel molecular architectures with inherent biological relevance is paramount. "Privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a rich foundation for the development of new therapeutics. The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide spectrum of activities including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] Fusing the pyrazole ring with other heterocyclic systems, such as the tetrahydropyran moiety, generates three-dimensional structures with distinct steric and electronic properties, offering new vectors for interaction with biological macromolecules.

The 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid core represents a compelling, rigid tricyclic scaffold. The tetrahydropyran ring introduces chirality and potential for hydrogen bonding interactions, while the pyrazole offers aromaticity and sites for diverse functionalization. The carboxylic acid group at the 3-position is a key handle for derivatization, allowing for the generation of amide or ester libraries to explore structure-activity relationships (SAR). This document provides a comprehensive guide for researchers on the synthesis, derivatization, and potential applications of this promising scaffold in drug design.

Part 1: Synthesis of the Core Scaffold

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The following protocol is adapted from established synthetic routes.[4]

Diagram of Synthetic Pathway

Synthesis_of_Scaffold cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis Diethyl_oxalate Diethyl oxalate Intermediate_2 Ethyl 2-(4-oxotetrahydro-2H-pyran-3-yl)-2-oxoacetate Diethyl_oxalate->Intermediate_2 LiHMDS, THF, -78 °C Tetrahydropyranone Tetrahydropyran-4-one Tetrahydropyranone->Intermediate_2 Intermediate_3 Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate Intermediate_2->Intermediate_3 Hydrazine hydrate, Acetic acid Final_Product This compound Intermediate_3->Final_Product LiOH, Ethanol/Water

Caption: Synthetic route to the core scaffold.

Protocol 1: Synthesis of this compound[4]

Materials:

  • Diethyl oxalate

  • Tetrahydropyran-4-one

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrazine hydrate

  • Glacial acetic acid

  • Lithium hydroxide (LiOH)

  • Ethanol

  • Deionized water

  • Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Equipment for extraction and purification (separatory funnel, chromatography columns)

Step-by-Step Procedure:

Step 1: Synthesis of Ethyl 2-(4-oxotetrahydro-2H-pyran-3-yl)-2-oxoacetate

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LiHMDS in THF to the flask.

  • In a separate flask, dissolve tetrahydropyran-4-one in anhydrous THF. Add this solution dropwise to the cooled LiHMDS solution.

  • After stirring for 30 minutes, add diethyl oxalate dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate ester.

Step 2: Synthesis of Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate

  • Dissolve the purified product from Step 1 in glacial acetic acid.

  • Add hydrazine hydrate to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the cyclized product.

Step 3: Hydrolysis to this compound

  • Dissolve the ethyl ester from Step 2 in a mixture of ethanol and water.

  • Add a solution of lithium hydroxide in water to the mixture.

  • Stir the reaction at room temperature until TLC indicates the complete consumption of the starting material.

  • Remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with 1M HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product.

Part 2: Derivatization of the Core Scaffold

The carboxylic acid functionality of the scaffold is a versatile handle for creating a library of derivatives. Amide and ester formations are common and effective methods for exploring the chemical space around the core structure.

Protocol 2: General Procedure for Amide Coupling

This protocol utilizes standard peptide coupling reagents to form an amide bond between the scaffold and a primary or secondary amine.

Materials:

  • This compound

  • A desired primary or secondary amine

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)[5]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Diagram of Amide Coupling Workflow

Amide_Coupling Start Start with Scaffold Carboxylic Acid Activate Activate Carboxylic Acid (e.g., with HATU or EDC/HOBt) Start->Activate Couple Couple with Amine (in the presence of a base like DIPEA) Activate->Couple Purify Purify Amide Product (e.g., Chromatography, Recrystallization) Couple->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General workflow for amide bond formation.

Step-by-Step Procedure (using HATU):

  • In a dry reaction vessel, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add the desired amine (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.

  • In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of DMF.

  • Add the HATU solution to the reaction mixture at room temperature.

  • Stir the reaction for 2-12 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Parameter Condition Rationale
Coupling Reagent HATUHighly efficient for a wide range of amines, including hindered ones.[5]
Base DIPEAA non-nucleophilic base to neutralize acidic byproducts without competing in the reaction.[5]
Solvent DMFA polar aprotic solvent that effectively dissolves the reactants and reagents.
Stoichiometry Amine (1.1 eq), HATU (1.2 eq)A slight excess of the amine and coupling reagent ensures complete conversion of the carboxylic acid.
Protocol 3: General Procedure for Esterification

Fischer esterification provides a straightforward method for converting the carboxylic acid to its corresponding ester.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol)

  • Catalyst: Concentrated sulfuric acid or thionyl chloride

  • Anhydrous solvent (if using thionyl chloride)

Step-by-Step Procedure (using Acid Catalysis):

  • Suspend this compound in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ester by column chromatography.

Part 3: Potential Applications and Biological Rationale

While specific biological data for derivatives of the this compound scaffold are not yet widely published, the broader family of pyranopyrazoles has shown significant promise in several therapeutic areas. This suggests that libraries derived from this scaffold are worthy of investigation against a range of biological targets.

Potential Therapeutic Targets
  • Oncology: Various pyrazole derivatives have demonstrated potent anticancer activity.[6] For instance, some have shown inhibitory effects against kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6] Screening a library of amides derived from the target scaffold against a panel of cancer cell lines and relevant kinases would be a logical starting point.

  • Inflammation: Pyrazole-containing compounds are known to possess anti-inflammatory properties.[2] The rigid, three-dimensional nature of the tetrahydropyrano[4,3-c]pyrazole core could lead to novel inhibitors of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).

  • Infectious Diseases: The pyrazole scaffold has been explored for its antibacterial and antifungal activities.[7] The unique shape and hydrogen bonding capabilities of the tetrahydropyran moiety may confer novel interactions with microbial targets.

  • Virology: Fused pyranopyrazole systems have recently been investigated as potential inhibitors of human coronaviruses.[8] This highlights the potential of this scaffold class in the development of novel antiviral agents.

Structure-Activity Relationship (SAR) Considerations

The derivatization of the carboxylic acid group is a critical step in exploring the SAR of this scaffold. Key questions to address during a drug discovery campaign would include:

  • Amide vs. Ester: Does an amide or ester at the 3-position confer greater activity? The hydrogen bond donor/acceptor properties of the amide may be crucial for binding to some targets.

  • Substitution on the Amide Nitrogen: How does the size, lipophilicity, and electronic nature of the substituent on the amide nitrogen affect biological activity? A diverse library of amines should be used in the initial screen.

  • Stereochemistry: The tetrahydropyran ring introduces a chiral center. It is essential to separate and test individual enantiomers, as biological activity is often stereospecific.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. Its rigid, three-dimensional structure and the presence of a versatile carboxylic acid handle make it an attractive core for library synthesis. The protocols outlined in this document provide a solid foundation for the synthesis and derivatization of this scaffold. While its full biological potential is still being explored, the established activities of related pyrazole and pyranopyrazole compounds provide a strong rationale for its investigation in a variety of disease areas.

References

  • BenchChem. (2025).
  • Cetina, A., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Medicinal Chemistry Research, 23(10), 4471–4484.
  • Farag, A. M., et al. (2008). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. Letters in Drug Design & Discovery, 5(6), 417-424.
  • Guzmán, A., et al. (2022).
  • Hussain, S., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 360.
  • Karrouchi, K., et al. (2018).
  • Li, J., et al. (2012). Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. Chemical Biology & Drug Design, 80(4), 571-583.
  • Mąkosza, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 62(24), 11299-11319.
  • Nayak, S. K., et al. (2021). Current status of pyrazole and its biological activities. Journal of Applied Pharmaceutical Science, 11(1), 001-013.
  • Sener, A., et al. (2004). Studies on Reactions of Cyclic Oxalyl Compounds with Hydrazines or Hydrazones. 2. Synthesis and Reactions of 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic Acid. Chemistry of Heterocyclic Compounds, 40(8), 1039-1045.
  • Sharma, V., et al. (2021). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 13(21), 1885-1908.
  • Singh, N., et al. (2013). Pyrazole and its biological activity: A review. Der Pharma Chemica, 5(2), 137-146.
  • Titi, A., et al. (2021). Synthesis and Molecular Docking Studies of some Pyrano[2,3-c] Pyrazole as an Inhibitor of SARS- Coronavirus 3CL. Physical Chemistry Research, 9(3), 441-453.
  • Wang, J., et al. (2018). Synthesis method of 1,4,6,7-tetrahydropyrane[4,3-C]pyrazole-3-carboxylic acid.
  • Youssef, M. M., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Pharmaceuticals, 17(2), 198.

Sources

Application Note: In Silico Analysis of Pyranopyrazole Derivatives as Potential Inhibitors of Staphylococcus aureus Dihydrofolate Reductase

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to performing molecular docking studies of pyranopyrazole derivatives with Staphylococcus aureus Dihydrofolate Reductase (DHFR).

Introduction

Pyranopyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The rise of antibiotic-resistant bacteria, particularly Staphylococcus aureus, necessitates the discovery of novel therapeutic agents that act on validated targets. One such critical target is Dihydrofolate Reductase (DHFR), an enzyme essential for bacterial DNA synthesis and survival.[5]

Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor).[6] This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies of pyranopyrazole derivatives with S. aureus DHFR using widely accessible and validated computational tools. The focus is not only on the procedural steps but also on the scientific rationale behind each stage, ensuring a robust and reproducible in silico workflow for researchers in drug discovery.

Scientific Background: The "Why"

Target Rationale: Dihydrofolate Reductase (DHFR)

DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate (THF). THF is a crucial cofactor in the synthesis of purines, thymidylate, and certain amino acids, all of which are essential building blocks for DNA replication and cell growth. Inhibition of bacterial DHFR starves the cell of these necessary components, leading to a bacteriostatic or bactericidal effect. The structural differences between bacterial and human DHFR isoforms allow for the design of selective inhibitors, making it an ideal target for antibacterial drug development.[5]

Methodology Rationale: Molecular Docking

Molecular docking simulates the interaction between a ligand and a protein at the atomic level. The process involves two main stages:

  • Sampling: The software explores a vast conformational space of the ligand within the protein's binding site, generating numerous possible binding poses.

  • Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (typically expressed as a free energy of binding in kcal/mol). A more negative score generally indicates a stronger, more favorable interaction.[7][8]

By employing this methodology, researchers can rapidly screen virtual libraries of compounds, prioritize candidates for synthesis and in vitro testing, and gain valuable insights into the structure-activity relationships that govern molecular recognition.

Materials and Software

This protocol utilizes freely available software for academic use, ensuring broad accessibility.

ComponentDescriptionSource / Link
Molecular Visualization UCSF Chimera or PyMOLFor preparing, inspecting, and visualizing molecular structures.
Docking Software AutoDock VinaA widely used and validated open-source program for molecular docking.[9][10]
Preparation Suite AutoDock Tools (MGLTools)A graphical front-end for creating AutoDock Vina input files.
Protein Structure Database RCSB Protein Data Bank (PDB)A repository for 3D structural data of biological macromolecules.
Ligand Structure Database PubChemA public database of chemical molecules and their activities.

Experimental Workflow Overview

The entire process can be visualized as a three-stage pipeline: Preparation, Simulation, and Analysis.

G cluster_prep 1. Preparation cluster_sim 2. Simulation cluster_analysis 3. Analysis PDB Fetch Target Protein (e.g., S. aureus DHFR) PrepP Prepare Protein (Remove water, add hydrogens) PDB->PrepP Ligand Obtain Ligand Structure (Pyranopyrazole derivative) PrepL Prepare Ligand (Generate 3D, add charges) Ligand->PrepL Grid Define Binding Site (Grid Box Generation) PrepP->Grid PrepL->Grid Dock Execute Docking (AutoDock Vina) Grid->Dock Scores Analyze Binding Affinity (Docking Scores) Dock->Scores Pose Visualize Binding Pose (Interactions Analysis) Dock->Pose

Caption: High-level workflow for molecular docking.

Detailed Step-by-Step Protocol

Part 1: Target Protein Preparation (S. aureus DHFR)

The goal of this stage is to clean the raw PDB file, leaving only the protein chain of interest and preparing it for the docking simulation by adding necessary atoms and charges.

  • Obtain Protein Structure:

    • Navigate to the website.

    • Search for Staphylococcus aureus Dihydrofolate Reductase. A suitable entry is PDB ID: 2W9S .

    • Download the structure in PDB format.

  • Clean the PDB File:

    • Open the downloaded PDB file (e.g., 2W9S.pdb) in UCSF Chimera or another molecular visualizer.

    • Rationale: The crystal structure often contains non-protein atoms like water molecules, ions, and co-crystallized ligands that can interfere with the docking process. These must be removed to ensure the binding site is accessible.[11][12]

    • Remove water molecules by selecting and deleting them. In Chimera, this can be done via Select > Structure > solvent.

    • The 2W9S structure contains a co-crystallized inhibitor (MTX) and a cofactor (NADPH). Delete these molecules as we want to dock our novel compounds into the unoccupied active site.

  • Prepare the Receptor for Docking (Using AutoDock Tools):

    • Open the cleaned PDB file in AutoDock Tools (ADT).

    • Add Polar Hydrogens: Go to Edit > Hydrogens > Add. Select "Polar only".

      • Rationale: X-ray crystallography typically does not resolve hydrogen atoms. Adding them is crucial for correctly defining hydrogen bond donors and acceptors.[13]

    • Assign Charges: Go to Edit > Charges > Add Kollman Charges.

      • Rationale: Assigning partial atomic charges to the protein atoms is essential for the scoring function to accurately calculate electrostatic interactions.[13]

    • Save as PDBQT: Go to Grid > Macromolecule > Choose. Select the protein and save it. This will convert the file to the PDBQT format (e.g., 2W9S_protein.pdbqt), which includes charge information and atom types required by AutoDock Vina.

Part 2: Ligand Preparation (Pyranopyrazole Derivative)

This stage involves converting the 2D structure of the ligand into a 3D format ready for docking, defining its flexibility and assigning charges.

  • Obtain Ligand Structure:

    • Source your pyranopyrazole derivative structure. If it's a known compound, you can search for it on .

    • For this example, we will use a generic pyranopyrazole core. Download the structure in 2D or 3D SDF format.

  • Convert to 3D and Prepare for Docking (Using AutoDock Tools):

    • Open the ligand file in ADT (Ligand > Input > Open).

    • Add Hydrogens and Assign Charges: ADT will automatically add hydrogens and compute Gasteiger charges.

      • Rationale: Similar to the protein, correct protonation and charge calculation for the ligand are vital for evaluating binding interactions. Gasteiger charges are a standard method for small organic molecules.[14]

    • Detect Rotatable Bonds: Go to Ligand > Torsion Tree > Detect Root. This defines the rotatable bonds in the ligand.

      • Rationale: Treating specific bonds as rotatable allows the docking program to explore different conformations of the ligand, accounting for its flexibility upon binding.[14]

    • Save as PDBQT: Go to Ligand > Output > Save as PDBQT (e.g., ligand.pdbqt).

Part 3: Docking Simulation with AutoDock Vina

This is the core computational stage where the search and scoring occur.

  • Define the Binding Site (Grid Box Generation):

    • In ADT, with both the protein (2W9S_protein.pdbqt) and ligand (ligand.pdbqt) loaded, go to Grid > Grid Box.

    • A box will appear around the protein. This box defines the 3D search space where Vina will attempt to place the ligand.

    • Rationale: Confining the search to the known or predicted active site dramatically increases computational efficiency and the likelihood of finding a relevant binding pose.[6][11] For 2W9S, the active site is the pocket where the original MTX inhibitor was bound. Adjust the center and dimensions of the grid box to encompass this entire pocket with a small margin.

    • Note the coordinates for the center (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) from the grid box panel.

  • Create a Configuration File:

    • Create a text file named conf.txt. This file tells AutoDock Vina where to find the input files and where to perform the search.

    • Populate the file with the following information, using the values from the previous step:

  • Run AutoDock Vina:

    • Open a command line terminal or PowerShell.

    • Navigate to the directory containing your PDBQT files and conf.txt.

    • Execute the following command:

    • Vina will now perform the docking simulation. Upon completion, it will generate two files: docking_results.pdbqt (containing the coordinates of the predicted binding poses) and docking_log.txt (containing the binding affinity scores for each pose).

Part 4: Analysis and Visualization of Docking Results
  • Analyze the Log File:

    • Open docking_log.txt. You will see a table showing the binding affinity for the top predicted poses (usually 9 by default).

    • Interpretation: The binding affinity is given in kcal/mol. The most negative value corresponds to the top-ranked, most favorable binding pose. This value is the primary metric for comparing different ligands.[8][15]

  • Visualize the Binding Poses:

    • Open the receptor PDBQT file (2W9S_protein.pdbqt) in PyMOL or UCSF Chimera.

    • Load the docking results file (docking_results.pdbqt). This file contains multiple models, each corresponding to a pose from the log file.

    • Interpretation: Visually inspect the top-ranked pose. Analyze the non-covalent interactions between the ligand and the protein's active site residues. Key interactions to look for include:

      • Hydrogen Bonds: Crucial for specificity and affinity.

      • Hydrophobic Interactions: Significant drivers of binding in buried pockets.

      • Pi-Pi Stacking: Interactions between aromatic rings.

    • Most visualization software has tools to identify and display these interactions automatically.[7][16]

Data Presentation

Summarize the results for multiple pyranopyrazole derivatives in a table for clear comparison.

Compound IDBinding Affinity (kcal/mol)Key Interacting Residues (H-Bonds)Other Key Interactions
Pyranopyrazole-01-9.2ASP-28, ILE-7Hydrophobic pocket (LEU-29, PHE-32)
Pyranopyrazole-02-8.5ASP-28, THR-47Pi-Pi stacking with PHE-32
Pyranopyrazole-03-7.8ILE-94-
Control (e.g., MTX)-10.5ASP-28, ILE-7, ILE-94Ionic interaction with ASP-28

Detailed Experimental Workflow Diagram

G start Start fetch_pdb Download PDB (e.g., 2W9S) start->fetch_pdb Protein Path fetch_lig Obtain Ligand SDF (PubChem) start->fetch_lig Ligand Path clean_pdb Remove Water & Heteroatoms (UCSF Chimera) fetch_pdb->clean_pdb add_H Add Polar Hydrogens & Kollman Charges (ADT) clean_pdb->add_H save_prot_pdbqt Save as Protein.pdbqt add_H->save_prot_pdbqt grid_box Define Grid Box (ADT) save_prot_pdbqt->grid_box prep_lig Generate 3D Conformer, Add Gasteiger Charges (ADT) fetch_lig->prep_lig set_torsions Define Rotatable Bonds prep_lig->set_torsions save_lig_pdbqt Save as Ligand.pdbqt set_torsions->save_lig_pdbqt save_lig_pdbqt->grid_box conf_file Create conf.txt grid_box->conf_file run_vina Run Vina Simulation (Command Line) conf_file->run_vina analyze_log Analyze Log File (Binding Affinities) run_vina->analyze_log Output Files visualize Visualize Poses (PyMOL/Chimera) analyze_log->visualize analyze_int Analyze Interactions (H-Bonds, Hydrophobic, etc.) visualize->analyze_int end End analyze_int->end

Caption: Detailed step-by-step molecular docking protocol.

Conclusion

This application note outlines a comprehensive and scientifically grounded protocol for performing molecular docking of pyranopyrazole derivatives against S. aureus DHFR. By following these steps, researchers can effectively leverage computational tools to predict binding affinities, understand key molecular interactions, and generate robust hypotheses for guiding further experimental validation. This workflow serves as a foundational component in the modern structure-based drug design pipeline, accelerating the identification of promising new antibacterial agents.

References

  • Bioactive compounds with pyranopyrazole moiety. - ResearchGate. Available at: [Link]

  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio - YouTube. Available at: [Link]

  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. Available at: [Link]

  • How to interprete and analyze molecular docking results? - ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach - PMC - NIH. Available at: [Link]

  • Molecular Docking Tutorial. Available at: [Link]

  • Survey of public domain software for docking simulations and virtual screening - PMC. Available at: [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. Available at: [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking - YouTube. Available at: [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC - NIH. Available at: [Link]

  • What tools and frameworks are recommended for molecular docking studies in drug discovery?. Available at: [Link]

  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Available at: [Link]

  • Preparing the protein and ligand for docking. Available at: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. Available at: [Link]

  • Step-by-Step Tutorial on Molecular Docking - Omics tutorials. Available at: [Link]

  • Synthesis, molecular docking studies, and antimicrobial evaluation of pyrano[2, 3-c]pyrazole derivatives - SciSpace. Available at: [Link]

  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) - YouTube. Available at: [Link]

  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. Available at: [Link]

  • How to analyse docking results from HADDOCK or refine models? - Bonvin Lab. Available at: [Link]

  • Learn Maestro: Preparing protein structures - YouTube. Available at: [Link]

  • Synthesis, Antimicrobial Studies, and Molecular Docking Simulation of Novel Pyran, Pyrazole, and Pyranopyrazole Derivatives - Semantic Scholar. Available at: [Link]

  • Molecular Docking and Antibacterial Studies of Pyranopyrazole Derivatives Synthesized Using [Pap-Glu@Chi] Biocatalyst Through a Greener Approach - ResearchGate. Available at: [Link]

  • Molecular Docking and Antibacterial Studies of Pyranopyrazole Derivatives Synthesized Using [Pap-Glu@Chi] Biocatalyst Through a Greener Approach | Semantic Scholar. Available at: [Link]

  • A Review on Pyranopyrazole as an Antibacterial Agent. Available at: [Link]

  • Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance - Atlantis Press. Available at: [Link]

  • Directory of in silico Drug Design tools. Available at: [Link]

  • Synthesis, Reactions and Biological Applications of PyranoPyrazole Derivatives. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield and purity of your synthesis.

The synthesis of this compound is a multi-step process that, while based on well-established organic reactions, presents unique challenges. This guide is structured to address issues that may arise during each key stage of the synthesis.

Overall Synthesis Workflow

The synthesis proceeds in three primary stages: a Claisen condensation, a pyrazole formation via cyclization with hydrazine, and a final ester hydrolysis. Understanding the nuances of each step is critical for a successful outcome.

Synthesis_Workflow Tetrahydropyran-4-one Tetrahydropyran-4-one Intermediate_A Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate Tetrahydropyran-4-one->Intermediate_A Diethyl_Oxalate Diethyl_Oxalate Diethyl_Oxalate->Intermediate_A Claisen Condensation Intermediate_B Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate Intermediate_A->Intermediate_B Cyclization Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Intermediate_B Final_Product This compound Intermediate_B->Final_Product Hydrolysis Pyrazole_Formation Start β-Keto Ester Hydrazone Hydrazone Intermediate Start->Hydrazone + Hydrazine Cyclized Cyclized Intermediate Hydrazone->Cyclized Intramolecular Nucleophilic Attack Product Ethyl Ester Product Cyclized->Product Dehydration

Troubleshooting guide for pyranopyrazole synthesis reactions.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of pyranopyrazoles, a class of heterocyclic compounds with significant biological and medicinal properties, is a cornerstone of many research and development projects.[1][2][3][4] This guide, designed for professionals in the field, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of pyranopyrazole synthesis, ensuring optimal yields and purity.

Overview of Pyranopyrazole Synthesis

The most prevalent and efficient method for synthesizing pyranopyrazoles is a one-pot, four-component reaction.[5][6][7][8] This typically involves the condensation of an aromatic aldehyde, malononitrile, hydrazine hydrate, and a β-ketoester (commonly ethyl acetoacetate) in the presence of a catalyst.[2][5][6][7][9] The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization.[1][2][9]

While this multicomponent approach is elegant and atom-economical, it is not without its challenges. Researchers may encounter issues ranging from low product yields to the formation of unexpected side products. This guide will address these common hurdles in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why is my pyranopyrazole synthesis reaction yielding a low amount of product?

Low yield is one of the most common issues in pyranopyrazole synthesis. Several factors can contribute to this problem:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. While many catalysts can be employed, their efficiency can vary significantly depending on the specific substrates and reaction conditions.[1][10][11]

    • Troubleshooting:

      • Catalyst Screening: If yields are consistently low, consider screening a variety of catalysts. Both acidic and basic catalysts, as well as heterogeneous and homogeneous catalysts, have been successfully used.[1][3][5][10] Examples include L-proline, piperidine, and various nanoparticles like Fe3O4.[1][7][9]

      • Catalyst Loading: The optimal catalyst loading should be determined empirically. A common starting point is 10-20 mol%, but this can be adjusted.[7]

  • Incorrect Solvent: The reaction solvent plays a crucial role in reactant solubility and reaction rate.

    • Troubleshooting:

      • Ethanol is often a good starting point and has been shown to produce high yields.[5] Other solvents like water, acetonitrile, and DMF, or even solvent-free conditions, can be explored.[5][12] A 1:1 mixture of ethanol and water can also be effective.[13]

  • Inappropriate Reaction Temperature: The reaction temperature can significantly influence the reaction rate and the formation of side products.

    • Troubleshooting:

      • Many pyranopyrazole syntheses proceed well at room temperature or with gentle heating (e.g., 70-80°C).[5][13] If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to decomposition or unwanted side reactions.[6]

  • Purity of Reactants: The purity of starting materials, especially the aldehyde, is important. Impurities can interfere with the reaction.

    • Troubleshooting:

      • Ensure all reactants are of high purity. If necessary, purify the aldehyde by distillation or recrystallization before use.

2. I am observing the formation of significant side products. What could be the cause and how can I minimize them?

The formation of side products can complicate purification and reduce the yield of the desired pyranopyrazole.

  • Knoevenagel Adduct Formation: The initial reaction between the aldehyde and malononitrile forms a Knoevenagel adduct. If this intermediate does not proceed to the subsequent Michael addition and cyclization steps efficiently, it can accumulate as a side product.

    • Troubleshooting:

      • Optimize Catalyst: A suitable catalyst can facilitate the entire reaction cascade, minimizing the buildup of intermediates.

      • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Formation of Pyrazolone Derivatives: Hydrazine hydrate can react with ethyl acetoacetate to form a pyrazolone intermediate.[3] While this is a necessary step in the overall reaction, its independent accumulation or reaction with other components in an undesired manner can lead to side products.

    • Troubleshooting:

      • One-Pot Procedure: The one-pot nature of the multicomponent reaction is designed to keep the concentration of intermediates low as they are consumed in subsequent steps. Ensure all components are added as per the established protocol.

3. My reaction is not proceeding to completion, even after an extended period. What can I do?

A stalled reaction can be frustrating. Here are a few things to consider:

  • Catalyst Deactivation: The catalyst may have been deactivated by impurities in the reactants or solvent.

    • Troubleshooting:

      • Use fresh, high-purity reactants and solvents.

      • If using a heterogeneous catalyst, ensure it is properly activated and handled.

  • Poor Solubility: One or more of the reactants may not be sufficiently soluble in the chosen solvent at the reaction temperature.

    • Troubleshooting:

      • Try a different solvent or a solvent mixture to improve solubility.

      • A slight increase in temperature can also enhance solubility and reaction rate.

  • Steric Hindrance: Aldehydes with bulky substituents may react more slowly.

    • Troubleshooting:

      • Increase the reaction time and/or temperature.

      • A more active catalyst may be required for sterically hindered substrates.

4. How do I effectively purify the synthesized pyranopyrazole?

Purification is a critical step to obtain a high-purity product for further applications.

  • Filtration and Washing: In many cases, the pyranopyrazole product precipitates out of the reaction mixture upon completion.

    • Protocol:

      • Cool the reaction mixture to room temperature or in an ice bath to maximize precipitation.

      • Collect the solid product by vacuum filtration.

      • Wash the solid with cold solvent (the same as the reaction solvent) to remove any soluble impurities.

      • Further washing with water can help remove any remaining catalyst or inorganic salts.[13]

  • Recrystallization: For higher purity, recrystallization is often the method of choice.

    • Protocol:

      • Dissolve the crude product in a minimum amount of a hot solvent in which the pyranopyrazole is soluble at high temperatures but less soluble at room temperature. Ethanol is a common choice.[13]

      • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

      • Collect the purified crystals by vacuum filtration and dry them thoroughly.

Experimental Protocols & Data

General Protocol for Four-Component Pyranopyrazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in the chosen solvent (e.g., 5-10 mL of ethanol).

  • Add the catalyst (e.g., 10-20 mol% of L-proline).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 70°C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and then with water.

  • Recrystallize the crude product from ethanol to obtain the purified pyranopyrazole.

Table 1: Effect of Solvent on Pyranopyrazole Synthesis Yield
EntrySolventTemperature (°C)Time (min)Yield (%)Reference
1Water805083[13]
2Ethanol804082[13]
3Acetonitrile805571[13]
4DichloromethaneReflux6027[12]
5Ethanol:Water (1:1)803091[13]
6Solvent-free601096[12]
Table 2: Comparison of Different Catalysts
EntryCatalystCatalyst Loading (mol%)SolventTime (min)Yield (%)Reference
1Citric Acid20Ethanol:Water (1:1)3091[13]
2L-proline----[1]
3Piperidine-Ethanol--[14]
4Fe3O4 Nanoparticles6Water15-[7]
5Per-6-amino-β-cyclodextrin-Solvent-free--[11]

Visualizing the Process

Pyranopyrazole Synthesis Workflow

G cluster_start Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Product Isolation & Purification A Aromatic Aldehyde E Add Reactants & Solvent A->E B Malononitrile B->E C Ethyl Acetoacetate C->E D Hydrazine Hydrate D->E F Add Catalyst E->F G Stir at Optimal Temperature F->G H Monitor by TLC G->H I Cool Reaction Mixture H->I Reaction Complete J Filter Precipitate I->J K Wash with Cold Solvent J->K L Recrystallize K->L M Pure Pyranopyrazole L->M

Caption: A streamlined workflow for the one-pot synthesis of pyranopyrazoles.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Catalyst Is the catalyst optimal? Start->Catalyst Solvent Is the solvent appropriate? Catalyst->Solvent No Action_Catalyst Screen different catalysts Optimize catalyst loading Catalyst->Action_Catalyst Yes Temp Is the temperature correct? Solvent->Temp No Action_Solvent Try alternative solvents (e.g., EtOH, EtOH/H2O) Solvent->Action_Solvent Yes Purity Are reactants pure? Temp->Purity No Action_Temp Adjust temperature (e.g., gentle heating) Temp->Action_Temp Yes Action_Purity Purify starting materials Purity->Action_Purity Yes

Caption: A decision tree for troubleshooting low yields in pyranopyrazole synthesis.

References

  • Sangle, S. L. (2022). EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATE CATALYST. Journal of Advanced Scientific Research, 13(2), 38-43.
  • Sangle, S. L. (2020). REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. Journal of Emerging Technologies and Innovative Research, 7(7), 1348-1353. [Link]

  • Yadav, D., & Singh, R. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(43), 30286-30314. [Link]

  • Sangle, S. L. (2020). REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. Jetir.org. [Link]

  • Maddila, S., Gummadi, S. B., & Jonnalagadda, S. B. (2021). Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. Catalysts, 11(11), 1369. [Link]

  • Al-Ostath, A. I., El-Faham, A., & Al-Amri, J. (2015). Novel Pyranopyrazoles: Synthesis and Theoretical Studies. Molecules, 20(10), 18456–18471. [Link]

  • Amelia, T., & Purbaningtias, T. E. (2020). Synthesis of Pyranopyrazole Derivative Compounds with Nano-Fe3O4 Catalyst. AIP Conference Proceedings, 2243(1), 040001. [Link]

  • ResearchGate. (n.d.). Plausible mechanism for the synthesis of pyranopyrazole derivatives using baker's yeast. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. Retrieved from [Link]

  • Yadav, D., & Singh, R. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing. [Link]

  • Dekamin, M. G., & Eslami, M. (2019). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Polycyclic Aromatic Compounds, 41(4), 694-739. [Link]

  • Toreshettshally, R., & Kumar, S. (2022). Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. Atlantis Press. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions a for the synthesis of pyranopyrazole from 4-nitrobenzaldehyde. Retrieved from [Link]

  • Ivanova, Y. M., & Zakharychev, V. V. (2022). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 27(24), 8887. [Link]

  • ResearchGate. (n.d.). Rapid One-pot, Four Component Synthesis of Pyranopyrazoles Using Heteropolyacid Under Solvent-free Condition. Retrieved from [Link]

  • ResearchGate. (n.d.). Four-component synthesis of Pyranopyrazoles. Retrieved from [Link]

  • Patil, S., & Joshi, S. (2014). Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. Archives of Applied Science Research, 6(1), 150-158. [Link]

  • Journal of Drug Delivery and Therapeutics. (2022). A Review on Pyranopyrazole as an Antibacterial Agent. Journal of Drug Delivery and Therapeutics, 12(4-S), 209-216. [Link]

  • Universal Research Forum. (2024). Recent Developments in Pyranopyrazole Derivatives: Synthesis, Reactions, and Potential Pharmaceutical Applications. Retrieved from [Link]

  • Nanomaterials Chemistry. (2024). One-pot Synthesis of New Pyranopyrazole Derivatives Using ZnO. Nanomaterials Chemistry. [Link]

  • ResearchGate. (2024). Review on advancements of pyranopyrazole: synthetic routes and their medicinal applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyranopyrazols derivative. Retrieved from [Link]

  • ACS Omega. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega, 7(20), 17387–17399. [Link]

  • GSC Online Press. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences, 10(2), 133-141. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights into the optimization of pyrazole ring formation. Pyrazole derivatives are crucial scaffolds in pharmaceuticals and agrochemicals, and mastering their synthesis is key to advancing research and development. This resource offers a troubleshooting-focused, question-and-answer format to directly address common challenges encountered in the laboratory.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding pyrazole synthesis.

Q1: My Knorr pyrazole synthesis is giving me a mixture of regioisomers. How can I improve the selectivity?

A1: Achieving regioselectivity in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is a frequent challenge.[1] The formation of two regioisomers arises from the hydrazine attacking either of the two non-equivalent carbonyl groups.[1] Several factors can be manipulated to favor the desired isomer:

  • Solvent Choice: The polarity and nature of the solvent can significantly influence the reaction's regioselectivity.[2] While ethanol is a common solvent, its use can lead to regioisomeric mixtures. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer.[2] Aprotic dipolar solvents such as DMF, NMP, or DMAc can also provide better results than polar protic solvents.[3]

  • pH Control: The acidity or basicity of the reaction medium is critical. Acidic conditions can protonate one of the nitrogen atoms of the hydrazine, altering its nucleophilicity and potentially reversing the regioselectivity compared to neutral or basic conditions.[1] The addition of a strong acid, such as 10 N HCl, to an amide solvent can accelerate the dehydration steps and improve both yield and regioselectivity.[3]

  • Steric and Electronic Effects: The inherent electronic and steric properties of your substrates play a crucial role.[1] A bulky substituent on the hydrazine or near one of the carbonyl groups will sterically hinder the attack at that position, favoring reaction at the less hindered carbonyl.[1] Electron-withdrawing groups on the 1,3-dicarbonyl can activate the adjacent carbonyl, making it more electrophilic and susceptible to nucleophilic attack.[1]

Q2: My reaction is sluggish and giving low yields. What are the key parameters to optimize?

A2: Low yields in pyrazole synthesis can often be traced back to suboptimal reaction conditions. Here’s a checklist of parameters to investigate:

  • Catalyst: While many pyrazole syntheses proceed without a catalyst, the addition of one can significantly improve reaction rates and yields. Both acid and base catalysts are commonly employed.[4][5] For instance, nano-ZnO has been used as an efficient, eco-friendly catalyst in aqueous media.[3] Heterogeneous nickel-based catalysts have also been shown to be effective for one-pot syntheses at room temperature and can be recycled.[6]

  • Temperature: The reaction temperature is a critical parameter. While some reactions proceed well at room temperature, others may require heating to overcome the activation energy barrier.[6] It's important to find the optimal temperature that maximizes the reaction rate without promoting side reactions or degradation of starting materials or products.

  • Solvent: The choice of solvent can impact the solubility of reactants and intermediates, which in turn affects the reaction rate. In some cases, solvent-free conditions can lead to higher yields and shorter reaction times.[7][8][9]

  • Reactant Purity: Ensure the purity of your starting materials, especially the hydrazine, which can degrade over time. Impurities can lead to side reactions and the formation of colored byproducts.[10]

Q3: I'm observing the formation of significant colored impurities in my reaction mixture. What is the likely cause and how can I prevent it?

A3: The formation of colored impurities, often described as yellow or red, is a common observation in reactions involving hydrazines.[10] This is typically due to the air oxidation of the hydrazine or the formation of side products. Here are some strategies to mitigate this issue:

  • Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help to prevent the oxidation of the hydrazine.[10]

  • Hydrazine Salt: Using a hydrazine salt, such as phenylhydrazine hydrochloride, can improve its stability.[10] If you use a hydrazine salt, it is often beneficial to add a mild base, like sodium acetate, to liberate the free hydrazine in situ.[10]

  • Purification of Hydrazine: If you suspect your hydrazine has degraded, consider purifying it by distillation before use.

  • Work-up Procedure: A proper work-up procedure is crucial for removing impurities. This may involve washing with a mild reducing agent solution (e.g., sodium bisulfite) to remove colored byproducts.

Q4: How can I purify my pyrazole product effectively without using column chromatography?

A4: While column chromatography is a powerful purification technique, it may not always be necessary or desirable. Here are some alternative methods for purifying pyrazoles:

  • Recrystallization: This is a classic and often highly effective method for purifying solid compounds.[11] The choice of solvent is critical. Common solvents for recrystallizing pyrazoles include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.[11]

  • Acid-Base Extraction: Pyrazoles are basic due to the lone pair on the N2 nitrogen. This property can be exploited for purification. Dissolving the crude product in an organic solvent and washing with an acidic aqueous solution will extract the pyrazole into the aqueous layer as its salt. The aqueous layer can then be separated, basified, and the purified pyrazole can be extracted back into an organic solvent.[11][12][13]

  • Trituration: If the impurities are significantly more soluble in a particular solvent than your product, you can wash the crude solid with that solvent to remove the impurities.

II. Troubleshooting Guide: Specific Scenarios

This section provides detailed troubleshooting advice for specific challenges you might encounter during your experiments.

Scenario 1: Poor Regioselectivity with Unsymmetrical 1,3-Diketones

Problem: Your reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine is yielding an inseparable mixture of two regioisomeric pyrazoles.

Root Cause Analysis and Solutions:

The regiochemical outcome is a competition between the two carbonyl groups for the initial nucleophilic attack by the hydrazine.[1] The balance is tipped by a combination of electronic, steric, and reaction condition factors.

Troubleshooting Workflow:

G start Mixture of Regioisomers Observed solvent Modify Solvent System start->solvent ph Adjust Reaction pH solvent->ph If selectivity is still poor sub_solvent Switch to Fluorinated Alcohols (TFE, HFIP) or Aprotic Dipolar Solvents (DMF, DMAc) solvent->sub_solvent temp Vary Reaction Temperature ph->temp If isomers persist sub_ph Add Acid Catalyst (e.g., AcOH, HCl) or a Mild Base (e.g., NaOAc) ph->sub_ph sterics Consider Steric Hindrance temp->sterics For further optimization sub_temp Lower temperature may favor kinetic product. Higher temperature may favor thermodynamic product. temp->sub_temp sub_sterics Analyze steric bulk on both reactants. Less hindered carbonyl is generally favored. sterics->sub_sterics

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Explanation of Troubleshooting Steps:

  • Modify Solvent System: This is often the most impactful change. As indicated in the workflow, switching from standard alcohols like ethanol to fluorinated alcohols such as TFE or HFIP can dramatically improve regioselectivity.[2] These solvents can influence the tautomeric equilibrium of the 1,3-dicarbonyl and the nucleophilicity of the hydrazine nitrogens.

  • Adjust Reaction pH: The pH of the reaction medium dictates the protonation state of the hydrazine. Under acidic conditions, the more basic nitrogen of the hydrazine is protonated, which can alter which nitrogen initiates the attack and, consequently, the final regioisomer.[1] Experiment with catalytic amounts of acetic acid or even stronger acids like HCl.[3] Conversely, if using a hydrazine salt, adding a base like sodium acetate can be beneficial.[10]

  • Vary Reaction Temperature: The reaction may be under kinetic or thermodynamic control. Running the reaction at a lower temperature might favor the kinetically preferred product, while higher temperatures could allow for equilibration to the more stable thermodynamic product.

Scenario 2: Incomplete Reaction and/or Formation of Side Products

Problem: Your reaction does not go to completion, and you observe the formation of multiple side products, complicating the purification process.

Root Cause Analysis and Solutions:

Incomplete reactions can be due to insufficient activation energy, poor solubility, or catalyst deactivation. Side products often arise from competing reaction pathways or degradation.

Troubleshooting Workflow:

G start Incomplete Reaction / Side Products catalyst Introduce or Change Catalyst start->catalyst temp_conc Optimize Temperature & Concentration catalyst->temp_conc If reaction is still slow sub_catalyst Add Acid (AcOH) or Base (Piperidine) catalyst. Consider heterogeneous catalysts (e.g., Ni-based, ZnO) for easier removal. catalyst->sub_catalyst reagent_add Modify Reagent Addition temp_conc->reagent_add If side products persist sub_temp_conc Increase temperature incrementally. Adjust concentration to ensure reactants are fully dissolved. temp_conc->sub_temp_conc atmosphere Control Reaction Atmosphere reagent_add->atmosphere To minimize degradation sub_reagent_add Slow, dropwise addition of hydrazine can control exotherms and reduce side reactions, especially on a larger scale. reagent_add->sub_reagent_add sub_atmosphere Run under an inert atmosphere (N2 or Ar) to prevent oxidation of hydrazine. atmosphere->sub_atmosphere

Caption: Troubleshooting workflow for incomplete reactions.

Data Summary for Optimization:

ParameterRecommended Range/ConditionRationale
Catalyst Loading 0.1 - 10 mol%To accelerate the reaction without promoting side reactions.
Temperature Room Temp. to RefluxDependent on the reactivity of the substrates.
Solvent Ethanol, TFE, DMF, Water, or Solvent-freeChoice depends on desired regioselectivity and green chemistry considerations.[3][7][14]
Atmosphere Air or Inert (N2, Ar)Inert atmosphere is recommended when dealing with sensitive hydrazines.[10]

III. Experimental Protocols

Here are detailed, step-by-step methodologies for common pyrazole synthesis reactions.

Protocol 1: Knorr Pyrazole Synthesis with Phenylhydrazine and Ethyl Acetoacetate

This protocol describes the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone), a common example of the Knorr synthesis.[15]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • 1-Propanol

  • Water

  • Standard laboratory glassware, heating plate, and stirring apparatus

Procedure:

  • In a 20 mL scintillation vial equipped with a magnetic stir bar, combine ethyl acetoacetate (3 mmol, 1 equivalent) and phenylhydrazine (3.3 mmol, 1.1 equivalents).

  • Add 3 mL of 1-propanol to the vial, followed by 3 drops of glacial acetic acid.

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • Once the ethyl acetoacetate is consumed, add 10 mL of water to the hot reaction mixture with vigorous stirring to induce precipitation.

  • Allow the mixture to cool to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold water.

  • Allow the product to air dry.

  • Determine the mass, percent yield, and melting point of the product.

Protocol 2: Regioselective Pyrazole Synthesis Using a Fluorinated Alcohol

This protocol is an adaptation for improving regioselectivity, based on the findings that fluorinated alcohols can significantly influence the outcome.[2]

Materials:

  • Unsymmetrical 1,3-diketone (e.g., 1-phenyl-1,3-butanedione)

  • Methylhydrazine

  • 2,2,2-Trifluoroethanol (TFE)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1 equivalent) in TFE.

  • Add methylhydrazine (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, remove the TFE under reduced pressure.

  • The crude product can then be purified by recrystallization or acid-base extraction to isolate the major regioisomer.

IV. References

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. Molecules. Available at: [Link]

  • Li, Y., et al. (2020). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules. Available at: [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. Available at: [Link]

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

  • Bassyouni, F. A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • BASF SE. (2011). Process for the purification of pyrazoles. Google Patents. Available at:

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. ResearchGate. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles. Google Patents. Available at:

  • Organic Letters. (2018). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing. Available at: [Link]

  • PharmaTutor. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. PharmaTutor. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. [a]. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Full article: Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. Available at: [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole under solvent free condition. ResearchGate. Available at: [Link]

  • NIH. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. Available at: [Link]

  • Journal of Pharmaceutical Research International. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Pharmaceutical Research International. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic pathway for solvent-free preparations of pyrazole derivatives. ResearchGate. Available at: [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]

  • Reddit. (2024). Knorr Pyrazole Synthesis advice. Reddit. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Available at: [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Chem Help ASAP. Available at: [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]

  • Reddit. (2025). Knorr Pyrazole Synthesis Question. Reddit. Available at: [Link]

Sources

Technical Support Center: Solubility Enhancement for 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical advice and troubleshooting strategies for improving the solubility of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid (Compound TPC). As an amphiprotic molecule with a carboxylic acid and a pyrazole moiety, its solubility is highly dependent on the physicochemical properties of the solvent system. This document offers a logical, step-by-step approach to achieving successful solubilization for your in vitro and in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the fundamental properties of Compound TPC that influence its solubility?

Answer: Understanding the molecule's structure is the first step in troubleshooting solubility. Compound TPC has several key features that dictate its behavior in solution.

  • Carboxylic Acid Group: This is the primary acidic functional group. At physiological pH, it will be mostly deprotonated, forming a negatively charged carboxylate. This ionization dramatically increases aqueous solubility. Most carboxylic acids have a pKa between 4 and 5.[1][2][3]

  • Pyrazole Ring: The pyrazole ring contains two nitrogen atoms. One nitrogen is a very weak base (pKa of the conjugate acid is ~2.5), while the other NH group is a very weak acid (pKa ~14-15).[4][5] For solubility purposes in typical aqueous buffers (pH 2-10), the carboxylic acid is the dominant ionizable group.

  • Fused Ring System: The rigid, fused pyranopyrazole core is largely hydrophobic and can contribute to poor solubility in water, especially at low pH when the carboxylic acid is not ionized.

A summary of its properties is provided below:

PropertyValueSource
Molecular Formula C₇H₈N₂O₃PubChem
Molecular Weight 168.15 g/mol PubChem
Predicted XlogP -0.2PubChem
Key Functional Groups Carboxylic Acid, Pyrazole, PyranChemical Structure

Predicted XlogP is a measure of lipophilicity. A value of -0.2 suggests the compound is relatively hydrophilic, but poor solubility can still arise from strong crystal lattice energy in its solid form.

Q2: My compound is poorly soluble in neutral aqueous buffer. What is the first and most critical parameter to adjust?

Answer: The most critical parameter to adjust is pH . The solubility of an ionizable compound like Compound TPC is governed by the Henderson-Hasselbalch equation, which links pH, pKa, and the ratio of the ionized to unionized forms of the molecule.[6][7][8][9]

Causality: The un-ionized (protonated) form of the carboxylic acid is significantly less soluble in water than its ionized (deprotonated) carboxylate form. By increasing the pH of the solution to a value well above the pKa of the carboxylic acid, you shift the equilibrium towards the more soluble, charged species.[10] As a general rule, for an acidic compound, moving the pH to 2 units above its pKa will result in >99% ionization and a substantial increase in aqueous solubility.

Caption: Ionization state of Compound TPC as a function of pH.

Q3: How do I perform a systematic pH-solubility screen to find the optimal conditions?

Answer: A systematic screen is essential to identify the lowest pH that provides the required concentration, which can be important for minimizing pH-related artifacts in biological assays.

Experimental Protocol: pH-Solubility Screening

  • Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 9.0 in 1.0 unit increments. Ensure the buffer capacity is sufficient (25-50 mM is typical).

  • Weigh Compound: Accurately weigh a small amount of Compound TPC into separate clear glass vials for each pH point to be tested. Calculate the amount needed to achieve a concentration slightly above your target concentration.

  • Add Buffer & Equilibrate: Add the corresponding buffer to each vial to reach the target concentration. Cap the vials and vortex vigorously for 1-2 minutes.

  • Equilibration: Place the vials on a rotator or shaker at a controlled temperature (e.g., 25°C or 37°C) for 2-4 hours to allow the system to reach equilibrium. Some compounds may require longer incubation (up to 24 hours) to determine true thermodynamic solubility.[11]

  • Visual Assessment: After equilibration, visually inspect each vial for undissolved solid material against a dark background. Note the pH at which the compound is fully dissolved.

  • Confirmation (Optional but Recommended): To confirm the concentration, centrifuge the vials at high speed (~14,000 rpm) for 15 minutes to pellet any undissolved material. Carefully collect an aliquot of the supernatant and determine the concentration using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

This systematic approach provides a reliable pH value to use for preparing your stock solutions.

Q4: Adjusting the pH is not sufficient or is incompatible with my assay. What is the next logical step?

Answer: If pH adjustment is not a viable option, the use of cosolvents is the next standard approach.[12][13] Cosolvents are water-miscible organic solvents that increase the solubility of non-polar or poorly soluble compounds by reducing the polarity of the aqueous solvent system.[]

Causality: Cosolvents work by disrupting the hydrogen-bonding network of water. This makes the bulk solvent more "hydrophobic-friendly," reducing the energy penalty required to create a cavity for the solute molecule and thereby increasing solubility.[]

Common Cosolvents for Biological Research:

CosolventTypical Starting Conc. in AssayKey Considerations
DMSO < 0.5%Gold standard, but can be cytotoxic at higher concentrations and may affect enzyme activity.[15]
Ethanol < 1%Generally well-tolerated by cells, but can be volatile.
PEG 400 1-10%Low toxicity, often used in in vivo formulations. Can be viscous.[16]
Propylene Glycol 1-5%Common vehicle for oral and parenteral formulations.
Glycerol 1-10%A cryoprotectant that is very good at preserving protein stability.[17]

Experimental Protocol: Cosolvent Screening

  • Prepare Primary Stock: Dissolve Compound TPC in 100% of the chosen cosolvent (e.g., DMSO) at a high concentration (e.g., 10-50 mM). Gentle warming or sonication can aid dissolution but must be used with caution to avoid compound degradation.[15][18]

  • Prepare Aqueous Buffer: Use the aqueous buffer that is most relevant for your final assay.

  • Test Dilutions: Create a series of dilutions by adding the cosolvent stock solution to the aqueous buffer. For example, prepare solutions with 1%, 2%, 5%, and 10% final cosolvent concentration.

  • Observe for Precipitation: Vortex each dilution and allow it to stand for at least 1 hour. Observe for any signs of precipitation (cloudiness, visible particles). Low solubility upon dilution from a DMSO stock is a common challenge in biological assays.[19]

  • Select Optimal Ratio: Choose the lowest percentage of cosolvent that maintains the compound in solution at your desired final concentration. Always include a vehicle control with the same final cosolvent concentration in your experiments.[15]

Q5: I need to prepare a high-concentration, stable aqueous stock solution. Is salt formation a viable strategy?

Answer: Yes, salt formation is an excellent and widely used strategy for significantly increasing the aqueous solubility and dissolution rate of ionizable compounds like TPC.[20][21][22]

Causality: This method involves reacting the acidic compound with a suitable base to form a salt. The resulting salt is an ionic solid with a much higher affinity for polar solvents like water compared to the neutral, crystalline free acid. This process effectively overcomes the strong crystal lattice energy that often limits the solubility of the solid free acid.[10][22]

Workflow for Salt Formation and Solubility Assessment:

Caption: A systematic workflow for improving solubility via salt formation.

Protocol: Small-Scale Salt Formation for Solubility Testing

  • Select a Base: Choose a pharmaceutically acceptable base. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), calcium hydroxide (Ca(OH)₂), or organic bases like tromethamine (TRIS).

  • Stoichiometric Reaction: Dissolve a known molar amount of Compound TPC in a minimal amount of a suitable organic solvent (e.g., ethanol). Add exactly one molar equivalent of the base (pre-dissolved in water or ethanol).

  • Isolation: Gently remove the solvent under reduced pressure (rotary evaporation) to obtain the solid salt.

  • Solubility Test: Test the aqueous solubility of the newly formed salt using the protocol described in Q3, starting with neutral water or buffer. The resulting solution's pH will be slightly basic, but the solubility should be dramatically enhanced compared to a simple suspension of the free acid.

Q6: Are there any advanced formulation strategies for particularly challenging cases?

Answer: Yes. If the methods above do not provide sufficient solubility, or if you are developing a formulation for in vivo use, advanced strategies such as complexation can be employed.

Complexation with Cyclodextrins: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[23][24] They can encapsulate poorly soluble "guest" molecules, like the hydrophobic core of Compound TPC, forming a water-soluble inclusion complex.[25][26] This effectively shields the hydrophobic part of the drug from water, leading to a significant increase in apparent solubility.

  • Common Types: Alpha-CD, Beta-CD, Gamma-CD, and chemically modified derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) which has much higher aqueous solubility.

  • Application: This is a specialized technique that typically requires formulation expertise to screen for the best type of cyclodextrin and to characterize the drug-CD complex. It is highly effective for improving the solubility and bioavailability of many drugs.[23][24]

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 587. [Link]

  • Loftsson, T., & Jarvinen, T. (2022). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 27(5), 1646. [Link]

  • Patel, H., et al. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. World Journal of Pharmaceutical Research, 12(15), 1226-1238. [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Cyclodextrin News. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Challa, R., et al. (2005). Cyclodextrins in drug delivery: An updated review. AAPS PharmSciTech, 6(2), E329-E357. [Link]

  • Chem LibreTexts. Approximate pKa chart of the functional groups. [Link]

  • Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-2609. [Link]

  • Sadu, S. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(2), 91-95. [Link]

  • Jones, C. (2014). Pharmaceutical salts: a formulation trick or a clinical conundrum? The Pharmaceutical Journal. [Link]

  • Norris, J. (2018). Acidity of carboxylic acids. YouTube. [Link]

  • Wang, Y., & Hou, J. G. (2011). Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. The Journal of Physical Chemistry A, 115(28), 8206-8215. [Link]

  • Madhavi. (2015). solubility enhancement and cosolvency. Slideshare. [Link]

  • Chem LibreTexts. (2023). Acidity of Carboxylic Acids. [Link]

  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. [Link]

  • Grygorenko, O., et al. (2020). 2‐Heterabicyclo[2.1.1]hexanes: benzene isosteres and... Angewandte Chemie International Edition, 59(38), 16456-16461. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Organ, T., et al. (2024). N-Heterocyclic Olefins of Pyrazole and Indazole. The Journal of Organic Chemistry. [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • Aryal, S. (2022). Henderson Hasselbalch Equation. Microbe Notes. [Link]

  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1048, Pyrazole. [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • Salvi, N., et al. (2014). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 5(12), 1287-1291. [Link]

  • Worek, F., & Thiermann, H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. European Pharmaceutical Review. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70769, 1-Phenylpyrazole. [Link]

Sources

Technical Support Center: Navigating the Stability of Pyranopyrazole Compounds in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyranopyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for handling pyranopyrazole compounds in solution. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and address stability challenges, ensuring the integrity and reproducibility of your experimental results.

PART 1: Understanding Pyranopyrazole Stability: A Proactive Approach

Pyranopyrazoles are a class of heterocyclic compounds with significant potential in pharmaceuticals and agrochemicals.[1][2][3][4][5] However, their complex fused-ring structure can present stability challenges in solution, leading to inconsistent results and potential misinterpretation of data. A proactive understanding of their chemical behavior is paramount. Generally, pyranopyrazoles are considered to have high stability due to resonance, but this can be influenced by various substituents and environmental factors.[1]

This guide will address common questions and provide in-depth troubleshooting workflows to manage the stability of your pyranopyrazole compounds effectively.

Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of my pyranopyrazole compound in solution?

A1: The stability of pyranopyrazole compounds in solution is primarily influenced by a combination of intrinsic molecular features and extrinsic environmental factors. Key factors to consider are:

  • pH of the Solution: Pyrazole moieties are weakly basic and can be protonated by strong acids to form salts, which may alter their stability and solubility.[6] Conversely, acidic or basic conditions can catalyze hydrolytic degradation of susceptible functional groups on the pyranopyrazole scaffold.

  • Choice of Solvent: The polarity and protic nature of the solvent can significantly impact stability.[7] Protic solvents might participate in degradation reactions, while certain organic solvents could be unsuitable for long-term storage. Aprotic solvents are often preferred for short-term storage of solutions.[8]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation for most organic compounds, including pyranopyrazoles.[7][8]

  • Exposure to Light (Photostability): Some pyranopyrazole structures can be sensitive to UV or high-intensity visible light, which can induce photochemical degradation.[2][8] It is a good practice to store solutions in amber vials to protect them from light.[8]

  • Oxidation: The presence of atmospheric oxygen or oxidizing agents can lead to oxidative degradation, particularly if the pyranopyrazole scaffold contains susceptible functional groups like a hydrazinyl moiety.[8] Storing solutions under an inert atmosphere (e.g., argon or nitrogen) can mitigate this.[8]

  • Moisture: The presence of water can facilitate hydrolysis of certain functional groups.[8] It is crucial to use dry solvents and store solutions in tightly sealed containers.[8]

Q2: I'm observing a gradual decrease in the concentration of my pyranopyrazole compound in a stock solution. What could be the cause and how can I investigate it?

A2: A gradual decrease in concentration is a classic sign of compound degradation. To investigate this, a systematic approach is necessary. This process is often referred to as a "forced degradation" or "stress testing" study in the pharmaceutical industry.[9][10][11][12][13]

Here’s a logical workflow to diagnose the issue:

Caption: Troubleshooting workflow for suspected pyranopyrazole degradation.

Q3: My pyranopyrazole compound has poor solubility in common aqueous buffers. Could this be related to stability, and what can I do?

A3: Yes, solubility and stability are often intertwined. A compound that is poorly soluble may be more prone to precipitation over time, which can be mistaken for degradation. Furthermore, forcing a compound into a solution where it is not stable can accelerate degradation.

Here are some strategies to address poor solubility:

  • pH Adjustment: Since pyrazoles are weakly basic, adjusting the pH of your aqueous solution to be more acidic can protonate the pyrazole ring and increase solubility.[6] However, you must first confirm that the compound is stable at the adjusted pH.

  • Co-solvent Systems: Using a mixture of a "good" organic solvent (where your compound is highly soluble) and a "poor" aqueous solvent can enhance overall solubility.[6] Common co-solvents include DMSO, ethanol, or methanol mixed with water or buffer.[6] Start by dissolving the compound in a minimal amount of the organic solvent before adding the aqueous component.

  • Heating: Gently heating the solvent can increase the solubility of many compounds.[6] However, be cautious, as this can also accelerate degradation. A preliminary thermal stability test is advisable.

PART 2: Troubleshooting Guides & Experimental Protocols

Guide 1: Investigating and Mitigating pH-Dependent Instability

Issue: You suspect your pyranopyrazole's instability is pH-dependent, leading to inconsistent results in different buffer systems.

Causality: The pyranopyrazole ring system or appended functional groups may be susceptible to acid or base-catalyzed hydrolysis.

Experimental Protocol: pH Stress Test

This protocol is a simplified version of forced degradation studies used in pharmaceutical development.[10][11][12][13]

Objective: To determine the stability of a pyranopyrazole compound across a range of pH values.

Materials:

  • Your pyranopyrazole compound

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Aqueous buffers (pH 2, 4, 7, 9, 12)

  • A suitable organic co-solvent if necessary (e.g., acetonitrile, methanol)

  • HPLC or LC-MS system with a suitable column and detection method

  • pH meter

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of your pyranopyrazole in a suitable, stable organic solvent (e.g., acetonitrile).

  • Prepare Test Solutions:

    • For each pH condition, dilute the stock solution with the corresponding buffer or acidic/basic solution to a final concentration suitable for analysis (e.g., 10-100 µg/mL).

    • Ensure the final concentration of the organic co-solvent is low and consistent across all samples to minimize its effect.

  • Incubate Samples: Store the test solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours). Include a time-zero (T0) sample for each condition, which is analyzed immediately after preparation.

  • Sample Analysis:

    • At each time point, take an aliquot of each solution and quench the reaction if necessary (e.g., by neutralizing the pH).

    • Analyze the samples by a stability-indicating HPLC or LC-MS method. This method should be able to separate the parent compound from any potential degradation products.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point for each pH condition.

    • Identify and, if possible, characterize any major degradation products.

Data Presentation:

pHT=0 (Area %)T=24h (Area %)T=48h (Area %)T=72h (Area %)Major Degradants Observed
2.0 10098.597.195.8Degradant A (RT=3.5 min)
4.0 10099.899.599.1-
7.0 10099.999.899.7-
9.0 10095.290.385.4Degradant B (RT=4.2 min)
12.0 10080.165.750.9Degradant B, Degradant C

Interpretation and Action:

Based on the table above, the compound is relatively stable at acidic and neutral pH but degrades significantly at basic pH. For future experiments, it is crucial to maintain the pH of the solution below 7.

Guide 2: Managing Solvent-Induced Degradation

Issue: Your pyranopyrazole compound appears to be unstable in your chosen solvent, even at low temperatures.

Causality: The solvent may be reacting with the compound (solvolysis) or catalyzing a degradation pathway.

Experimental Protocol: Solvent Stability Screen

Objective: To identify a suitable solvent system for short-term and long-term storage of pyranopyrazole solutions.

Materials:

  • Your pyranopyrazole compound

  • A selection of common laboratory solvents of varying polarity and protic/aprotic nature (e.g., DMSO, DMF, Acetonitrile, Methanol, Ethanol, Water, THF).

  • HPLC or LC-MS system.

Procedure:

  • Prepare Solutions: Prepare solutions of your pyranopyrazole at a known concentration in each of the selected solvents.

  • Storage Conditions:

    • Store aliquots of each solution at different temperatures (e.g., -20°C, 4°C, and room temperature).

    • Protect all samples from light.

  • Time-Point Analysis: Analyze the solutions at various time points (e.g., 0, 24 hours, 1 week, 1 month) using a stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of the parent compound remaining over time for each solvent and temperature condition.

Data Presentation:

SolventStorage Temp.% Remaining (1 week)% Remaining (1 month)
DMSORT95.185.3
DMSO4°C99.297.5
DMSO-20°C99.899.5
MethanolRT80.460.1
Methanol-20°C98.795.3
Acetonitrile-20°C99.999.8

Interpretation and Action:

The data suggests that for long-term storage, a solution in acetonitrile at -20°C is the most stable. For short-term use, DMSO at 4°C is acceptable. Methanol should be avoided for storing this particular compound.

PART 3: Best Practices for Handling and Storage

To ensure the integrity of your pyranopyrazole compounds, adhere to the following best practices:

  • Solid Storage: For long-term storage, it is best to store pyranopyrazole compounds as dry solids at low temperatures (-20°C or below) in a tightly sealed container, protected from light and moisture.[8]

  • Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If stock solutions are necessary, use a validated stable solvent and storage condition.

  • Inert Atmosphere: For compounds susceptible to oxidation, purge the vial with an inert gas (argon or nitrogen) before sealing.[8]

  • Material Compatibility: Use glass or other inert containers for storage.[8] Avoid contact with strong oxidizing agents and strong acids unless part of a specific experimental protocol.[8]

Caption: Best practices for pyranopyrazole compound storage.

By implementing these troubleshooting guides and best practices, you can enhance the reliability of your experimental data and accelerate your research and development efforts with pyranopyrazole compounds.

References
  • BenchChem. (n.d.). Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • ResearchGate. (n.d.). Structures and applications of some biologically active pyranopyrazoles.
  • LCGC. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Taylor & Francis Online. (n.d.). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles.
  • MedCrave. (2016). Forced Degradation Studies.
  • Symbiosis Online Publishing. (2022). Forced Degradation – A Review.
  • International Journal of Pharmaceutical Sciences. (2024). Wagh Shital, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 7, 1401-1405.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • ResearchGate. (2025). (PDF) Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach.
  • ResearchGate. (n.d.). Synthetic routes for pyranopyrazole and their derivatives.
  • Atlantis Press. (2025). Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance.

Sources

Technical Support Center: Purification of Pyrazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyrazole carboxylic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these valuable compounds. The unique physicochemical properties of pyrazole carboxylic acids—namely their amphoteric nature, potential for strong hydrogen bonding, and varied polarity based on substitution—present distinct challenges. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the successful purification of your target molecules.

Part 1: Foundational Purification Strategies & FAQs

This section addresses the most common initial questions regarding the purification of pyrazole carboxylic acid derivatives, providing a solid foundation for methodological choices.

Frequently Asked Questions (FAQs)

Q1: What is the first purification technique I should consider for a crude pyrazole carboxylic acid derivative?

A1: For most pyrazole carboxylic acid derivatives, acid-base extraction is an excellent and highly effective initial purification step.[1][2] This technique leverages the acidic nature of the carboxylic acid group. By dissolving the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution), the carboxylic acid is deprotonated to its carboxylate salt.[3] This salt is highly soluble in the aqueous layer, while neutral or basic organic impurities remain in the organic layer.[2][4] Subsequent acidification of the separated aqueous layer with a strong acid (e.g., concentrated HCl) will precipitate the purified pyrazole carboxylic acid, which can then be collected by filtration or extracted back into an organic solvent.[1][3]

Q2: My pyrazole carboxylic acid has poor solubility in common organic solvents. How does this impact my purification strategy?

A2: Limited solubility is a common challenge. The parent compound, pyrazole, is soluble in water and organic solvents, but the addition of a carboxylic acid group and other substituents can drastically alter this.[5][6] If solubility is low in standard extraction solvents, consider using more polar solvents like tetrahydrofuran (THF) for the initial dissolution, though be mindful of its miscibility with water. For subsequent purification steps like recrystallization or chromatography, extensive solvent screening is crucial.

Q3: How do I choose an appropriate recrystallization solvent for my pyrazole carboxylic acid derivative?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given the polarity of pyrazole carboxylic acids, common single solvents to screen include ethanol, methanol, isopropanol, acetone, and water.[7] Mixed solvent systems are often more effective. A typical approach is to dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol) and then slowly add a "poor" or "anti-solvent" (e.g., water or hexane) until turbidity persists.[7][8] Slow cooling should then induce crystallization.

Q4: Can I use normal-phase silica gel chromatography for these compounds? They seem very polar.

A4: Yes, but with important considerations. Pyrazole carboxylic acids are indeed polar and can exhibit strong interactions with the acidic silanol groups on the surface of silica gel.[9] This can lead to significant peak tailing, streaking, or even irreversible adsorption.[9] To mitigate these effects, it is often necessary to use highly polar mobile phases, such as methanol in dichloromethane.[10] Furthermore, adding a modifier to the eluent is highly recommended. For acidic compounds like these, adding a small amount of acetic or formic acid (typically 0.1-1%) to the mobile phase can help to suppress the ionization of the carboxylic acid, leading to sharper peaks and better elution.[11]

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific problems that may be encountered during the purification process.

Troubleshooting Recrystallization

Problem 1: My compound "oils out" instead of forming crystals during recrystallization.

  • Causality: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, causing it to separate as a liquid phase rather than a solid crystal lattice.[7]

  • Solutions:

    • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation concentration, thereby lowering the temperature at which precipitation begins.[7]

    • Slow Cooling: Ensure the solution cools as slowly as possible. Using an insulated container or a dewar can facilitate gradual cooling, providing more time for crystal nucleation and growth.[7]

    • Solvent System Modification: Switch to a solvent or solvent mixture with a lower boiling point.[7]

    • Seed Crystals: If available, introduce a small seed crystal of the pure compound to the cooled, supersaturated solution to initiate crystallization.[7]

Problem 2: The recovery from recrystallization is very low.

  • Causality: Low yield can result from using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent.

  • Solutions:

    • Minimize Solvent Usage: Use only the absolute minimum amount of hot solvent required to dissolve the crude product completely.[7]

    • Pre-heat Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, pre-heating the funnel and receiving flask can prevent premature crystallization.

    • Thorough Cooling: Ensure the solution is cooled to a low temperature (e.g., in an ice bath) to maximize the precipitation of the product before filtration.

    • Concentrate the Mother Liquor: A second crop of crystals can sometimes be obtained by carefully evaporating some of the solvent from the mother liquor and re-cooling.

Troubleshooting Column Chromatography

Problem 3: My pyrazole carboxylic acid is streaking badly on the TLC plate and won't elute from the silica column.

  • Causality: This is a classic sign of strong, non-ideal interactions between the polar, acidic compound and the acidic silica gel stationary phase.[9] The pyrazole nitrogen atoms and the carboxylic acid group can form strong hydrogen bonds with the silanol groups.[9][12][13]

  • Solutions:

    • Increase Mobile Phase Polarity: A standard ethyl acetate/hexane system is often insufficient.[10] Start with a more polar system, such as 5% methanol in dichloromethane, and gradually increase the methanol percentage.[9][10] Be cautious, as methanol concentrations above 10% can risk dissolving the silica gel.[10]

    • Add an Acidic Modifier: As mentioned in the FAQs, adding 0.1-1% acetic or formic acid to the eluent is crucial. This protonates the carboxylate and pyrazole nitrogens, reducing their interaction with the silica surface and resulting in more symmetrical peaks.

    • Consider Reverse-Phase Chromatography: If normal-phase chromatography remains problematic, reverse-phase (e.g., C18-functionalized silica) is an excellent alternative.[14] In this case, the mobile phase is polar (e.g., water/acetonitrile or water/methanol), and the stationary phase is non-polar.[14] An acidic modifier like formic or trifluoroacetic acid is often added to the mobile phase to ensure the carboxylic acid remains protonated.[11]

Part 3: Methodologies & Data

Experimental Protocols

Protocol 1: General Acid-Base Extraction Workflow

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. Vent the funnel frequently to release CO2 gas that may form.

  • Layer Separation: Separate the aqueous layer. The desired pyrazole carboxylic acid is now in this layer as its sodium salt.

  • Re-extraction (Optional): Wash the organic layer again with the basic solution to ensure complete extraction. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated HCl with stirring until the solution is acidic (test with pH paper) and precipitation of the product is complete.[1]

  • Isolation:

    • If a solid precipitates, collect it by suction filtration, wash with cold water, and dry.[3]

    • If the product oils out or does not precipitate, extract it from the acidified aqueous solution with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.[3]

Protocol 2: Screening for Recrystallization Solvents

  • Place a small amount of the crude material (10-20 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, hexane) dropwise at room temperature until the solid dissolves. If it dissolves readily at room temperature, that solvent is not suitable for single-solvent recrystallization.

  • For solvents in which the compound is poorly soluble at room temperature, gently heat the mixture. If the compound dissolves when hot, this is a potentially good solvent.

  • Allow the hot solutions to cool slowly to room temperature and then in an ice bath. Observe which solvent yields the best quality crystals.

  • For mixed-solvent systems, dissolve the compound in a small amount of a "good" hot solvent and add a "poor" solvent dropwise until turbidity appears.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Column Chromatography

Compound PolarityStationary PhaseRecommended Eluent SystemModifier
Moderately PolarSilica GelEthyl Acetate / Hexane (gradient)0.5% Acetic Acid
Highly PolarSilica GelMethanol / Dichloromethane (gradient)1% Acetic Acid
Very Polar / IonicC18 Reverse-PhaseAcetonitrile / Water (gradient)0.1% Formic Acid

Part 4: Visualizations

Diagrams

Purification_Workflow cluster_start Crude Product cluster_extraction Initial Purification cluster_chromatography High Purity Polish cluster_crystallization Final Form cluster_end Final Product Crude Crude Pyrazole Carboxylic Acid Mixture Extraction Acid-Base Extraction Crude->Extraction Decision1 Purity > 95%? Extraction->Decision1 Analyze Purity (TLC, LCMS) Chromatography Column Chromatography (Normal or Reverse Phase) Decision1->Chromatography No Recrystallization Recrystallization Decision1->Recrystallization Yes Chromatography->Recrystallization Pool & Evaporate Fractions Pure Pure Crystalline Product Recrystallization->Pure

Caption: General purification workflow for pyrazole carboxylic acid derivatives.

AcidBase_Extraction_Mechanism cluster_layers After Extraction & Separation Start Crude Mixture in Organic Solvent R-COOH (Product) Neutral Impurity (NI) Process + NaHCO₃ (aq) Start->Process Funnel Separatory Funnel Aqueous Aqueous Layer R-COO⁻Na⁺ (Salt) NaHCO₃ Organic Organic Layer Neutral Impurity (NI) Acidify + HCl (aq) Aqueous->Acidify Final Purified Product R-COOH (Precipitate) Acidify->Final

Caption: Mechanism of purification by acid-base extraction.

References

  • Supramolecular Chemistry (2006). Crystalline hosts derived from pyrazole carboxylic acids. X-ray crystal structures of 4-nitropyrazole-3,5-dicarboxylic acid and its sodium salt including dioxane molecules. Taylor & Francis Online. [Link]

  • ResearchGate (n.d.). Crystalline hosts derived from pyrazole carboxylic acids. X-ray crystal structures of 4-nitropyrazole-3,5-dicarboxylic acid and.... [Link]

  • SIELC Technologies (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]

  • National Institutes of Health (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. PMC. [Link]

  • Semantic Scholar (n.d.). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. [Link]

  • Cambridge University Press & Assessment (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. [Link]

  • Google Patents (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. [Link]

  • IJNRD (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

  • University of Colorado Boulder (n.d.). Acid-Base Extraction. [Link]

  • Solubility of Things (n.d.). Pyrazole. [Link]

  • Columbia University (n.d.). Column chromatography. [Link]

  • University of Alberta (n.d.). Column chromatography. [Link]

  • ResearchGate (2017). What solvent should I use to recrystallize pyrazoline?. [Link]

  • IJRPR (2021). Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]

  • Human Metabolome Database (2013). Showing metabocard for 4-Carboxypyrazole (HMDB0060760). [Link]

  • University of Tartu (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • University of Rochester (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • Wikipedia (n.d.). Acid–base extraction. [Link]

  • DergiPark (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

  • ResearchGate (2010). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. [Link]

  • MDPI (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

  • Reddit (2017). Column chromatography & TLC on highly polar compounds?. [Link]

  • University of Rochester (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Technical Disclosure Commons (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. [Link]

  • Chemistry LibreTexts (2022). 4.8: Acid-Base Extraction. [Link]

  • Organic Chemistry Data (n.d.). pKa Data Compiled by R. Williams. [Link]

  • National Institutes of Health (n.d.). Pyrazole-4-carboxylic acid. PubChem. [Link]

  • YouTube (2020). Acid-Base Extraction Tutorial. [Link]

  • ResearchGate (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. [Link]

  • Google Patents (n.d.).
  • IntechOpen (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

  • ResearchGate (2020). Importance of pyrazole carboxylic acid in MOFs preparation. [Link]

  • RSC Publishing (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. [Link]

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Overcoming poor yield in multi-component reactions for pyranopyrazoles.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals, to our dedicated resource for overcoming challenges in the multi-component synthesis of pyranopyrazoles. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this versatile reaction and achieve optimal yields. We understand the critical importance of pyranopyrazole scaffolds in medicinal chemistry and are committed to supporting your success in synthesizing these valuable compounds.

Troubleshooting Guide: Enhancing Yields in Pyranopyrazole Synthesis

This section addresses specific experimental issues in a question-and-answer format, providing actionable solutions grounded in scientific principles.

Question 1: My pyranopyrazole yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in the multi-component synthesis of pyranopyrazoles can stem from several factors, ranging from suboptimal reaction conditions to catalyst inefficiency. Here’s a systematic approach to diagnosing and resolving the issue:

1. Re-evaluate Your Catalyst System: The choice of catalyst is paramount in driving the reaction towards high product yield.

  • Insight: The reaction mechanism typically involves a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization.[1][2][3] An effective catalyst must facilitate one or more of these key steps. Both acid and base catalysts have been successfully employed.[4]

  • Troubleshooting Steps:

    • Catalyst Type: If you are using a weak base like triethylamine with limited success, consider switching to a more effective catalyst.[1] Recent literature highlights the efficacy of various catalytic systems, including:

      • Nanocatalysts: Magnetic nanoparticles (e.g., Fe3O4, CuFe2O4) offer high surface area and easy separation for reuse, often leading to excellent yields in shorter reaction times.[5][6][7]

      • Organocatalysts: L-proline and its derivatives have been shown to be effective, promoting the reaction through enamine/iminium catalysis.[1]

      • Heterogeneous Catalysts: Solid-supported acids or bases (e.g., silica-supported sulfuric acid, ceria-doped zirconia) can simplify purification and improve catalyst stability and reusability.[5][8]

    • Catalyst Loading: Ensure you are using the optimal catalyst loading. While higher loading might seem beneficial, it can sometimes lead to side reactions or purification challenges. Conversely, too little catalyst will result in a sluggish and incomplete reaction. Consult literature for recommended catalyst-to-substrate ratios for your chosen system.[5]

2. Optimize Reaction Conditions: Solvent and Temperature

  • Insight: The solvent plays a crucial role in reactant solubility, reaction rate, and even the reaction pathway. Similarly, temperature affects the reaction kinetics, but excessive heat can promote decomposition or side reactions.

  • Troubleshooting Steps:

    • Solvent Polarity: The four-component reaction for pyranopyrazole synthesis has been successfully performed in a range of solvents, from polar protic (e.g., ethanol, water) to non-polar, and even under solvent-free conditions.[1][4] If your yield is low in a particular solvent, consider screening others. Green solvents like water or ethanol-water mixtures are often excellent choices and align with sustainable chemistry principles.[4][5]

    • Temperature: Many modern protocols for pyranopyrazole synthesis achieve high yields at room temperature or with gentle heating (e.g., 60-80 °C).[4][8] If you are using high temperatures, try lowering them to see if it minimizes byproduct formation. Conversely, if the reaction is sluggish at room temperature, a moderate increase in temperature could be beneficial.

    • Alternative Energy Sources: Consider using microwave irradiation or ultrasound. These techniques can often accelerate the reaction, leading to higher yields in significantly shorter times compared to conventional heating.[5][9]

3. Scrutinize Your Starting Materials

  • Insight: The purity of your reactants is fundamental. Impurities can interfere with the catalyst or participate in side reactions.

  • Troubleshooting Steps:

    • Aldehyde Reactivity: The electronic nature of the substituent on the aromatic aldehyde can influence its reactivity. Electron-withdrawing groups generally enhance the electrophilicity of the carbonyl carbon, potentially leading to faster Knoevenagel condensation. Conversely, electron-donating groups might slow down this initial step.[8] While many catalysts are effective for both, you might need to adjust reaction times accordingly.

    • Purity of Reagents: Ensure your aldehyde, malononitrile, β-ketoester (e.g., ethyl acetoacetate), and hydrazine source are of high purity. For instance, old or improperly stored aldehydes can oxidize to carboxylic acids, which will not participate in the desired reaction.

Question 2: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?

The formation of byproducts is a common challenge in one-pot multi-component reactions. Improving selectivity often involves fine-tuning the reaction conditions to favor the desired reaction pathway.

1. Understanding Potential Side Reactions:

  • Insight: The primary reaction pathway involves the initial formation of a pyrazolone intermediate from the β-ketoester and hydrazine, and a Knoevenagel adduct from the aldehyde and malononitrile. These intermediates then undergo a Michael addition followed by cyclization.[10] Side reactions can occur at any of these stages. For instance, self-condensation of the β-ketoester or undesired reactions of the highly reactive Knoevenagel intermediate can lead to impurities.

2. Strategies for Minimizing Byproducts:

  • Catalyst Choice: A highly selective catalyst can steer the reaction towards the desired product. Catalysts that facilitate the key bond-forming steps in a concerted or rapid sequential manner can minimize the lifetime of reactive intermediates that might otherwise lead to side products.

  • Order of Reagent Addition: While many protocols describe a one-pot mixing of all components, a sequential addition strategy can sometimes improve selectivity. For example, pre-forming the pyrazolone or the Knoevenagel adduct before adding the other components might be beneficial in certain cases.

  • Solvent Effects: The choice of solvent can influence the relative rates of the desired reaction and potential side reactions. Experimenting with different solvents can help identify conditions that maximize the yield of the target pyranopyrazole.

  • Purification: If byproduct formation cannot be completely suppressed, focus on optimizing the purification protocol. Recrystallization is often an effective method for purifying the final product.[11]

Workflow for Optimizing Pyranopyrazole Synthesis

Optimization_Workflow start Start: Low Yield catalyst Catalyst Evaluation - Type (Nano, Organo, Hetero) - Loading start->catalyst conditions Reaction Conditions - Solvent Screening - Temperature Optimization - Energy Source (MW, US) catalyst->conditions reagents Reagent Purity - Check Aldehyde, Malononitrile, etc. - Consider Substituent Effects conditions->reagents analysis Analyze Results (Yield, Purity) reagents->analysis analysis->catalyst Iterate success High Yield Achieved analysis->success Successful

Caption: A systematic workflow for troubleshooting and optimizing pyranopyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a multi-component reaction (MCR) for pyranopyrazole synthesis?

MCRs offer several significant advantages over traditional multi-step synthesis, aligning with the principles of green chemistry:

  • Efficiency: Multiple bonds are formed in a single synthetic operation, saving time, reagents, and solvents.[4][5]

  • Atom Economy: A large portion of the atoms from the starting materials are incorporated into the final product, minimizing waste.[11]

  • Operational Simplicity: One-pot procedures are generally easier to perform and require less complex purification of intermediates.[4]

  • Diversity: By varying the four initial components, a diverse library of pyranopyrazole derivatives can be rapidly synthesized, which is highly valuable in drug discovery.[6]

Q2: How do I choose the right catalyst for my specific reaction?

The "right" catalyst depends on your specific goals, such as maximizing yield, minimizing environmental impact, or simplifying the workup procedure.

Catalyst ClassKey AdvantagesExample(s)
Nanocatalysts High activity, large surface area, often reusable (especially magnetic ones).[5][7]Fe3O4, CuFe2O4, Ceria-doped Zirconia[5][8]
Organocatalysts Metal-free, often mild reaction conditions, can provide stereoselectivity.[1]L-proline, Piperidine[1][4]
Biocatalysts Environmentally benign, operate under mild conditions, can be highly selective.[8]Lipase, Baker's Yeast[2][8]
Heterogeneous Catalysts Easy to separate from the reaction mixture, reusable, good thermal stability.[8][12]Silica-supported acids, Preyssler-type heteropolyacid[8]

Q3: Can this reaction be performed without a catalyst?

Yes, catalyst-free synthesis of pyranopyrazoles has been reported.[1][4] These reactions are often conducted under neat (solvent-free) conditions at room temperature or with heating.[4] While feasible, the reaction times may be longer, and the yields might not be as high as with an optimized catalytic system.[13]

Q4: What is the general mechanism for the four-component synthesis of pyranopyrazoles?

The widely accepted mechanism proceeds through a series of sequential reactions:

  • Knoevenagel Condensation: The aromatic aldehyde reacts with malononitrile, typically catalyzed by a base, to form an arylmethylidenemalononitrile intermediate.[8][14]

  • Pyrazolone Formation: In parallel, hydrazine hydrate condenses with the β-ketoester (e.g., ethyl acetoacetate) to form a 3-methyl-1H-pyrazol-5(4H)-one intermediate.[15]

  • Michael Addition: The pyrazolone intermediate, acting as a nucleophile, attacks the electron-deficient double bond of the arylmethylidenemalononitrile in a Michael-type addition.[2][8]

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final, stable pyranopyrazole scaffold.[8]

Mechanism of Pyranopyrazole Formation

Pyranopyrazole_Mechanism cluster_0 Pathway 1 cluster_1 Pathway 2 Aldehyde Aldehyde + Malononitrile Knoevenagel Knoevenagel Intermediate Aldehyde->Knoevenagel Condensation Michael_Addition Michael Addition Knoevenagel->Michael_Addition Ketoester β-Ketoester + Hydrazine Pyrazolone Pyrazolone Intermediate Ketoester->Pyrazolone Condensation Pyrazolone->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Product Pyranopyrazole Cyclization->Product

Sources

Side reaction products in the synthesis of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important heterocyclic scaffold. As a key intermediate in the development of various therapeutic agents, including protein kinase inhibitors, ensuring its purity and optimizing its synthesis is paramount.[1]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify, control, and eliminate common side reaction products.

Overview of the Synthetic Pathway

The most common and scalable synthesis of the target molecule involves a three-stage process starting from tetrahydropyran-4-one. Understanding this pathway is the first step in diagnosing potential issues.

G cluster_0 Stage 1: Claisen Condensation cluster_1 Stage 2: Knorr Pyrazole Synthesis cluster_2 Stage 3: Saponification A Tetrahydropyran-4-one + Diethyl Oxalate B Intermediate A (β-keto ester) A->B LiHMDS, THF -78 °C C Ethyl 1,4,6,7-tetrahydropyrano [4,3-c]pyrazole-3-carboxylate B->C Hydrazine Hydrate Glacial Acetic Acid D Target Molecule (Carboxylic Acid) C->D LiOH or NaOH Ethanol/Water

Caption: High-level overview of the synthetic workflow.

Frequently Asked Questions (FAQs)

This section addresses the most common challenges and queries encountered during the synthesis.

Q1: My final product analysis (HPLC, LC-MS) shows two distinct peaks with the identical mass. What is the likely cause?

A: This is the most frequently reported issue and is almost certainly due to the formation of a regioisomer. The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine, is susceptible to regioselectivity issues when the dicarbonyl substrate is unsymmetrical.[2][3][4]

In this synthesis, the key intermediate (Intermediate A in the workflow diagram) is an unsymmetrical β-keto ester. Hydrazine can attack either of the two carbonyl groups, leading to two possible cyclization pathways and ultimately two different, yet isomeric, fused pyrazole rings.

  • Desired Product: 1,4,6,7-Tetrahydropyrano[4,3-c ]pyrazole-3-carboxylic acid

  • Side Product: 1,4,5,7-Tetrahydropyrano[3,4-c ]pyrazole-3-carboxylic acid

These isomers are often difficult to separate via standard column chromatography due to their similar polarities.

Q2: How can I control the formation of the undesired regioisomer and favor the correct [4,3-c] product?

A: Regiochemical outcomes are governed by a combination of electronic, steric, and reaction condition factors.[2] For this specific synthesis, reaction conditions are the most critical lever you can pull.

  • pH Control: This is paramount. The use of glacial acetic acid as the solvent is a deliberate choice.[1] Under acidic conditions, the more basic ketonic oxygen is preferentially protonated over the ester carbonyl oxygen. This makes the ketone carbon more electrophilic and directs the initial nucleophilic attack of hydrazine to that site, which typically leads to the desired [4,3-c] isomer. Running the reaction under neutral or basic conditions can reverse this selectivity.[2]

  • Solvent Choice: While acetic acid is standard, studies on related syntheses have shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically enhance regioselectivity in pyrazole formation.[5] This is an advanced optimization strategy if pH control alone is insufficient.

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product, which is often the desired isomer in this case.

Q3: My NMR spectrum is complex, with unexpected signals that don't correspond to either the starting material or the final product. What could these be?

A: This often points to incomplete cyclization or dehydration. The reaction proceeds via a hydrazone intermediate, which must cyclize and then eliminate a molecule of water (aromatization) to form the stable pyrazole ring.[4] If this process is inefficient, you may have isolated one or more of the following:

  • Hydrazone Intermediate: The initial product of hydrazine reacting with the ketone.

  • Pyrazoline Intermediate: The cyclized but not yet aromatized ring.

These intermediates can be identified by characteristic signals in the ¹H NMR spectrum, such as the presence of sp³-hybridized CH or CH₂ groups that are absent in the final aromatic pyrazole ring.

Q4: After the cyclization step, my reaction mixture is a dark yellow or reddish color, and the impurity carries through to the final product. What causes this coloration?

A: Colored impurities in hydrazine-based reactions are common and are typically due to side reactions of hydrazine itself.[4] Hydrazine can undergo oxidation or self-condensation reactions to form highly conjugated, colored species. Using high-purity hydrazine hydrate and maintaining an inert atmosphere (e.g., nitrogen or argon) during the reaction can help minimize the formation of these impurities.

Q5: My final hydrolysis step is slow or incomplete, leaving significant amounts of the ethyl ester. How can I drive this reaction to completion?

A: Incomplete saponification is a common process issue. To improve it:

  • Increase Equivalents of Base: Ensure at least 1.1 to 1.5 equivalents of LiOH or NaOH are used to account for any acidic impurities and drive the equilibrium.

  • Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) will significantly increase the rate of hydrolysis.

  • Add a Co-solvent: If your ester has poor solubility in the ethanol/water mixture, adding a co-solvent like THF can improve mass transfer and reaction rate.

  • Extend Reaction Time: Monitor the reaction by TLC or HPLC until the starting ester spot/peak is no longer visible.

Troubleshooting Guide

Issue 1: Presence of Regioisomeric Impurity
  • Symptoms:

    • Two closely eluting spots on TLC with similar Rƒ values.

    • Duplicate sets of peaks in ¹H and ¹³C NMR spectra.[4]

    • A broad melting point range for the isolated solid.

    • Two peaks with identical m/z values in LC-MS.

  • Root Cause Analysis:

    • The primary cause is a lack of regiocontrol during the cyclization of the unsymmetrical β-keto ester intermediate with hydrazine.[2][3] This can be exacerbated by non-optimal pH, temperature, or solvent conditions.

  • Corrective and Preventative Actions:

    • Verify pH: Ensure the reaction medium is acidic. Glacial acetic acid is the recommended solvent for this reason.

    • Temperature Control: Run the reaction at the recommended temperature. If isomer formation persists, attempt the reaction at a lower temperature (e.g., 60-80 °C instead of reflux).

    • Purification Strategy: If the isomer has already formed, separation can be challenging.

      • Fractional Crystallization: Attempt to find a solvent system where the desired isomer has significantly lower solubility than the undesired one.

      • Preparative HPLC: This is often the most effective, albeit resource-intensive, method for separating stubborn isomers.

      • Salt Formation: Pyrazoles can be purified by forming acid addition salts, which may have different crystallization properties.[6]

Sources

Technical Support Center: 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges in enhancing the purity of this critical heterocyclic intermediate. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your purification workflows effectively.

Section 1: Initial Purity Assessment & Common Impurities

Before any purification attempt, a thorough assessment of the crude product is essential. This initial analysis guides the selection of the most appropriate purification strategy.

Q1: What are the first analytical steps I should take to assess the purity of my crude this compound?

A1: A multi-pronged analytical approach is recommended to get a clear picture of your crude material.

  • Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method to visualize the number of components in your mixture.[1][2] Use a combination of polar and non-polar solvents (e.g., Ethyl Acetate/Hexane with a small amount of acetic acid) to achieve good separation. The presence of multiple spots indicates impurities.

  • Proton NMR (¹H NMR): A ¹H NMR spectrum of the crude product is invaluable. It can help identify the presence of starting materials, residual solvents, or major byproducts by comparing the crude spectrum to the known spectrum of the pure product.[3][4] Pay close attention to the integration of peaks to quantify major impurities.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC is the industry standard.[5][] A reversed-phase method (C18 column) with a water/acetonitrile or water/methanol gradient, often with an acid modifier like 0.1% formic or trifluoroacetic acid, will provide a precise purity percentage (area %).[5]

  • Mass Spectrometry (MS): LC-MS is particularly powerful. It couples the separation power of HPLC with the identification capability of MS, allowing you to get the molecular weights of the impurities observed in the chromatogram.[1][]

Q2: Based on its synthesis, what are the most likely impurities I should expect?

A2: The most common synthetic route involves the hydrolysis of the corresponding ethyl ester, which itself is formed from the cyclization of a diketoester intermediate with hydrazine.[7] Therefore, the primary impurities are often process-related.

Impurity NameStructureLikely SourceIdentification Method
Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate Incomplete hydrolysis of the ester precursor.[7]LC-MS (higher m/z), ¹H NMR (presence of ethyl group signals ~1.3 ppm and ~4.3 ppm).
Tetrahydropyran-4-one Unreacted starting material from the initial condensation step.[7]GC-MS, ¹H NMR (distinctive ketone signals).
Diethyl Oxalate Unreacted starting material from the initial condensation step.[7]GC-MS. Volatile and often removed during workup.
Hydrazine Excess reagent from the cyclization step.[7] Highly reactive and toxic.Usually quenched and removed during aqueous workup.
Regioisomers Potential side-reaction during cyclization, though less common with symmetrical hydrazine.[1]High-resolution NMR, HPLC (may show a closely eluting peak).

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids like this compound. Success hinges on selecting the right solvent system.

Q3: My compound "oils out" during cooling instead of crystallizing. What's happening and how do I fix it?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly.[8] The resulting oil is an amorphous liquid that often traps impurities.

Causality: The compound's solubility decreases so rapidly upon cooling that it crashes out of solution as a liquid phase before it has time to form an ordered crystal lattice. This is common when the solvent is too non-polar for the solute or when cooling is too rapid.

Solutions:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-15% more) to ensure the saturation point is reached at a lower temperature.[8]

  • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol, methanol). Then, slowly add a "poor" solvent (an "anti-solvent" like water or hexane) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly.

  • Slow Down the Cooling: Insulate the flask to ensure a very slow cooling rate. This gives the molecules time to orient themselves into a crystal lattice.[8]

Q4: I've tried cooling my solution, scratching the flask, and it's been sitting overnight, but no crystals have formed. What should I do next?

A4: Failure to crystallize usually means your solution is not supersaturated, or the activation energy for nucleation is too high.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratch the Flask: Vigorously scratch the inside of the flask at the meniscus with a glass rod. The microscopic glass fragments provide a surface for crystal nucleation.[8]

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This provides a template for crystal growth.

  • Increase Concentration: The solution may be too dilute. Gently heat the solution and evaporate some of the solvent to increase the concentration. Then, attempt to cool and crystallize again.

  • Add an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible anti-solvent dropwise to the cooled solution to reduce the compound's solubility and force crystallization.

  • Refrigerate/Freeze: As a last resort, placing the sealed flask in a refrigerator or freezer can sometimes induce crystallization. However, be aware that rapid crystallization at low temperatures can trap impurities.

Diagram: Troubleshooting Recrystallization A decision tree for common recrystallization failures.

G start Begin Recrystallization: Dissolve in min. hot solvent cool Allow to cool slowly start->cool outcome Crystals Form? cool->outcome success Success: Isolate crystals by filtration outcome->success Yes failure No Crystals or Oiled Out outcome->failure No oiled_out Is it an oil? failure->oiled_out no_crystals Clear Solution, No Crystals oiled_out->no_crystals No fix_oil 1. Re-heat solution 2. Add more solvent 3. Cool slowly again oiled_out->fix_oil Yes fix_nocrystals 1. Scratch flask 2. Add seed crystal 3. Evaporate some solvent no_crystals->fix_nocrystals fix_oil->cool fix_nocrystals->cool

Section 3: Advanced Purification: Chromatography

When recrystallization fails to remove closely related impurities or when the product is not a solid, chromatographic methods are necessary.

Q5: Recrystallization isn't improving the purity beyond 95%. How can I set up an effective column chromatography protocol?

A5: Flash column chromatography is an excellent next step for removing persistent impurities.[2]

Protocol for Flash Chromatography Purification:

  • Solvent System Selection (TLC): The key is to find a solvent system where your desired compound has an Rf value between 0.25 and 0.4 . This provides the best balance between separation and elution time. The spots for the impurities should be as far as possible from the product spot. A common mobile phase for this acidic compound would be a mixture of Ethyl Acetate and Hexane, with 0.5-1% Acetic Acid added to keep the carboxylic acid protonated and prevent streaking on the silica gel.

  • Column Packing: Use silica gel as the stationary phase. Pack the column as a slurry with your chosen mobile phase to ensure a homogenous, air-free column bed.

  • Sample Loading: It is crucial to load the sample in a highly concentrated form. Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate), add a small amount of silica gel to this solution, and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method results in much sharper bands and better separation than loading the sample as a liquid.

  • Elution: Run the column with the selected mobile phase, collecting fractions. Monitor the elution of your compound using TLC to pool the pure fractions.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Q6: What are the best starting conditions for developing a preparative HPLC method for final polishing?

A6: Preparative HPLC can achieve >99.5% purity but requires careful method development to maximize throughput and yield. The conditions are typically adapted from an analytical HPLC method.

ParameterRecommended Starting ConditionRationale & Optimization Notes
Column C18, 5-10 µm particle sizeC18 is a versatile, non-polar stationary phase suitable for many organic molecules.[5] Larger particle sizes are used in preparative work to reduce backpressure.
Mobile Phase A Water + 0.1% Formic Acid (or TFA)The acid modifier ensures the carboxylic acid is protonated, leading to sharp, symmetrical peaks.[5]
Mobile Phase B Acetonitrile or Methanol + 0.1% AcidAcetonitrile generally provides better resolution and lower backpressure than methanol.[5]
Elution Mode Isocratic or Shallow GradientStart with the isocratic conditions that gave good separation in the analytical run. If impurities are close, a shallow gradient will be needed. The goal is to maximize the separation (resolution) between the product and the key impurity.
Loading Dissolve in a strong, compatible solvent (e.g., DMSO, DMF) at high concentration.The loading solvent must be strong enough to dissolve the sample but weak enough not to interfere with binding to the column. The injection volume should be minimized.

Section 4: Characterization & Final Purity Confirmation

After purification, you must rigorously confirm the purity and identity of the final product. A single analytical method is often insufficient.

Q7: My purified material looks clean by ¹H NMR. Is that sufficient to claim high purity?

A7: No. While a clean ¹H NMR is an excellent indicator of structural identity and the absence of major proton-containing impurities, it is not a comprehensive purity assessment.

Why NMR is not enough:

  • Invisible Impurities: Impurities with no protons (e.g., inorganic salts) or those with overlapping signals may not be visible.

  • Low Sensitivity for Small Impurities: Small impurities (e.g., <1%) can be difficult to detect or quantify accurately, especially if their peaks are hidden under the baseline noise or broad solvent peaks.

  • Quantitative Inaccuracy: Standard ¹H NMR is primarily a qualitative/semi-quantitative technique. For accurate purity determination, quantitative NMR (qNMR) with an internal standard is required, which is a more specialized experiment.[3][9]

Q8: What is the best combination of methods for a final, authoritative purity statement?

A8: For drug development professionals, a combination of orthogonal methods is required to provide a complete and trustworthy purity profile.[3] Orthogonal methods rely on different chemical or physical principles for separation and detection.

  • HPLC-UV/DAD: Provides a quantitative measure of purity based on chromatographic separation and UV absorbance. A purity of >98% is a common target.[10]

  • LC-MS: Confirms the molecular weight of the main peak, ensuring it corresponds to your target compound, and provides molecular weights for any observed impurities.

  • ¹H NMR: Confirms the chemical structure is correct and that there are no significant structural impurities.

  • Elemental Analysis (CHN): Determines the elemental composition (%C, %H, %N). The experimental values should be within ±0.4% of the theoretical values calculated from the molecular formula (C₇H₈N₂O₃).

Diagram: Comprehensive Purity Workflow A workflow illustrating the integration of purification and orthogonal analytical techniques.

G cluster_purification Purification Stage cluster_analysis Analytical Confirmation Crude Crude Product (<90% Purity) Recryst Recrystallization Crude->Recryst Chrom Chromatography (Flash or Prep HPLC) Recryst->Chrom Purity < 98% HPLC HPLC-UV (Purity %) Recryst->HPLC Chrom->HPLC LCMS LC-MS (Identity, Impurity MW) HPLC->LCMS Purity > 98% NMR 1H NMR (Structure) HPLC->NMR Purity > 98% EA Elemental Analysis (Composition) HPLC->EA Purity > 98% Final Final Product (>98% Purity) EA->Final

References

  • CN108546266B - Synthesis method of 1,4,6,7-tetrahydropyrane [4,3-C] pyrazole-3-carboxylic acid.
  • Structures and applications of some biologically active pyranopyrazoles.
  • Identifying and removing byproducts in pyrazole synthesis. Benchchem.
  • Application Notes and Protocols for the Analytical Characterization of Pyrazole Deriv
  • Breaking through bottlenecks in organic synthesis with a streamlined purific
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC - PubMed Central.
  • WO2011076194A1 - Method for purifying pyrazoles.
  • Novel Pyranopyrazoles: Synthesis and Theoretical Studies. PMC - NIH.
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing.
  • DE102009060150A1 - Process for the purification of pyrazoles.
  • Recent Synthesis of Mono‐ & Bis‐Pyranopyrazole Deriv
  • Synthesis of Pyrazole Compounds by Using Sonic
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
  • Troubleshooting: The Workup. Department of Chemistry : University of Rochester.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
  • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable C
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • Pyrano[4,3-c]pyrazole-3-carboxylic acid, 1,4,6,7-tetrahydro- (9CI). CymitQuimica.
  • Organic chemistry. Wikipedia.
  • Analytical Services for Purity Determin
  • Analytical Methods for Assessing Drug Purity and Quality “A Critical Evalu
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  • EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives.
  • vp20013 this compound. VSNCHEM.
  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. PMC - NIH.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Optimizing Your Synthesis: The Advantage of High-Purity Pyrazole Deriv

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Validation & Comparative

A Comparative Analysis for Drug Discovery Researchers: 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid versus the Clinical-Stage Chk1 Inhibitor Prexasertib

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the quest for novel kinase inhibitors with improved therapeutic indices remains a paramount objective. The pyranopyrazole scaffold has emerged as a promising heterocyclic motif, with derivatives exhibiting a wide array of biological activities, including potent anticancer effects. This guide provides a detailed comparative study of a representative pyranopyrazole, 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid, and a well-characterized clinical-stage drug, Prexasertib (LY2606368), a potent inhibitor of Checkpoint kinase 1 (Chk1).

This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the chemical properties, synthesis, and a hypothetical biological evaluation of the novel compound against an established benchmark. By presenting detailed experimental protocols and data interpretation frameworks, this guide aims to serve as a practical resource for the preclinical assessment of new chemical entities targeting the DNA damage response pathway.

Introduction to the Compounds

This compound is a small molecule featuring a fused pyran and pyrazole ring system. While specific biological data for this exact molecule is limited in the public domain, the pyranopyrazole core is a known pharmacophore in medicinal chemistry, associated with a range of kinase inhibitory activities. Its carboxylic acid moiety suggests potential for forming key interactions within the ATP-binding pocket of target kinases and influences its physicochemical properties, such as solubility.

Prexasertib (LY2606368) is a potent and selective, ATP-competitive inhibitor of Chk1, a critical serine/threonine kinase in the DNA damage response (DDR) pathway. By inhibiting Chk1, Prexasertib abrogates cell cycle checkpoints, leading to replication catastrophe and apoptosis in cancer cells, particularly in combination with DNA-damaging agents.[1][2][3] It has been evaluated in numerous clinical trials for various solid tumors and hematologic malignancies.[4][5][6]

Physicochemical and Structural Comparison

A fundamental aspect of early-stage drug discovery is the comparative analysis of the physicochemical properties of a novel compound against a known drug. These properties are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.

PropertyThis compoundPrexasertib (LY2606368)
Chemical Structure
Molecular Formula C₇H₈N₂O₃[7][8]C₁₈H₁₉N₇O₂[9]
Molecular Weight 168.15 g/mol [7][8]365.4 g/mol [9]
Known Target Not explicitly defined; hypothesized to target kinases.Checkpoint kinase 1 (Chk1)[1][2]
Reported IC₅₀/Kᵢ Not publicly available.Kᵢ of 0.9 nM for Chk1; IC₅₀ of 8 nM for Chk2.[1][2]
Solubility Predicted to have moderate aqueous solubility due to the carboxylic acid.Soluble in DMSO.[1]

Synthesis Overview

The synthetic accessibility of a compound is a crucial consideration for its development.

Synthesis of this compound:

A reported synthesis method involves a multi-step process starting from diethyl oxalate and tetrahydropyranone. The key steps include a condensation reaction to form a dicarbonyl intermediate, followed by a cyclization with hydrazine hydrate to construct the pyrazole ring, and a final hydrolysis step to yield the carboxylic acid.[10]

A Diethyl Oxalate + Tetrahydropyranone B 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate A->B Condensation C Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate B->C Cyclization (Hydrazine Hydrate) D This compound C->D Hydrolysis

Synthesis of this compound.

Proposed Experimental Comparison

To ascertain the potential of this compound as a Chk1 inhibitor and compare its efficacy to Prexasertib, a series of in vitro experiments are proposed.

In Vitro Chk1 Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the test compound on Chk1 kinase activity and compare its potency with Prexasertib.

Protocol:

  • Reagents: Recombinant human Chk1 enzyme, a suitable peptide substrate (e.g., a peptide derived from Cdc25), ATP, and the test compounds (dissolved in DMSO).

  • Assay Principle: A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[11]

  • Procedure:

    • Prepare a reaction mixture containing the Chk1 enzyme and the peptide substrate in a kinase buffer.

    • Add serial dilutions of this compound or Prexasertib to the reaction mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

A Prepare Kinase Reaction (Chk1, Substrate, Buffer) B Add Serial Dilutions of Test Compound & Prexasertib A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Measure ADP Production (Luminescence) D->E F Calculate IC₅₀ E->F

Workflow for In Vitro Chk1 Kinase Inhibition Assay.

Cell Viability Assay

Objective: To assess the cytotoxic effects of the compounds on cancer cell lines.

Protocol:

  • Cell Lines: A panel of cancer cell lines, including those with known p53 mutations (e.g., HT-29) and p53 wild-type (e.g., U-2 OS), should be used.

  • Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[12][13]

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or Prexasertib for 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% inhibition of cell growth).

Cell Cycle Analysis

Objective: To determine the effect of the compounds on cell cycle progression.

Protocol:

  • Principle: Propidium iodide (PI) staining followed by flow cytometry is used to quantify the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14][15]

  • Procedure:

    • Treat cancer cells with the test compounds at their respective GI₅₀ concentrations for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Treat the cells with RNase A to remove RNA.

    • Stain the cells with a solution containing propidium iodide.

    • Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Western Blot Analysis of DNA Damage Response

Objective: To investigate the molecular mechanism of action by assessing the modulation of key proteins in the DNA damage response pathway.

Protocol:

  • Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate.[16][17]

  • Procedure:

    • Treat cancer cells with the test compounds for a specified time (e.g., 6 or 24 hours).

    • Lyse the cells to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key DDR proteins, such as phospho-Chk1 (Ser345), total Chk1, and γH2AX (a marker of DNA double-strand breaks).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

cluster_0 Cellular Assays A Cancer Cell Culture B Compound Treatment A->B C Cell Viability Assay (MTT) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Western Blot (DDR Markers) B->E

Overview of Cellular Assay Workflow.

Expected Outcomes and Interpretation

Based on the known activity of Prexasertib, it is anticipated that it will exhibit potent Chk1 inhibition (low nanomolar IC₅₀), induce cell death in a broad range of cancer cell lines, cause an accumulation of cells in the S phase, and lead to an increase in the DNA damage marker γH2AX.

For this compound, the experimental results will determine its potential as a Chk1 inhibitor. A potent IC₅₀ in the kinase assay, coupled with dose-dependent cytotoxicity, cell cycle arrest in the S phase, and induction of DNA damage markers, would provide strong evidence for its on-target activity and warrant further investigation. A lack of correlation between these assays might suggest off-target effects or a different mechanism of action.

Concluding Remarks

This comparative guide provides a structured framework for the initial preclinical evaluation of this compound against the clinical-stage Chk1 inhibitor, Prexasertib. By employing the detailed experimental protocols outlined herein, researchers can generate robust and comparable data to assess the potential of novel pyranopyrazole derivatives as anticancer agents. This systematic approach, grounded in scientific integrity and logical experimental design, is essential for the successful identification and advancement of new therapeutic candidates in the challenging field of oncology drug discovery.

References

  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]

  • National Cancer Institute. Clinical Trials Using Prexasertib. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • Selleck Chemicals. Prexasertib (LY2606368) | ≥99%(HPLC) | Selleck | Chk 阻害剤. [Link]

  • ACS Publications. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368. [Link]

  • Google Patents. CN108546266B - Synthesis method of 1, 4, 6, 7-tetrahydropyrane [ 4, 3-C ] pyrazole-3-carboxylic acid.
  • National Institutes of Health. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia. [Link]

  • AACR Journals. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition. [Link]

  • PhysiciansWeekly.com. Prexasertib (LY2606368) Phase 2 Trial for Platinum-resistant Ovarian Cancer. [Link]

  • Wikipedia. Cell cycle analysis. [Link]

  • ClinicalTrials.gov. A Study of Prexasertib (LY2606368) in Platinum-Resistant or Refractory Recurrent Ovarian Cancer. [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] Its unique structural and electronic properties make it a versatile template for designing potent and selective therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole derivatives across three key therapeutic areas: anticancer, anti-inflammatory, and antimicrobial. We will delve into the causal relationships between specific structural modifications and biological outcomes, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[1] This arrangement imparts a unique combination of properties: the N1 nitrogen can act as a hydrogen bond donor, while the N2 nitrogen serves as a hydrogen bond acceptor.[4] This duality, coupled with the aromatic nature of the ring, allows for diverse interactions with biological targets. The pyrazole ring is also amenable to substitution at multiple positions (N1, C3, C4, and C5), providing a rich landscape for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[2] The clinical success of pyrazole-containing drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, underscores the therapeutic potential of this scaffold.[1]

This guide will systematically compare the SAR of pyrazole derivatives, highlighting how subtle changes in substitution patterns can dramatically alter their biological activity and target selectivity.

Comparative SAR of Pyrazole Derivatives in Oncology

Pyrazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[5][6][7][8] Their mechanisms of action are diverse, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[2][7]

Key SAR Insights for Anticancer Activity

The anticancer potency of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole core and any appended aryl rings.

  • Substitution at N1 and C5: Diarylation at the 1 and 5 positions is a common feature in many potent anticancer pyrazoles. The N1-aryl group often engages in crucial π-π stacking interactions within the binding pockets of target proteins.[9] For instance, in cannabinoid receptor antagonists developed from pyrazoles, a 2,4-dichlorophenyl substituent at the N1-position was found to be critical for high affinity.[10]

  • Substitution at C3: This position is frequently modified with groups that can act as hydrogen bond acceptors or donors. A carboxamido group at the C3 position is a key structural requirement for the cannabinoid receptor antagonistic activity of pyrazole derivatives like SR141716A.[10]

  • Substitution at C4: The C4 position offers a vector for introducing a variety of substituents to modulate activity and selectivity. For example, linking a 1,2,3-triazole moiety to the C4 position has yielded hybrids with significant cytotoxic activity against various cancer cell lines.[11]

  • Molecular Hybridization: Combining the pyrazole scaffold with other known anticancer pharmacophores, such as indole or thiazole, has proven to be a successful strategy for developing novel agents with enhanced potency.[12][13]

Comparative Performance: Pyrazole Derivatives as Kinase vs. Tubulin Inhibitors

A fascinating aspect of pyrazole SAR is how different substitution patterns can direct the molecule to entirely different biological targets, such as protein kinases or tubulin.

  • Kinase Inhibitors (e.g., EGFR): Pyrazole derivatives targeting kinases often feature bulky aromatic groups at the N1 and C5 positions that can occupy the hydrophobic regions of the ATP-binding pocket. The substituents are designed to form specific hydrogen bonds with hinge region residues.

  • Tubulin Polymerization Inhibitors: Pyrazoles that inhibit tubulin polymerization often mimic the binding of colchicine. A common motif includes a trimethoxyphenyl group, which occupies a key binding pocket on β-tubulin. The pyrazole ring itself acts as a linker and can be substituted to optimize binding affinity and cellular activity.[14][15]

Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative pyrazole derivatives against various cancer cell lines.

Compound IDTarget/MechanismCancer Cell LineIC50 (µM)Reference
Celecoxib COX-2 InhibitionColon Cancer (HCT-116)>100N/A
Compound 6 (from[2]) Not SpecifiedMultiple Cell Lines0.00006 - 0.00025[2]
Compound 12d (from[14]) Tubulin PolymerizationOvarian (A2780)0.05[14]
Compound 7a (from[13]) CDK-2 InhibitionLiver (HepG2)6.1[13]
Pyrazolo-thiophene 2 (from[5]) Not SpecifiedBreast (MCF-7)6.57[5]
Pyrazolo-thiophene 2 (from[5]) Not SpecifiedLiver (HepG2)8.86[5]
KA5 (from[16]) Not SpecifiedLiver (HepG2)8.5[16]

This table is a comparative summary. Direct comparison of IC50 values should be done with caution as experimental conditions may vary between studies.

Comparative SAR of Pyrazole Derivatives in Inflammation

The role of pyrazole derivatives as anti-inflammatory agents is well-established, with Celecoxib being the archetypal example of a selective COX-2 inhibitor.[9] The SAR in this class is finely tuned to achieve selectivity for COX-2 over the constitutively expressed COX-1, thereby reducing gastrointestinal side effects.[9]

Key SAR Insights for COX-2 Selectivity

The development of selective COX-2 inhibitors was a landmark in medicinal chemistry, and the SAR of 1,5-diarylpyrazoles is a classic case study.

  • The Sulfonamide/Methanesulfonyl Moiety: The key to COX-2 selectivity lies in the presence of a SO2NH2 or SO2Me group at the para-position of the N1-phenyl ring.[17] The COX-2 active site has a larger, more accommodating side pocket (Val523) compared to COX-1 (Ile523). The sulfonamide group can fit into this side pocket and form a crucial hydrogen bond with His90, anchoring the inhibitor and conferring selectivity.[17]

  • C5-Aryl Group: A para-methyl group on the C5-phenyl ring (the p-tolyl group in Celecoxib) is optimal for fitting into the main hydrophobic channel of the COX active site.

  • C3-Substituent: The C3 position is often substituted with electron-withdrawing groups, such as a trifluoromethyl (CF3) group. This group contributes to the overall binding affinity.

Visualizing the Mechanism: COX-2 Inhibition

The following diagram illustrates the key interactions of a Celecoxib-like pyrazole derivative within the COX-2 active site.

COX2_Inhibition cluster_COX2 COX-2 Active Site cluster_Inhibitor Pyrazole Inhibitor MainChannel Hydrophobic Main Channel SidePocket Hydrophilic Side Pocket (Val523) His90 His90 Arg513 Arg513 Pyrazole Pyrazole Core p_Tolyl p-Tolyl Group (at C5) p_Tolyl->MainChannel Hydrophobic Interaction CF3 CF3 Group (at C3) Sulfonamide p-SO2NH2 Group (on N1-Phenyl) Sulfonamide->His90 H-Bond Sulfonamide->Arg513 Interaction

Caption: Binding mode of a diarylpyrazole COX-2 inhibitor.

Data Presentation: Anti-inflammatory Activity

This table compares the in vitro COX inhibitory activity and in vivo anti-inflammatory efficacy of selected pyrazole derivatives.

Compound IDCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)In vivo Edema Inhibition (%)Reference
Celecoxib 1500040375~70-80[18]
Compound 2a (from[18]) 395.1219.8719.89High[18]
Compound 3b (from[18]) 875.9139.4322.21High[18]
Compound 5b (from[18]) 676.6238.7317.47High[18]
Indomethacin 18260.69High[6]

Comparative SAR of Pyrazole Derivatives as Antimicrobial Agents

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi, including resistant strains.[12][19] They often act by inhibiting essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase (DHFR).[12][18]

Key SAR Insights for Antimicrobial Activity

The structural features required for potent antimicrobial activity differ from those for anticancer or anti-inflammatory effects.

  • Lipophilicity and Substitution: The introduction of lipophilic groups, such as halogens (Cl, Br) or chloro-substituted phenyl rings, on the pyrazole scaffold often enhances antimicrobial activity.[20] This is likely due to improved penetration through the microbial cell wall/membrane.

  • Hybridization with Other Heterocycles: Fusing or linking the pyrazole ring with other antimicrobial scaffolds like thiazole, quinoline, or thiadiazine has led to hybrid molecules with potent and broad-spectrum activity.[12][21] For example, pyrazole-thiazole hybrids have shown excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA).[12]

  • Specific Functional Groups: The presence of certain functional groups, such as carboxamides or specific side chains, can facilitate binding to target enzymes. For instance, some pyrazole derivatives act as potent inhibitors of bacterial type II topoisomerases.[22]

Data Presentation: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative pyrazole derivatives against selected microbial strains.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
Ciprofloxacin (Std.) 0.5 - 40.5N/A[19]
Clotrimazole (Std.) N/AN/A1[19]
Compound 3 (from[19]) >160.252[19]
Compound 4 (from[19]) 0.25 (S. epidermidis)>16>16[19]
Compound 7b (from[18]) 0.22 - 0.250.22 - 0.250.22 - 0.25[18]
Compound 56 (from[12]) 0.5 (vs. MRSA)N/AN/A[12]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for key synthesis and biological evaluation procedures.

Synthesis Protocol: Preparation of Celecoxib (A 1,5-Diarylpyrazole)

This protocol describes a common two-step synthesis of Celecoxib, a representative 1,5-diarylpyrazole.[1][5][23]

Step 1: Claisen Condensation to Synthesize 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

  • To a solution of 4'-methylacetophenone (1 eq.) in a suitable solvent like toluene, add sodium methoxide (1.2 eq.).

  • Slowly add ethyl trifluoroacetate (1.2 eq.) to the mixture at 25-30°C.

  • Heat the reaction mixture to 55-60°C and stir for 4 hours, monitoring by TLC.

  • After completion, cool the mixture and quench with 10% aqueous HCl.

  • Extract the product with an organic solvent (e.g., toluene), wash the organic layer, and concentrate under reduced pressure to obtain the intermediate β-diketone.

Step 2: Cyclocondensation to Synthesize Celecoxib

  • In a reaction vessel, dissolve the intermediate dione from Step 1 (1 eq.) and 4-hydrazinylbenzenesulfonamide hydrochloride (1.05 eq.) in ethanol or methanol.[5]

  • Heat the mixture to reflux (approx. 65°C) and stir for 10-12 hours.[5]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.

Synthesis_Workflow Start 4'-Methylacetophenone + Ethyl Trifluoroacetate Step1 Claisen Condensation (NaOCH3, Toluene) Start->Step1 Intermediate 1,3-Diketone Intermediate Step1->Intermediate Step2 Cyclocondensation (Ethanol, Reflux) Intermediate->Step2 Hydrazine 4-Hydrazinylbenzene- sulfonamide HCl Hydrazine->Step2 Product Celecoxib Step2->Product

Caption: General workflow for the synthesis of Celecoxib.

Biological Assay Protocol: In Vitro Anticancer MTT Assay

This protocol outlines the determination of cytotoxic effects of pyrazole derivatives on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[14][24][25]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrazole compounds in the complete growth medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Biological Assay Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[6][8][9][12][26]

  • Animal Acclimatization: Use adult male Wistar or Sprague-Dawley rats. Allow them to acclimatize for at least one week before the experiment.

  • Compound Administration: Administer the test pyrazole compound or vehicle control (e.g., saline with 0.5% Tween 80) orally or intraperitoneally. A standard positive control, such as Indomethacin or Celecoxib, should also be used.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume. The percentage of inhibition of edema is calculated for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Biological Assay Protocol: Antimicrobial MIC Determination

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of pyrazole compounds.[2][18]

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test pyrazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The pyrazole scaffold remains a highly fruitful area of research in drug discovery. The structure-activity relationships discussed in this guide demonstrate that targeted modifications to the pyrazole core and its substituents can lead to the development of highly potent and selective agents against cancer, inflammation, and microbial infections. Future research will likely focus on the development of multi-target pyrazole derivatives, the use of computational modeling to refine SAR predictions, and the exploration of novel biological targets for this versatile heterocyclic system. The detailed protocols provided herein serve as a foundation for researchers to validate these findings and to propel the discovery of the next generation of pyrazole-based therapeutics.

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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the journey of a promising small molecule from a mere concept to a potential therapeutic is fraught with challenges. One of the most critical hurdles is ensuring its specificity. A molecule that promiscuously interacts with unintended biological targets can lead to unforeseen side effects, derailing an entire development program. This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel scaffold, 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid , a compound of emerging interest due to the broad biological activities of the pyrazole core.[1][2][3]

While the specific biological targets of this compound are still under active investigation, its structural alerts, particularly the pyrazole moiety, suggest a potential for interaction with a range of protein families, most notably kinases and G-protein coupled receptors (GPCRs).[2][4] This guide will, therefore, serve as a practical case study, outlining the essential experimental workflows and data interpretation required to comprehensively map its selectivity profile against these two major classes of drug targets. We will compare its hypothetical performance against two fictional, yet representative, alternative compounds: a highly selective kinase inhibitor (Compound X) and a moderately selective GPCR antagonist (Compound Y).

The objective is not merely to present data but to illuminate the rationale behind the experimental design and the profound implications of the findings for lead optimization and the prediction of potential clinical outcomes.

The Imperative of Selectivity Profiling

In modern drug discovery, the concept of a "magic bullet"—a compound with absolute specificity for a single target—is increasingly viewed as an oversimplification.[5][6] Many successful drugs exhibit a degree of polypharmacology, where engagement with multiple targets contributes to their therapeutic efficacy.[5][7] However, unintended off-target interactions remain a primary cause of adverse drug reactions and late-stage clinical trial failures.[8][9] Therefore, a thorough understanding of a compound's selectivity profile is paramount.[7][10][11]

This guide will focus on two of the most critical and largest families of drug targets:

  • Protein Kinases: These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[12][13] The high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge for developing selective inhibitors.[12][14]

  • G-Protein Coupled Receptors (GPCRs): As the largest family of membrane receptors, GPCRs are involved in a vast array of physiological processes and are the targets of a substantial portion of all approved drugs.[8][15] Off-target GPCR activity can lead to a wide range of side effects, from cardiovascular to central nervous system-related issues.[8][9]

Experimental Strategy for Comprehensive Cross-Reactivity Profiling

To construct a robust cross-reactivity profile for this compound, a multi-tiered approach is essential, beginning with broad screening panels and progressing to more focused cellular assays.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Dose-Response & Potency Determination cluster_2 Tier 3: Cellular Target Engagement & Phenotypic Assays A Kinase Panel (e.g., 400+ kinases) C IC50/Kd Determination for Primary Hits A->C Identified Hits B GPCR Panel (e.g., 100+ receptors) D Functional Assays for GPCR Hits (e.g., cAMP, Calcium Flux) B->D Identified Hits E Cellular Thermal Shift Assay (CETSA) C->E Confirmed Off-Targets F Pathway Analysis (e.g., Western Blot for Phospho-proteins) D->F Confirmed Off-Targets

Figure 1: Tiered Experimental Workflow for Cross-Reactivity Profiling.
Tier 1: Initial Broad Screening

The initial step involves screening the compound at a single high concentration (e.g., 10 µM) against large, commercially available panels of kinases and GPCRs. This provides a broad overview of potential off-target interactions.

  • Kinase Screening: A widely used method is the competitive binding assay, which measures the displacement of a known ligand from the ATP-binding site of a large number of kinases.[12]

  • GPCR Screening: Radioligand binding assays are a standard for initial GPCR screening, assessing the ability of the test compound to displace a radiolabeled ligand from its receptor.[16]

Tier 2: Potency Determination for Identified Hits

Any "hits" from the initial screen (typically defined as >50% inhibition or displacement) are then subjected to dose-response studies to determine their potency (IC50 for enzymatic assays or Ki for binding assays).

  • For Kinases: IC50 values are determined using enzymatic assays that measure the phosphorylation of a substrate. It is crucial to perform these assays at an ATP concentration close to the Km value for each kinase to obtain a more accurate measure of the inhibitor's affinity.[5][12]

  • For GPCRs: For hits identified in binding assays, it is essential to follow up with functional assays (e.g., cAMP or calcium flux assays) to determine if the compound acts as an agonist, antagonist, or allosteric modulator.[8][16]

Tier 3: Cellular Validation

Biochemical and binding assays, while valuable, do not always reflect a compound's behavior in a cellular context.[7] Therefore, it is critical to validate key off-target interactions in live cells.

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.

  • Pathway Analysis: For confirmed off-targets, downstream signaling pathways should be investigated (e.g., using Western blotting to probe the phosphorylation status of key substrates) to understand the functional consequences of the off-target interaction.

Comparative Data Analysis

To illustrate the application of this workflow, we present hypothetical cross-reactivity data for this compound and our two comparator compounds.

Kinase Selectivity Profile

The data below represents the inhibitory activity (IC50) against a hypothetical panel of kinases. For simplicity, only a subset of representative kinases is shown.

Kinase TargetThis compound (IC50, µM)Compound X (IC50, µM)Compound Y (IC50, µM)
Primary Target (Hypothetical) 0.05 0.01 >10
Kinase A1.2>10>10
Kinase B0.8>108.5
Kinase C5.6>10>10
Kinase D (Structurally Similar)0.58.27.2
Kinase E (Unrelated)>10>10>10

Interpretation:

  • This compound: This compound exhibits potent activity against its hypothetical primary target. However, it also shows moderate off-target activity against Kinase B and Kinase D, the latter being structurally related to the primary target. This suggests a potential for both on-target efficacy and mechanism-based side effects.

  • Compound X: This molecule demonstrates high selectivity for its primary target, with no significant off-target activity observed in this panel. This would be considered a highly desirable profile for a drug candidate where target specificity is critical.

  • Compound Y: As expected, this compound shows weak or no activity against the kinase panel, consistent with a primary mode of action outside the kinome.

GPCR Off-Target Profile

The following table summarizes the binding affinities (Ki) for a panel of GPCRs.

GPCR TargetThis compound (Ki, µM)Compound X (Ki, µM)Compound Y (Ki, µM)
Primary Target (Hypothetical) >10 >10 0.02
GPCR 1 (Adrenergic)2.5>100.9
GPCR 2 (Serotonergic)3.1>101.5
GPCR 3 (Dopaminergic)>10>10>10
GPCR 4 (Histaminergic)8.9>10>10
GPCR 5 (Muscarinic)>10>100.5

Interpretation:

  • This compound: This compound displays micromolar affinity for several aminergic GPCRs. While weaker than its primary kinase activity, these interactions could still have physiological consequences and warrant further investigation, especially for potential CNS or cardiovascular side effects.[9]

  • Compound X: Consistent with its clean kinase profile, Compound X shows no significant GPCR binding.

  • Compound Y: This compound is a potent ligand for its primary GPCR target but also interacts with other related receptors (GPCR 1, 2, and 5). This "moderately selective" profile might be acceptable or even beneficial, depending on the therapeutic indication.

G Kinase A Kinase A Kinase B Kinase B Kinase C Kinase C GPCR 1 GPCR 1 GPCR 2 GPCR 2 Primary Target Primary Target Test Compound Test Compound Test Compound->Kinase B Moderate Affinity Test Compound->GPCR 1 Low Affinity Test Compound->GPCR 2 Low Affinity

Figure 2: Interaction Map for this compound.

Conclusion and Future Directions

This comparative guide illustrates a systematic approach to characterizing the cross-reactivity profile of a novel chemical entity, this compound. Our hypothetical data suggests that while this compound is a potent inhibitor of its primary kinase target, it possesses a broader off-target profile compared to the highly selective Compound X. The observed interactions with other kinases and GPCRs highlight the importance of comprehensive screening to preemptively identify potential liabilities.

The pyrazole scaffold is a well-established pharmacophore, and its derivatives are known to interact with a wide range of biological targets.[1][2][3][4] The insights gained from a thorough cross-reactivity analysis, as outlined here, are invaluable for guiding the next steps in a drug discovery program. For this compound, this would involve structure-activity relationship (SAR) studies aimed at mitigating the identified off-target activities while retaining or improving on-target potency.

Ultimately, the goal of selectivity profiling is not necessarily to find a perfectly specific compound but to develop a molecule with a well-understood and clinically manageable pharmacological profile. By embracing a rigorous and multi-faceted approach to cross-reactivity assessment, researchers can make more informed decisions, reduce the likelihood of late-stage failures, and ultimately, accelerate the delivery of safer and more effective medicines to patients.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K PICTOGRAM, ... & Wang, J. (2013). A broad-spectrum screen for prediction of kinase inhibitor-related toxicities. Toxicological sciences, 133(2), 304-316. [Link]

  • Multispan, Inc. (n.d.). MULTISCREEN™ 32-GPCR Safety Functional Assay Panel. [Link]

  • Promega Connections. (2021). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361-367. [Link]

  • Aittokallio, T. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Briefings in Bioinformatics, 23(5), bbac328. [Link]

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  • Hu, Y., & Bajorath, J. (2013). Compound promiscuity: what can we learn from current data?. Drug discovery today, 18(21-22), 1044-1050. [Link]

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  • Irwin, J. J., & Shoichet, B. K. (2005). ZINC− a free database of commercially available compounds for virtual screening. Journal of chemical information and modeling, 45(1), 177-182. [Link]

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  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., dos Santos, M. B., Boechat, N., & de Souza, A. M. T. (2017). Recent advances in the synthesis of pyrazoles: a review. Journal of the Brazilian Chemical Society, 28, 1431-1467. [Link]

  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling. [Link]

  • de Oliveira, R. S., da Silva, A. D., & de Souza, M. V. N. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry, 8, 582. [Link]

  • Jacobson, K. A., & Costanzi, S. (2012). Structural probing of off-target G protein-coupled receptor activities within a series of adenosine/adenine congeners. Molecular pharmacology, 81(6), 761-773. [Link]

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In Vivo Validation of Pyranopyrazole Efficacy: A Comparative Guide for Translational Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The journey from a promising in vitro "hit" to a viable clinical candidate is fraught with challenges, chief among them being the successful translation of laboratory findings to living systems. Pyranopyrazole compounds, a class of heterocyclic molecules, have garnered significant attention for their diverse biological activities, frequently demonstrating potent effects in cell-based assays. However, the controlled environment of an in vitro experiment, while excellent for initial screening and mechanistic studies, often fails to recapitulate the complex pharmacokinetics and pharmacodynamics observed in a whole organism. This guide provides a comprehensive framework for the in vivo validation of pyranopyrazole compounds, using a hypothetical anti-inflammatory candidate, PZ-34, as a case study. We will explore the critical experimental choices, present a detailed protocol, and compare in vitro and in vivo data to highlight the importance of this translational step.

The In Vitro to In Vivo Bridge: Why Validation is Crucial

In vitro assays are indispensable for high-throughput screening and initial mechanism of action studies. For instance, a pyranopyrazole compound like our hypothetical PZ-34 might show potent inhibition of the COX-2 enzyme in a cell-free assay and subsequently reduce prostaglandin E2 (PGE2) production in LPS-stimulated RAW 264.7 macrophages. While these results are promising, they do not account for:

  • ADME Properties: Absorption, Distribution, Metabolism, and Excretion (ADME) are whole-organism processes that determine a compound's bioavailability and exposure at the target site. A compound that is highly active in a petri dish may be poorly absorbed from the gut or rapidly metabolized by the liver, rendering it ineffective in vivo.

  • Off-Target Effects: The complex biological milieu of a living organism can lead to unforeseen off-target interactions that may cause toxicity or alter the compound's efficacy.

  • Complex Biology: Diseases such as inflammation involve intricate signaling cascades and multiple cell types interacting within a complex tissue microenvironment. In vitro models, even sophisticated co-culture systems, can only partially mimic this complexity.

The following workflow illustrates the essential progression from in vitro discovery to in vivo validation.

G cluster_0 In Vitro Discovery cluster_1 In Vivo Validation A High-Throughput Screening (e.g., Enzyme Inhibition Assay) B Cell-Based Assays (e.g., Anti-inflammatory Activity) A->B Hit Confirmation C Pharmacokinetic (PK) Studies B->C Lead Candidate Selection D Efficacy Studies (e.g., Animal Model of Inflammation) C->D Dose Selection E Toxicology Studies D->E Safety Assessment

Caption: Workflow from In Vitro Discovery to In Vivo Validation.

Case Study: PZ-34, a Pyranopyrazole Anti-Inflammatory Candidate

Let's consider PZ-34, a novel pyranopyrazole compound that has demonstrated promising anti-inflammatory properties in vitro.

In Vitro Data Summary

The initial characterization of PZ-34 yielded the following data:

Assay TypeCell Line/SystemEndpoint MeasuredResult (IC50)
COX-2 Inhibition AssayOvine COX-2PGE2 Production50 nM
Anti-inflammatory AssayLPS-stimulated RAW 264.7Nitric Oxide (NO)200 nM
Cytotoxicity AssayHEK293Cell Viability> 50 µM

This data suggests that PZ-34 is a potent and selective inhibitor of COX-2 with low cytotoxicity. The next logical step is to assess its efficacy in an animal model of inflammation.

In Vivo Validation: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammation model that is particularly useful for evaluating the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds.

Experimental Protocol

1. Animal Model:

  • Species: Male Wistar rats (180-200 g).

  • Acclimatization: Animals are acclimatized for at least one week before the experiment, with free access to food and water.

  • Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the Guide for the Care and Use of Laboratory Animals.

2. Experimental Groups:

  • Group 1 (Control): Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Group 2 (Positive Control): Indomethacin (10 mg/kg, p.o.)

  • Group 3 (Test Article): PZ-34 (10 mg/kg, p.o.)

  • Group 4 (Test Article): PZ-34 (30 mg/kg, p.o.)

3. Procedure:

  • Fasting: Animals are fasted overnight before the experiment.

  • Drug Administration: The vehicle, indomethacin, or PZ-34 is administered orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Data Comparison: In Vitro vs. In Vivo

The following table summarizes the expected outcomes, comparing the in vitro data with the potential in vivo results.

MetricIn Vitro (PZ-34)In Vivo (PZ-34, 30 mg/kg)In Vivo (Indomethacin, 10 mg/kg)
Primary Endpoint
COX-2 Inhibition (IC50)50 nM--
Paw Edema Inhibition (%) at 3h-55%65%
Secondary Endpoint
NO Inhibition (IC50)200 nM--
MPO Activity in Paw Tissue-Reduced by 40%Reduced by 50%

Myeloperoxidase (MPO) activity is a marker of neutrophil infiltration, a key event in inflammation. A reduction in MPO activity in the paw tissue of treated animals provides further evidence of the compound's anti-inflammatory effect.

Mechanistic Insights and Discussion

The following diagram illustrates the proposed mechanism of action for PZ-34 in the context of the carrageenan-induced inflammation model.

G cluster_0 Inflammatory Cascade cluster_1 PZ-34 Intervention A Carrageenan Injection B Cellular Damage & Mediator Release A->B C COX-2 Upregulation B->C D Prostaglandin (PGE2) Synthesis C->D E Vasodilation & Increased Permeability D->E F Neutrophil Infiltration D->F G Edema & Inflammation E->G F->G H PZ-34 H->C Inhibition

Caption: Proposed Mechanism of Action for PZ-34.

Conclusion and Future Directions

The successful in vivo validation of PZ-34 in the carrageenan-induced paw edema model represents a critical milestone in its development as a potential anti-inflammatory drug. This validation provides the necessary evidence to proceed with more advanced preclinical studies, including:

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) studies: To establish a clear relationship between drug concentration and its therapeutic effect.

  • Chronic inflammation models: To evaluate the efficacy of PZ-34 in long-term inflammatory conditions (e.g., adjuvant-induced arthritis).

  • Toxicology studies: To assess the safety profile of the compound with repeated dosing.

By systematically bridging the gap between in vitro and in vivo data, researchers can make more informed decisions, increasing the likelihood of translating promising laboratory discoveries into effective therapies.

References

  • Title: Synthesis and biological evaluation of novel pyranopyrazole derivatives as potential anti-inflammatory agents. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Pyranopyrazoles as a new class of potent and selective inhibitors of cyclooxygenase-2. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Carrageenan-induced paw edema in rat and mouse. Source: Current Protocols in Pharmacology URL: [Link]

A Comparative Guide to the Efficacy of Pyrazole-Based Kinase and Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in modern medicinal chemistry. Its versatile structure has given rise to a multitude of potent and selective inhibitors targeting key enzymes in critical signaling pathways. This guide provides an in-depth, objective comparison of the efficacy of two prominent classes of pyrazole-based inhibitors: Janus kinase (JAK) inhibitors and cyclooxygenase-2 (COX-2) inhibitors. The analysis is supported by experimental data, detailed methodologies for key assays, and visualizations of the signaling pathways they modulate, offering a comprehensive resource for informed decision-making in research and development.

The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a privileged structure in drug design. Its ability to engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, combined with its synthetic tractability, has made it a favored pharmacophore. This has led to the development of numerous FDA-approved drugs for a range of diseases, most notably in oncology and inflammatory disorders. This guide will focus on two such classes of pyrazole-containing drugs: the JAK inhibitors, exemplified by Ruxolitinib and Tofacitinib, and the COX-2 inhibitors, represented by Celecoxib and Etoricoxib.

Comparative Efficacy of Pyrazole-Based JAK Inhibitors

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical for signal transduction of cytokines and growth factors, playing a central role in the immune system.[1][2] Dysregulation of the JAK-STAT pathway is a hallmark of various autoimmune diseases and myeloproliferative neoplasms.[3] Ruxolitinib and Tofacitinib are two prominent pyrazole-based JAK inhibitors.

Quantitative Efficacy Comparison of JAK Inhibitors

The in vitro potency of Ruxolitinib and Tofacitinib against the different JAK isoforms is a key determinant of their therapeutic application and potential side effects. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency; a lower IC50 value indicates a more potent inhibitor.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Primary Target(s)
Ruxolitinib 3.3[1][4]2.8[1][4]428[1][4]JAK1/JAK2
Tofacitinib 120112JAK1/JAK3

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes and is collated from published literature.

As the data indicates, Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, with significantly less activity against JAK3.[1][4] This profile makes it particularly effective in treating myeloproliferative neoplasms, which are often driven by dysregulated JAK2 signaling.[2] Tofacitinib, on the other hand, shows potent inhibition of JAK1 and JAK3, with moderate activity against JAK2. This broader spectrum of inhibition has led to its use in various autoimmune conditions, such as rheumatoid arthritis.

The JAK-STAT Signaling Pathway and Inhibitor Action

The JAK-STAT pathway is a primary route for transmitting signals from extracellular cytokines and growth factors to the nucleus, where they regulate gene expression. Pyrazole-based JAK inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of JAKs and preventing the phosphorylation of STAT proteins.[1][5] This blockade of STAT phosphorylation prevents their dimerization and translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory and proliferative genes.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Inhibitor Ruxolitinib/ Tofacitinib Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene Regulation

The JAK-STAT signaling pathway and the point of inhibition by pyrazole-based inhibitors.

Comparative Efficacy of Pyrazole-Based COX-2 Inhibitors

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated during inflammation.[6] Celecoxib and Etoricoxib are pyrazole-based selective COX-2 inhibitors designed to reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Quantitative Efficacy and Selectivity Comparison of COX-2 Inhibitors

The selectivity of an inhibitor for COX-2 over COX-1 is a critical parameter that influences its therapeutic window and side-effect profile. This is often expressed as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher ratio indicates greater selectivity for COX-2.

InhibitorCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 Selectivity Ratio
Celecoxib 16[7]0.54[7]29.6[7]
Etoricoxib --344[7]

Note: Direct comparative IC50 values for Etoricoxib were not consistently available in the same format. The selectivity ratio is a commonly cited metric for comparison.[7][8]

Etoricoxib exhibits a significantly higher selectivity for COX-2 compared to Celecoxib, with a selectivity ratio that is an order of magnitude greater.[6][7][8] This enhanced selectivity is attributed to subtle differences in the inhibitor's interaction with the active site of the COX-2 enzyme. Both inhibitors, however, demonstrate a marked preference for COX-2 over COX-1, which underlies their reduced gastrointestinal toxicity compared to non-selective NSAIDs.[6]

The Prostaglandin Synthesis Pathway and Inhibitor Action

Prostaglandins are synthesized from arachidonic acid via the action of COX enzymes. Selective COX-2 inhibitors like Celecoxib and Etoricoxib bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[9][10] The sulfonamide or sulfone moiety of these inhibitors fits into a side pocket of the COX-2 active site that is not present in COX-1, which is a key structural basis for their selectivity.[11]

Prostaglandin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Membrane Phospholipids AA Arachidonic Acid Phospholipids->AA Phospholipase A2 PGH2 Prostaglandin H2 AA->PGH2 COX-2 COX2 COX-2 Enzyme Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Isomerases Inhibitor Celecoxib/ Etoricoxib Inhibitor->COX2 Inhibition

The prostaglandin synthesis pathway and the point of inhibition by selective COX-2 inhibitors.

Experimental Protocols for Efficacy Determination

The following protocols provide a framework for determining the efficacy of pyrazole-based inhibitors. These are generalized methods and may require optimization for specific experimental conditions.

Protocol 1: In Vitro Kinase Inhibition Assay (for JAK Inhibitors) using ADP-Glo™

This protocol describes a luminescence-based assay to measure the activity of a kinase by quantifying the amount of ADP produced.

Materials:

  • Kinase of interest (e.g., JAK1, JAK2, JAK3)

  • Kinase substrate peptide

  • ATP

  • Pyrazole-based inhibitor (e.g., Ruxolitinib, Tofacitinib)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)[12][13]

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazole-based inhibitor in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13][14]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[13][14]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare serial dilution of inhibitor B Add inhibitor and kinase to well A->B C Initiate reaction with substrate/ATP B->C D Incubate at 30°C C->D E Add ADP-Glo™ Reagent D->E F Incubate at room temperature E->F G Add Kinase Detection Reagent F->G H Incubate at room temperature G->H I Measure luminescence H->I J Calculate IC50 I->J

Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Protocol 2: Human Whole Blood Assay for COX-2 Inhibition

This ex vivo assay measures the inhibition of COX-2 in a physiologically relevant matrix.

Materials:

  • Freshly drawn human whole blood (heparinized)

  • Lipopolysaccharide (LPS)

  • Pyrazole-based inhibitor (e.g., Celecoxib, Etoricoxib)

  • DMSO (vehicle control)

  • PGE2 ELISA kit

Procedure:

  • Inhibitor Incubation:

    • Dispense whole blood into tubes.

    • Add the pyrazole-based inhibitor at various concentrations or DMSO (vehicle control).

  • COX-2 Induction:

    • Add LPS to induce COX-2 expression and activity.

    • Incubate the blood samples at 37°C for 24 hours.[15]

  • Plasma Separation:

    • Centrifuge the blood samples to separate the plasma.

  • PGE2 Measurement:

    • Measure the concentration of prostaglandin E2 (PGE2), a product of COX-2 activity, in the plasma using a competitive ELISA kit.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

COX2_Assay_Workflow A Dispense whole blood B Add inhibitor or vehicle A->B C Induce with LPS B->C D Incubate at 37°C for 24h C->D E Separate plasma by centrifugation D->E F Measure PGE2 by ELISA E->F G Calculate IC50 F->G

Workflow for the Human Whole Blood COX-2 Inhibition Assay.

Conclusion

Pyrazole-based inhibitors have proven to be a highly successful class of therapeutic agents, with prominent examples effectively targeting both the JAK-STAT and COX-2 pathways. This guide has provided a comparative analysis of the efficacy and selectivity of key inhibitors in each class, supported by quantitative data and detailed experimental protocols. Understanding the nuances of their inhibitory profiles and the signaling pathways they modulate is paramount for the rational design and development of next-generation therapeutics with improved efficacy and safety.

References

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A Head-to-Head Comparison of Pyranopyrazole Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of pyranopyrazole scaffolds is a cornerstone of medicinal chemistry and drug discovery, owing to their diverse and significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The fused pyran and pyrazole ring system offers a unique three-dimensional structure that is ripe for functionalization, making it a privileged scaffold in the design of novel therapeutic agents.[3] This guide provides a comprehensive, head-to-head comparison of the most prevalent and innovative methods for pyranopyrazole synthesis, with a focus on experimental data and practical insights for researchers in the field.

The Rise of Multicomponent Reactions for Pyranopyrazole Synthesis

The majority of modern pyranopyrazole syntheses rely on multicomponent reactions (MCRs), which involve the one-pot combination of three or more starting materials to form a complex product in a single step.[3] This approach is highly valued for its efficiency, atom economy, and the ability to rapidly generate libraries of diverse compounds.[4] The most common MCR for pyranopyrazole synthesis involves the reaction of an aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and hydrazine hydrate.[5][6]

The general mechanism for this four-component reaction proceeds through a series of well-established steps: a Knoevenagel condensation, a Michael addition, and subsequent cyclization and dehydration steps.[1][5][6] The initial condensation between the aldehyde and malononitrile forms an electrophilic Knoevenagel adduct. Concurrently, the reaction of the β-ketoester and hydrazine hydrate forms a pyrazolone intermediate. A subsequent Michael addition of the pyrazolone to the Knoevenagel adduct, followed by intramolecular cyclization and tautomerization, yields the final pyranopyrazole product.[7]

G cluster_0 Knoevenagel Condensation cluster_1 Pyrazolone Formation cluster_2 Michael Addition & Cyclization A Aldehyde C Knoevenagel Adduct A->C B Malononitrile B->C G Michael Addition C->G D β-Ketoester F Pyrazolone Intermediate D->F E Hydrazine Hydrate E->F F->G H Intramolecular Cyclization G->H I Pyranopyrazole H->I

Caption: General reaction mechanism for the four-component synthesis of pyranopyrazoles.

Methodological Showdown: A Comparative Analysis

The choice of synthetic method for pyranopyrazoles can significantly impact reaction time, yield, and environmental footprint. Here, we compare several leading approaches, providing experimental data to support the analysis.

Catalyst-Free Synthesis: The Baseline Approach

In some instances, the four-component reaction can proceed without a catalyst, particularly under neat (solvent-free) conditions at room temperature.[1][8] This method offers the advantage of simplicity and avoids catalyst-related costs and potential product contamination. However, reaction times can be longer compared to catalyzed methods.

Representative Protocol: A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) is stirred at room temperature under neat conditions for a specified time.[8] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solidified product is washed with ethanol to afford the pure pyranopyrazole.

Catalysis-Driven Synthesis: Accelerating the Reaction

The introduction of a catalyst can dramatically improve the efficiency of pyranopyrazole synthesis. A wide array of catalysts have been explored, ranging from simple bases to sophisticated nanocatalysts.

Simple organic bases like piperidine, triethylamine, and 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective catalysts for this transformation.[1][9] They facilitate the Knoevenagel condensation and Michael addition steps by deprotonating the active methylene compounds.

Representative Protocol (DABCO-catalyzed): To a solution of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 mmol) and an aromatic aldehyde (1 mmol) in dichloromethane (5 mL), malononitrile (1.2 mmol) and DABCO (10 mol%) are added.[9] The mixture is stirred at room temperature for the appropriate time. After completion, the solvent is evaporated, and the residue is purified by recrystallization.

In line with the principles of green chemistry, significant research has focused on the development of heterogeneous catalysts.[7] These catalysts, often based on metal oxides or functionalized silica, offer advantages such as easy separation from the reaction mixture, reusability, and often milder reaction conditions.[3][7] Examples include ceria-doped zirconia (CeO2/ZrO2), cobalt ferrite (CoFe2O4) nanoparticles, and yttrium iron garnet (Y3Fe5O12).[7]

Representative Protocol (Yttrium Iron Garnet-catalyzed): A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1.2 mmol), and Y3Fe5O12 nanocatalyst (0.005 g) is stirred at 80 °C under solvent-free conditions for 20 minutes.[3][7] After the reaction, the catalyst is separated using an external magnet, and the product is recrystallized from ethanol.

Alternative Energy Sources: Microwave and Ultrasound Irradiation

To further enhance reaction rates and yields, alternative energy sources like microwave irradiation and ultrasound have been successfully employed. These techniques can often lead to dramatic reductions in reaction times, from hours to minutes.[9][10]

Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to a significant acceleration of chemical reactions.[10][11][12][13]

Representative Protocol: A mixture of 3-methyl-1H-pyrazol-5(4H)-one (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol with a catalytic amount of piperidine is subjected to microwave irradiation at a specified power and temperature for a few minutes.[9][12] After cooling, the product precipitates and is collected by filtration.

The use of ultrasound in chemical synthesis, known as sonochemistry, can enhance reaction rates through the phenomenon of acoustic cavitation.[14][15][16][17] This process involves the formation, growth, and implosive collapse of bubbles in the reaction medium, which generates localized high temperatures and pressures.

Representative Protocol (Catalyst-Free Ultrasound-Assisted): A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in water is irradiated in an ultrasonic bath at room temperature.[9] The reaction is typically complete within a short period, and the product can be isolated by filtration.

Performance Comparison: A Data-Driven Overview

Synthesis MethodCatalystSolventTimeYield (%)Key Advantages
Catalyst-Free NoneNeat3-11 min~95%Simplicity, no catalyst contamination.[8]
Homogeneous Base Catalysis DABCO (10 mol%)DichloromethaneNot specified85-99%Readily available and inexpensive catalysts.[9]
Heterogeneous Catalysis Yttrium Iron Garnet (Y3Fe5O12)Solvent-free20 min89-95%Catalyst reusability, environmentally friendly.[3][7]
Microwave-Assisted PiperidineEthanol2-3 hours (conventional) vs. minutes (microwave)HighDrastic reduction in reaction time.[9]
Ultrasound-Assisted NoneWaterNot specifiedHighEnvironmentally friendly solvent, rapid reaction.[9]

In-Depth Experimental Protocols

Detailed Protocol for Heterogeneous Catalysis using CoFe2O4 Nanoparticles

This protocol describes the synthesis of pyranopyrazoles using a magnetically separable nanocatalyst under ultrasound irradiation, highlighting a green and efficient approach.[7]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydrazine hydrate (1.2 mmol)

  • CoFe2O4 nanoparticles (0.05 g)

  • Aqueous solvent

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate, and CoFe2O4 nanoparticles in an aqueous solvent.

  • Place the flask in an ultrasonic bath and irradiate for 5 minutes at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, separate the magnetic CoFe2O4 nanocatalyst using an external magnet.

  • Isolate the product by filtration and wash with water.

  • Recrystallize the crude product from ethanol to obtain the pure pyranopyrazole.

G A Combine Reactants & Catalyst B Ultrasound Irradiation (5 min) A->B C Magnetic Separation of Catalyst B->C D Product Isolation & Purification C->D

Caption: Workflow for the ultrasound-assisted synthesis of pyranopyrazoles using a magnetic nanocatalyst.

Conclusion and Future Perspectives

The synthesis of pyranopyrazoles has evolved significantly, with a strong emphasis on the development of efficient, cost-effective, and environmentally benign methodologies. Multicomponent reactions are the dominant strategy, and the choice of catalyst and energy source can be tailored to meet specific research needs.

For rapid library synthesis, microwave-assisted and ultrasound-assisted methods offer unparalleled speed. For large-scale and sustainable synthesis, the use of recoverable and reusable heterogeneous catalysts is highly recommended. Catalyst-free methods, while sometimes slower, provide a simple and clean alternative for specific applications.

Future research in this field will likely focus on the development of even more active and selective catalysts, the exploration of flow chemistry for continuous production, and the expansion of the substrate scope to generate novel pyranopyrazole derivatives with enhanced biological activities. This guide serves as a foundational resource for researchers to navigate the diverse landscape of pyranopyrazole synthesis and select the most appropriate method for their drug discovery and development endeavors.

References

[7] Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. (n.d.). MDPI. Retrieved January 3, 2026, from [Link] [1] REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES - JETIR. (n.d.). JETIR. Retrieved January 3, 2026, from [Link] [9] Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance - Atlantis Press. (2025). Atlantis Press. Retrieved January 3, 2026, from [Link] [3] Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link] [5] REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES - Jetir.Org. (2020). Jetir.Org. Retrieved January 3, 2026, from [Link] [18] Green and efficient synthesis of pyranopyrazoles catalyzed by ammonium chloride in water. (n.d.). Scholars Research Library. Retrieved January 3, 2026, from [Link] [10] Green synthesis of pyranopyrazole using microwave assisted techniques. (2020). Semantic Scholar. Retrieved January 3, 2026, from [Link] [19] A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. (n.d.). Taylor & Francis. Retrieved January 3, 2026, from [Link] [14] Ultrasound mediated green synthesis of pyrano[2,3-c]pyrazoles by using Mn doped ZrO 2. (n.d.). SpringerLink. Retrieved January 3, 2026, from [Link] [20] One-pot multicomponent synthesis of pyranopyrazole using concentrated solar radiation (CSR). (2023). ResearchGate. Retrieved January 3, 2026, from [Link] [15] Ultrasound-assisted expeditious green synthesis of pyrano[2,3-c]pyrazoles. (2018). Morressier. Retrieved January 3, 2026, from [Link] [11] Fast Microwave Assisted Synthesis of Pyranopyrazole Derivatives a... - Ingenta Connect. (2016). Ingenta Connect. Retrieved January 3, 2026, from [Link] [12] Green synthesis of pyranopyrazole using microwave assisted techniques - GSC Online Press. (2020). GSC Online Press. Retrieved January 3, 2026, from [Link] [2] Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance | Atlantis Press. (2025). Atlantis Press. Retrieved January 3, 2026, from [Link] [4] An Environment-Friendly Method for Green Synthesis of Pyranopyrazole Derivatives Catalyzed by CoCuFe2O4 Magnetic Nanocrystals under Solvent-Free Conditions - Taylor & Francis. (n.d.). Taylor & Francis Online. Retrieved January 3, 2026, from [Link] [13] Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed. (2021). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link] [16] Ultrasound-assisted synthesis of dihydropyrano[2,3-c]pyrazole... - ResearchGate. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link] [6] Synthesis of Pyranopyrazole Derivative Compounds with Nano-Fe3O4 Catalyst - AIP Publishing. (n.d.). AIP Publishing. Retrieved January 3, 2026, from [Link] [21] Plausible mechanism for the synthesis of pyranopyrazole derivatives using baker's yeast. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link] [22] General mechanism for the pyranopyrazole derivatives synthesis. - ResearchGate. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link] [8] A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. (n.d.). Taylor & Francis Online. Retrieved January 3, 2026, from [Link] [17] Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization - PubMed. (2020). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profile of Novel Heterocyclic Compounds: An Analysis of Pyranopyrazole Derivatives and Relevant Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Note: This guide addresses the pharmacokinetic profile of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid derivatives. Due to the limited availability of public-domain data on this specific scaffold, this document provides a comparative analysis of structurally related pyranopyrazole compounds, which serve as valuable surrogates for understanding potential pharmacokinetic behaviors. The principles, experimental designs, and comparative compounds discussed herein are directly applicable to the evaluation of the target series.

Introduction: The Significance of Pharmacokinetics in Heterocyclic Drug Discovery

The journey of a drug from administration to its target and subsequent elimination from the body is governed by its pharmacokinetic (PK) profile. This profile, encompassing absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of a drug's efficacy and safety. For novel chemical entities like pyranopyrazole derivatives, which are being explored for various therapeutic targets including cancer and inflammatory diseases, an early and thorough understanding of their PK properties is paramount. A compound with excellent in vitro potency can fail in vivo if it is not absorbed, is rapidly metabolized, or does not reach its intended site of action.

This guide provides a comparative framework for evaluating the pharmacokinetic properties of pyranopyrazole derivatives. We will examine key ADME parameters, compare them with established therapeutic agents, and detail the experimental protocols necessary for generating robust and reliable data. The insights provided are intended to guide researchers in selecting and optimizing lead candidates for further development.

Comparative Pharmacokinetic Analysis: Pyranopyrazole Derivatives vs. Marketed Kinase Inhibitors

To contextualize the potential PK performance of novel pyranopyrazole compounds, we will compare the known properties of a representative pyranopyrazole scaffold against two well-characterized, orally bioavailable kinase inhibitors: Imatinib and Sunitinib. Kinase inhibition is a common target for pyrazole-containing scaffolds.

Table 1: Comparative Pharmacokinetic Parameters of Representative Compounds (Human Data)

ParameterRepresentative Pyranopyrazole (Hypothetical Data Based on Analogs)Imatinib (Gleevec®)Sunitinib (Sutent®)
Oral Bioavailability (F%) ~ 40-60%> 90%~ 50%
Time to Peak Plasma Conc. (Tmax) 2-4 hours2-4 hours6-12 hours
Plasma Protein Binding > 95%~ 95%~ 95%
Apparent Volume of Distribution (Vd) Moderate to HighHigh (252 L)Very High (2230 L)
Terminal Half-Life (t1/2) 8-12 hours~ 18 hours40-60 hours
Primary Metabolism Route CYP3A4-mediated oxidationCYP3A4-mediated oxidationCYP3A4-mediated oxidation
Primary Excretion Route FecalFecalFecal

Interpretation: The hypothetical data for the pyranopyrazole derivative, based on common characteristics of similar heterocyclic compounds, suggests moderate oral bioavailability and a shorter half-life compared to established drugs like Imatinib and Sunitinib. This could imply a need for more frequent dosing but potentially fewer drug-drug interactions related to accumulation. The high plasma protein binding and CYP3A4 metabolism are common features across all three, highlighting a critical area for investigation in any new derivative.

Deconstructing ADME: Experimental Workflows and Causality

A robust PK profile is built upon a series of well-designed experiments. Below, we detail the methodologies for assessing the key pillars of ADME.

Absorption: Will the Drug Enter the System?

For oral drugs, absorption dictates the amount of substance that reaches systemic circulation. Poor absorption is a primary reason for clinical failure.

Key Experiment: Caco-2 Permeability Assay

The Caco-2 assay is the industry standard for predicting intestinal permeability in vitro. It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of tight junctions.

  • Barrier Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. A TEER value > 200 Ω·cm² is typically required.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., a pyranopyrazole derivative) in a suitable solvent like DMSO and dilute it into a transport buffer (e.g., Hanks' Balanced Salt Solution) to a final concentration of 1-10 µM.

  • Apical to Basolateral (A→B) Permeability:

    • Add the compound solution to the apical (donor) side of the Transwell®.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes) and from the donor compartment at the beginning and end of the experiment.

  • Basolateral to Apical (B→A) Permeability:

    • Reverse the process: add the compound to the basolateral side and sample from the apical side. This is crucial for identifying the role of efflux transporters like P-glycoprotein (P-gp).

  • Sample Analysis: Quantify the compound concentration in all samples using a sensitive analytical method like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s.

    • Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for efflux transporters.

Causality: A high Papp (A→B) value (>10 x 10⁻⁶ cm/s) suggests good passive diffusion and potential for high oral absorption. A high efflux ratio indicates that the compound is actively pumped out of the intestinal cells back into the gut lumen, which can significantly reduce its bioavailability.

Distribution: Where Does the Drug Go?

Distribution describes how a drug spreads throughout the body's tissues. It is influenced by plasma protein binding (PPB) and the drug's physicochemical properties.

Key Experiment: Plasma Protein Binding Assay

Only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized and excreted. Therefore, determining the extent of PPB is essential.

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup: Use a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane (8-12 kDa MWCO).

  • Procedure:

    • Add plasma to one chamber and the test compound in phosphate-buffered saline (PBS) to the other.

    • Alternatively, spike the plasma with the test compound and add PBS to the other chamber.

    • Incubate the device at 37°C for 4-6 hours to reach equilibrium.

  • Sample Analysis: After incubation, take samples from both the plasma and buffer chambers.

  • Quantification: Determine the concentration of the compound in both samples using LC-MS/MS.

  • Calculation: Calculate the percentage of unbound drug: % Unbound = (Concentration in buffer / Concentration in plasma) x 100. The % Bound is 100 - % Unbound.

Causality: High plasma protein binding (>99%) means that only a tiny fraction of the drug is free to exert its effect. This can affect dosing and the potential for drug-drug interactions, where one drug displaces another from plasma proteins, transiently increasing the free concentration of the displaced drug.

Metabolism: How is the Drug Modified?

Metabolism, primarily occurring in the liver, transforms drugs into more water-soluble compounds for easier excretion. It is a major source of pharmacokinetic variability.

Key Experiment: Metabolic Stability in Liver Microsomes

This in vitro assay assesses the rate at which a compound is metabolized by the major drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family.

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

  • Reagents: Prepare human liver microsomes, the test compound, and an NADPH-regenerating system (cofactor for CYP enzymes) in a phosphate buffer.

  • Incubation:

    • Pre-warm the microsomes and buffer to 37°C.

    • Initiate the reaction by adding the NADPH-regenerating system.

    • Incubate the mixture at 37°C.

  • Sampling: Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to measure the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t1/2 = 0.693 / k).

Causality: A short half-life in this assay indicates rapid metabolism, suggesting the compound may have poor stability and a short duration of action in vivo. This would necessitate chemical modifications to block the metabolic "soft spots" on the molecule.

Visualization of a Standard In Vivo Pharmacokinetic Study

To generate the data seen in Table 1, a comprehensive in vivo study is required. The following workflow diagram illustrates the key steps.

G cluster_preclinical In Vivo PK Study Workflow node_formulate 1. Compound Formulation (e.g., in PEG400/Saline) node_admin 2. Administration to Subjects (e.g., Oral Gavage in Mice) node_formulate->node_admin Dosing node_sample 3. Serial Blood Sampling (e.g., via tail vein) node_admin->node_sample Time Course node_process 4. Plasma Isolation (Centrifugation) node_sample->node_process node_extract 5. Drug Extraction (Protein Precipitation) node_process->node_extract node_lcms 6. LC-MS/MS Analysis (Quantification) node_extract->node_lcms node_pk 7. PK Parameter Calculation (e.g., using Phoenix WinNonlin) node_lcms->node_pk Concentration-Time Data node_report 8. Data Interpretation & Report node_pk->node_report

Caption: Workflow for a typical in vivo pharmacokinetic study.

Conclusion and Strategic Outlook

The pharmacokinetic profile of this compound derivatives will be a decisive factor in their potential progression as clinical candidates. By employing the standardized, robust experimental protocols detailed in this guide—from in vitro Caco-2 permeability and microsomal stability assays to comprehensive in vivo studies—researchers can build a clear picture of a compound's ADME properties.

Comparing key parameters like bioavailability, half-life, and metabolic pathways against established drugs provides essential context and helps set benchmarks for optimization. For any new pyranopyrazole derivative, a focus on mitigating efflux, ensuring metabolic stability (particularly against CYP3A4), and achieving a half-life suitable for the intended dosing regimen will be critical for success. This structured approach to PK/ADME evaluation is indispensable for translating promising chemistry into effective therapeutics.

References

  • Title: Gleevec (imatinib mesylate) tablets label Source: U.S. Food and Drug Administration URL: [Link]

Navigating the Kinome: A Comparative Guide to the Off-Target Effects of Tetrahydropyrano[4,3-c]pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from discovery to clinical application is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target effects, where a compound interacts with kinases other than its intended target, can lead to unforeseen toxicities and a diminished therapeutic window. The tetrahydropyrano[4,3-c]pyrazole scaffold has emerged as a promising framework for the development of novel kinase inhibitors. However, a thorough understanding of its off-target profile is paramount for its successful translation.

This guide provides an in-depth, objective comparison of the off-target profiles of pyranopyrazole-based compounds, using a representative example from the closely related pyrano[2,3-c]pyrazole class due to the limited public availability of comprehensive screening data for the tetrahydropyrano[4,3-c]pyrazole scaffold. We will contrast the selectivity of this class with two well-characterized cyclin-dependent kinase (CDK) inhibitors: the promiscuous, first-generation inhibitor Flavopiridol , and the highly selective, second-generation inhibitor Palbociclib . This comparative analysis is supported by experimental data and detailed protocols to provide a practical framework for assessing the selectivity of novel chemical entities.

The Pyranopyrazole Scaffold: A Balancing Act of Potency and Selectivity

The pyranopyrazole core is a privileged structure in medicinal chemistry, recognized for its ability to form key interactions within the ATP-binding pocket of various kinases.[1] The fused ring system provides a rigid scaffold that can be decorated with various substituents to achieve desired potency and selectivity. While the primary focus is often on optimizing on-target activity, a comprehensive assessment of off-target interactions is a non-negotiable aspect of preclinical development.

A notable example from the pyranopyrazole class, a pyrano[2,3-c]pyrazole designated as Compound 4j , was screened against a panel of 139 purified kinases. This screening revealed a high degree of selectivity, with significant inhibitory activity primarily against AKT2/PKBβ.[2] This focused activity profile suggests that the pyranopyrazole scaffold can be engineered to achieve a desirable level of specificity, a crucial attribute for minimizing off-target related adverse effects.

A Tale of Two Inhibitors: The Broad Spectrum of Flavopiridol vs. the Precision of Palbociclib

To contextualize the selectivity of the pyranopyrazole scaffold, we will compare it to two CDK inhibitors with vastly different off-target profiles.

Flavopiridol (Alvocidib) , a first-generation CDK inhibitor, is known for its broad-spectrum activity against multiple CDKs, including CDK1, CDK2, and CDK4.[3] While this multi-targeted approach can be beneficial in certain contexts, it often comes at the cost of significant off-target effects, leading to a challenging toxicity profile in clinical settings.[4] Comprehensive kinome profiling has confirmed that Flavopiridol interacts with a wide array of kinases beyond the CDK family.[5][6]

In stark contrast, Palbociclib (Ibrance) , a second-generation inhibitor, exemplifies the progress made in designing highly selective kinase inhibitors. It exhibits potent and specific inhibition of CDK4 and CDK6, key regulators of the G1-S phase transition in the cell cycle.[7][8] This high degree of selectivity is a major contributor to its improved therapeutic index and clinical success in the treatment of HR-positive, HER2-negative advanced breast cancer.[9] Kinome scan data for Palbociclib demonstrates its remarkably clean off-target profile, with minimal interactions with other kinases at clinically relevant concentrations.[10][11]

Quantitative Comparison of Kinase Inhibitor Selectivity

The following table summarizes the inhibitory activity of our representative pyranopyrazole compound and the two comparators against a selection of on- and off-target kinases. The data is presented as IC50 (half-maximal inhibitory concentration) values, where a lower value indicates higher potency.

CompoundPrimary Target(s)Representative On-Target IC50 (nM)Key Off-Target KinasesRepresentative Off-Target IC50 (nM)Reference
Compound 4j (Pyrano[2,3-c]pyrazole) AKT2~low micromolarLimited off-targets identified in a 139-kinase panel-[2]
Flavopiridol CDK1, CDK2, CDK4, CDK930 (CDK1), 170 (CDK2), 100 (CDK4)GSK3β, and numerous others89 (GSK3β)[3][12]
Palbociclib CDK4, CDK611 (CDK4), 16 (CDK6)Very few off-targets at therapeutic concentrations>10,000 against a large panel of kinases[10]

Note: The data for Compound 4j is qualitative from the initial screen; precise IC50 values against a broad panel are not publicly available. The table highlights its observed selectivity.

Visualizing Kinase Selectivity

The following diagram illustrates the conceptual difference in the kinome selectivity of a promiscuous inhibitor like Flavopiridol versus a selective inhibitor like Palbociclib and the targeted profile of a selective pyranopyrazole.

G cluster_0 Kinome Landscape cluster_1 Inhibitor Profiles K1 CDK1 K2 CDK2 K3 CDK4 K4 CDK6 K5 AKT2 K6 GSK3β K7 Other Kinase 1 K8 Other Kinase 2 K9 Other Kinase 3 K10 ... Flavo Flavopiridol (Promiscuous) Flavo->K1 Flavo->K2 Flavo->K3 Flavo->K6 Flavo->K7 Flavo->K8 Palbo Palbociclib (Selective) Palbo->K3 Palbo->K4 Pyran Pyranopyrazole (Selective) Pyran->K5

Caption: Conceptual representation of kinase inhibitor selectivity.

Experimental Protocols for Assessing Off-Target Effects

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments used to determine the off-target profiles of kinase inhibitors.

In Vitro Kinase Profiling: The ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a widely used method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[13] It is a robust and high-throughput compatible assay suitable for screening compounds against large panels of kinases.

Experimental Workflow:

G start Start: Compound Dilution Series step1 Prepare Kinase Reaction Mix (Kinase, Substrate, ATP) start->step1 step2 Add Compound to Reaction Mix step1->step2 step3 Incubate to Allow Kinase Reaction step2->step3 step4 Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) step3->step4 step5 Incubate (40 min) step4->step5 step6 Add Kinase Detection Reagent (Converts ADP to ATP, generates light) step5->step6 step7 Incubate (30-60 min) step6->step7 end Measure Luminescence (Quantifies ADP production) step7->end G start Start: Treat Intact Cells with Compound or Vehicle step1 Heat Cells to a Range of Temperatures start->step1 step2 Cell Lysis step1->step2 step3 Separate Soluble and Aggregated Proteins (Centrifugation) step2->step3 step4 Quantify Soluble Target Protein (e.g., Western Blot, Mass Spectrometry) step3->step4 end Generate Melt Curve to Determine Target Stabilization step4->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol:

  • Cell Treatment: Culture cells to the desired confluency and treat with the test compound or vehicle control for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler. A typical range would be from 37°C to 70°C in 2-3°C increments.

  • Lysis: After heating, lyse the cells using freeze-thaw cycles or a lysis buffer.

  • Fractionation: Separate the soluble protein fraction from the denatured, aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction at each temperature using a specific antibody-based method like Western blotting or by mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.

Conclusion and Future Directions

The analysis of off-target effects is a critical component of modern drug discovery. While the tetrahydropyrano[4,3-c]pyrazole scaffold holds considerable promise, as evidenced by the high selectivity of related pyranopyrazoles like Compound 4j, a comprehensive understanding of the kinome-wide interactivity of this specific class is essential for its advancement.

By comparing the focused inhibitory profile of a selective pyranopyrazole with the broad-spectrum activity of Flavopiridol and the targeted precision of Palbociclib, we gain a valuable perspective on the spectrum of kinase inhibitor selectivity. This comparative approach, grounded in robust experimental methodologies, provides a framework for researchers to assess the off-target liabilities of their own lead compounds.

Future work should focus on generating and publicly sharing comprehensive kinome-wide screening data for a diverse set of tetrahydropyrano[4,3-c]pyrazole derivatives. This will not only de-risk the development of individual compounds but also enrich our collective understanding of the structure-selectivity relationships for this important chemical scaffold, ultimately accelerating the development of safer and more effective kinase inhibitors.

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A Comparative Guide to the Preclinical Efficacy of Novel Pyrazole Compounds in Neuropathic Pain Models: A Focus on 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the therapeutic potential of novel pyrazole-based compounds, specifically 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid, in preclinical models of neuropathic pain. It is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis against established and alternative therapies, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Challenge of Neuropathic Pain

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1][2] Unlike nociceptive pain, it often responds poorly to conventional analgesics like non-steroidal anti-inflammatory drugs (NSAIDs).[3] Current first-line treatments for neuropathic pain include antidepressants, such as tricyclic antidepressants (TCAs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), and anticonvulsants like gabapentin and pregabalin.[4][5][6][7][8] While these medications provide relief for some patients, they are often associated with dose-limiting side effects and incomplete efficacy, highlighting the urgent need for novel therapeutic agents with improved efficacy and safety profiles.[9]

The pyrazole scaffold has emerged as a promising nucleus in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective properties.[10][11][12][13] Several novel pyrazole derivatives have shown significant potential in preclinical pain models, suggesting that this chemical class could yield new and effective treatments for neuropathic pain.[14][15][16][17][18] This guide will focus on the systematic evaluation of this compound, a novel pyrazole derivative, comparing its potential efficacy against current standards of care.

The Promise of Pyrazole Derivatives in Neuropathic Pain

While specific preclinical data for this compound in neuropathic pain is not yet extensively published, the broader class of pyrazole derivatives has demonstrated promising mechanisms of action relevant to pain pathways. These include:

  • Modulation of Ion Channels: Some pyrazole compounds act as sodium channel blockers, which is a key mechanism for reducing neuronal hyperexcitability, a hallmark of neuropathic pain.[14][19]

  • Anti-inflammatory Activity: Pyrazole derivatives have been shown to inhibit key inflammatory mediators, such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[16][17][20][21] Neuroinflammation is increasingly recognized as a critical contributor to the development and maintenance of neuropathic pain.

  • Cannabinoid Receptor Activity: Certain pyrazole analogs exhibit activity at cannabinoid receptors (CB₁), which are known to play a role in pain modulation.[16]

Given these precedents, it is hypothesized that this compound may exert its analgesic effects through a multi-targeted mechanism, potentially offering a superior therapeutic window compared to single-target agents.

Comparative Analysis: Preclinical Efficacy Evaluation

A robust preclinical evaluation is essential to determine the therapeutic potential of a novel compound. This section outlines a comparative framework for assessing the efficacy of this compound against standard-of-care medications in established animal models of neuropathic pain.

Preclinical Models of Neuropathic Pain

Several well-validated animal models are used to mimic the symptoms of human neuropathic pain.[1][22][23][24] The choice of model is critical and should reflect the clinical condition being targeted.

  • Chemotherapy-Induced Peripheral Neuropathy (CIPN) Models: These models, such as those induced by paclitaxel or oxaliplatin, are crucial for evaluating treatments for a common and debilitating side effect of cancer therapy.[1][22]

  • Surgical Mononeuropathy Models:

    • Chronic Constriction Injury (CCI): This model involves loose ligation of the sciatic nerve, leading to robust and long-lasting pain behaviors.[23]

    • Spared Nerve Injury (SNI): This model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, resulting in a highly reproducible and persistent pain state.[1][23]

    • Spinal Nerve Ligation (SNL): This model, also known as the Chung model, involves the tight ligation of the L5 and/or L6 spinal nerves and is a widely used model of radicular pain.[14][22]

Behavioral Assays for Pain Assessment

The efficacy of a test compound is primarily assessed by its ability to reverse pain-related behaviors in these models.

  • Mechanical Allodynia: This is the perception of pain in response to a normally non-painful stimulus. It is commonly measured using von Frey filaments of varying stiffness applied to the paw of the animal.

  • Thermal Hyperalgesia: This is an increased sensitivity to painful heat stimuli. It is typically assessed using a radiant heat source (e.g., Hargreaves test) or a hot plate.

  • Cold Allodynia: This is the perception of pain in response to a normally non-painful cold stimulus, often measured by observing the response to a drop of acetone applied to the paw.

Comparative Efficacy Data (Hypothetical)

The following table presents a hypothetical comparative analysis of the efficacy of this compound against standard treatments in a preclinical neuropathic pain model.

CompoundDose Range (mg/kg)Reversal of Mechanical Allodynia (%)Reversal of Thermal Hyperalgesia (%)Notes
This compound 1 - 30Up to 85%Up to 75%Well-tolerated, no significant motor impairment observed.
Gabapentin 30 - 300Up to 60%Up to 50%Sedation observed at higher doses.
Pregabalin 10 - 100Up to 70%Up to 60%Dizziness and somnolence are potential side effects.[5][6][7]
Duloxetine 10 - 50Up to 55%Up to 45%Efficacy may be more pronounced in models of diabetic neuropathy.[4][5][6]
Amitriptyline 5 - 20Up to 65%Up to 55%Anticholinergic side effects can be dose-limiting.[3][4][7][25]

Experimental Protocols

To ensure reproducibility and scientific rigor, detailed experimental protocols are essential.

Spared Nerve Injury (SNI) Model Protocol
  • Anesthesia: Anesthetize adult male Sprague-Dawley rats with isoflurane (2-3% in oxygen).

  • Surgical Procedure:

    • Make a small incision in the skin of the lateral surface of the left thigh.

    • Expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.

    • Tightly ligate the tibial and common peroneal nerves with a 5-0 silk suture.

    • Transect the ligated nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump.

    • Take care to leave the sural nerve intact.

  • Wound Closure: Close the muscle and skin layers with sutures.

  • Post-operative Care: Administer post-operative analgesics for 24-48 hours and monitor the animals for signs of distress.

  • Behavioral Testing: Allow the animals to recover for at least 7 days before commencing behavioral testing.

Von Frey Test for Mechanical Allodynia
  • Acclimation: Place the animals in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimate for at least 15 minutes.

  • Stimulation: Apply a series of calibrated von Frey filaments to the lateral aspect of the plantar surface of the ipsilateral hind paw.

  • Response: A positive response is defined as a brisk withdrawal or licking of the paw.

  • Threshold Determination: Use the up-down method to determine the 50% paw withdrawal threshold.

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is crucial for rational drug development. The following diagrams illustrate a potential signaling pathway involved in neuropathic pain and the proposed mechanism of action for a multi-targeted pyrazole derivative.

Neuropathic Pain Signaling Pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System (Spinal Cord) Nerve Injury Nerve Injury Ectopic Discharges Ectopic Discharges Nerve Injury->Ectopic Discharges Pro-inflammatory Cytokines Pro-inflammatory Cytokines Nerve Injury->Pro-inflammatory Cytokines Microglial Activation Microglial Activation Ectopic Discharges->Microglial Activation Afferent Input Pro-inflammatory Cytokines->Microglial Activation Central Sensitization Central Sensitization Microglial Activation->Central Sensitization Increased Neuronal Excitability Increased Neuronal Excitability Central Sensitization->Increased Neuronal Excitability Pain Transmission Pain Transmission Increased Neuronal Excitability->Pain Transmission

Caption: Simplified signaling pathway in neuropathic pain.

Experimental Workflow Induction of Neuropathic Pain Model Induction of Neuropathic Pain Model Baseline Behavioral Testing Baseline Behavioral Testing Induction of Neuropathic Pain Model->Baseline Behavioral Testing Compound Administration Compound Administration Baseline Behavioral Testing->Compound Administration Post-treatment Behavioral Testing Post-treatment Behavioral Testing Compound Administration->Post-treatment Behavioral Testing Data Analysis and Comparison Data Analysis and Comparison Post-treatment Behavioral Testing->Data Analysis and Comparison Tissue Collection for Mechanistic Studies Tissue Collection for Mechanistic Studies Post-treatment Behavioral Testing->Tissue Collection for Mechanistic Studies

Caption: Preclinical experimental workflow for efficacy testing.

Conclusion and Future Directions

The preclinical evaluation framework outlined in this guide provides a systematic and comparative approach to assessing the therapeutic potential of novel pyrazole derivatives like this compound for neuropathic pain. By employing well-validated animal models, robust behavioral assays, and a thorough investigation of the underlying mechanisms, researchers can build a strong preclinical data package to support the advancement of promising candidates into clinical development. Future studies should focus on elucidating the precise molecular targets of this compound, evaluating its pharmacokinetic and safety profiles, and exploring its efficacy in a wider range of neuropathic and chronic pain models. The development of novel, multi-targeted analgesics from the pyrazole class holds significant promise for addressing the unmet medical needs of patients suffering from neuropathic pain.

References

  • Midwest Recovery Centers. (2025, October 17). Alternative Options to Gabapentin and Pregabalin. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Neuropathic Pain Models. Retrieved from [Link]

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  • Optum Perks. (n.d.). Gabapentin alternatives: Prescription, OTC, and natural options. Retrieved from [Link]

  • PubMed. (2010). Discovery of a novel class of biphenyl pyrazole sodium channel blockers for treatment of neuropathic pain. Retrieved from [Link]

  • PsychoGenics Inc. (n.d.). Preclinical Neuropathic Pain Research. Retrieved from [Link]

  • Greentech Bioscience Preclinical CRO Services. (n.d.). Animal Models of Neuropathic Pain. Retrieved from [Link]

  • K Health. (2022, September 13). Gabapentin Alternatives: Possible Substitutions to Know. Retrieved from [Link]

  • MDPI. (n.d.). Mechanism and Preclinical Models of Neuropathic Pain: An Update. Retrieved from [Link]

  • MD Biosciences. (n.d.). Preclinical Neuropathic Pain Models. Retrieved from [Link]

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  • SciSpace. (2010). Discovery of a novel class of biphenyl pyrazole sodium channel blockers for treatment of neuropathic pain. Retrieved from [Link]

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  • Cambridge Core. (2014, November 7). The Treatment of Neuropathic Pain | CNS Spectrums. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic Acid: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible disposal of novel chemical entities like 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, adherence to established best practices for laboratory chemical waste is paramount. This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound, treating it with the caution required for a potentially hazardous substance.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with care. In the absence of specific toxicological data, all research chemicals should be treated as potentially hazardous.[1] Standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn at all times.[2][3][4] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2][4][5]

Step-by-Step Disposal Procedures

The most secure and compliant method for the disposal of this compound is through a licensed chemical waste disposal service.[1] This ensures that the compound is managed in an environmentally safe and legally compliant manner.

Step 1: Waste Segregation

Proper waste segregation is the foundational step to prevent inadvertent chemical reactions and ensure correct disposal pathways.[1][6]

  • Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container.[1] Any materials that have come into direct contact with the solid compound, such as weighing paper, pipette tips, and contaminated gloves, should also be placed in a designated solid chemical waste container.[1]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[1] It is critical not to mix these solutions with other incompatible waste streams. For instance, solutions in organic solvents should be kept separate from aqueous waste.[1][6]

Never dispose of this compound or its solutions down the drain. [1][2] Heterocyclic compounds can be hazardous to aquatic life and should be prevented from entering groundwater or sewage systems.[1][7]

Step 2: Container Selection and Labeling

The integrity and labeling of waste containers are vital for safe storage and transportation.

  • Container Requirements:

    • Use containers that are chemically compatible with this compound and any associated solvents. High-density polyethylene (HDPE) or glass bottles are generally appropriate.[1][8]

    • Ensure containers are in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[1][9]

    • Do not overfill liquid waste containers; leave at least 10% headspace to accommodate vapor expansion.[1][8]

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."[8][10]

    • The label must include the full chemical name: "this compound." Avoid using abbreviations.[10]

    • For mixtures, list all components and their approximate percentages.[6]

    • Indicate the date the container was first used for waste accumulation.

Step 3: Storage of Chemical Waste

Proper storage of chemical waste is crucial for maintaining a safe laboratory environment.

  • Store sealed waste containers in a designated, well-ventilated chemical waste storage area, often referred to as a Satellite Accumulation Area (SAA).[1][6]

  • This area should be under the direct supervision of laboratory personnel.[8]

  • Segregate containers of incompatible materials using physical barriers or secondary containment.[1][6] For example, store acids and bases separately.[6]

  • The storage area should be cool and dry.[1]

  • Regularly inspect the storage area for any signs of leaks or container degradation.[6][9]

Step 4: Arranging for Professional Disposal

The disposal of laboratory chemical waste must be handled by qualified professionals.

  • Familiarize yourself with your institution's or company's specific procedures for chemical waste pickup. This may involve contacting the Environmental Health and Safety (EHS) department or a designated waste management officer.

  • Ensure that all required documentation is completed accurately before the waste is collected.

  • The disposal vendor must have current EPA permits and licenses and employ trained hazardous materials handlers.[9]

Regulatory Framework and Compliance

The disposal of chemical waste is regulated by federal and state agencies to protect human health and the environment. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[8][9]

Academic and research laboratories may be subject to specific regulations, such as the EPA's Subpart K, which provides alternative requirements for managing hazardous waste in these settings.[11][12] Key aspects of these regulations include:

  • Waste Determination: The responsibility to determine if a chemical waste is hazardous.[11]

  • Accumulation Time Limits: Regulations dictate the maximum amount of time hazardous waste can be stored on-site.[6][8]

  • Training: All personnel handling hazardous waste must receive appropriate training.[9][13]

Emergency Procedures

In the event of a spill or accidental release of this compound, follow these steps:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and the appropriate emergency contact, such as your institution's EHS department.

  • Isolate: If it is safe to do so, prevent the spill from spreading by using appropriate absorbent materials.

  • Ventilate: Increase ventilation to the area.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Data Presentation

Table 1: General Guidelines for Laboratory Waste Streams

Waste StreamDisposal ContainerKey Disposal Considerations
Solid this compoundLabeled, sealed, chemically compatible containerDo not mix with other solid wastes unless compatibility is confirmed.
Contaminated Labware (pipette tips, gloves, etc.)Designated solid chemical waste containerEnsure no free-flowing liquids are present.
Liquid solutions of this compoundLabeled, sealed, chemically compatible liquid waste containerSegregate aqueous and organic solvent-based solutions. Do not overfill.

Experimental Protocols

While this guide focuses on disposal, it is important to remember that responsible chemical management begins with the experimental design.

Protocol for Waste Minimization:

  • Accurate Calculation: Before preparing solutions, accurately calculate the amount of this compound required for your experiment to avoid preparing excess.

  • Small-Scale Synthesis: When synthesizing or working with this compound, start with small-scale reactions to minimize the generation of waste.

  • Reuse and Recycling: Where chemically appropriate and safe, consider reusing or recycling solvents.

Visualization

Disposal_Workflow cluster_Lab In the Laboratory cluster_Disposal Professional Disposal A Generation of Waste (Solid & Liquid) B Segregate Waste (Solid vs. Liquid, Aqueous vs. Organic) A->B Step 1 C Select & Label Appropriate Waste Container B->C Step 2 D Store in Designated Satellite Accumulation Area C->D Step 3 E Contact EHS or Waste Management Officer D->E Step 4 F Complete Waste Pickup Documentation E->F G Licensed Waste Hauler Picks Up Waste F->G H Final Compliant Disposal (e.g., Incineration) G->H

Caption: Workflow for the proper disposal of this compound.

References

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  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. Available at: [Link]

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  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts - MDPI. Available at: [Link]

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  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. Available at: [Link]

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Comprehensive Safety and Handling Guide for 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid (CAS No. 518990-20-0). As a prudent measure in the absence of a specific Safety Data Sheet (SDS), this compound should be treated as a potentially hazardous substance, drawing upon safety protocols for its constituent chemical classes: pyrazole derivatives and carboxylic acids.

The pyrazole scaffold is a core component in many pharmaceuticals, recognized for a wide range of biological activities.[1][2] Consequently, all pyrazole derivatives should be handled with care.[3] Carboxylic acids as a class can cause skin and eye irritation or burns upon direct contact.[4] Therefore, a comprehensive approach to safety is imperative to minimize exposure and ensure a safe laboratory environment.

Hazard Assessment and Immediate Safety Precautions
  • Skin and Eye Contact: Assumed to be a primary route of exposure. Direct contact may cause irritation.[7][8]

  • Inhalation: Handling of the solid, powdered form may generate dust, which could lead to respiratory irritation.[9]

  • Ingestion: May be harmful if swallowed.[7]

In the event of an exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[7]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting and seek immediate medical attention.[7]

Personal Protective Equipment (PPE): A Multi-Faceted Defense

A robust PPE strategy is critical. The following table outlines the recommended equipment to mitigate the identified risks.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z.87.1 standards are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[4][9]Protects against splashes of solutions and airborne dust particles, preventing eye irritation or serious damage.[4]
Skin Protection A chemical-resistant lab coat must be worn and fully fastened. Chemical-resistant gloves (e.g., disposable nitrile rubber) are required. Gloves should be inspected before use and changed immediately upon contamination.[9][10]Prevents skin contact, which can cause irritation. Nitrile gloves offer good resistance to a range of chemicals.[4]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[9] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator is required.[4]Minimizes the risk of inhaling airborne particles, which may cause respiratory tract irritation.[9]
Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is essential for minimizing exposure and ensuring procedural safety.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate & Prepare Fume Hood gather_mat Assemble All Materials & Waste Containers prep_area->gather_mat don_ppe Don Appropriate PPE gather_mat->don_ppe transfer Transfer Solid Compound Carefully to Avoid Dust don_ppe->transfer dissolve Dissolve by Adding Solid to Solvent Slowly transfer->dissolve decon Decontaminate Surfaces & Equipment dissolve->decon doff_ppe Doff PPE Correctly decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for the safe handling of this compound.

I. Preparation and Engineering Controls

  • Designated Area: All manipulations of the solid compound must be conducted in a designated area, preferably within a certified chemical fume hood to control dust and vapors.[9]

  • Ventilation Check: Ensure the chemical fume hood is functioning correctly before commencing any work.

  • Gather Materials: Before handling the chemical, assemble all necessary equipment, such as spatulas, weigh boats, glassware, and appropriately labeled waste containers.[9]

II. Handling Procedures

  • Donning PPE: Wear all required PPE as specified in the table above before entering the designated handling area.

  • Transferring Solid: Use a spatula for transferring the solid. Avoid actions that could generate dust, such as pouring from a height or vigorous scraping.[9]

  • Preparing Solutions: When dissolving, add the solid compound to the solvent slowly to prevent splashing.[9]

III. Post-Handling Procedures

  • Decontamination: Thoroughly clean and decontaminate all work surfaces and equipment after use.[9]

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat, and then eye protection.[9]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[7]

Spill and Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal is a critical aspect of the chemical's lifecycle. Under no circumstances should this compound be disposed of down the drain or in regular trash.[11][12]

Disposal Workflow

cluster_waste Waste Segregation & Collection cluster_storage Storage & Pickup solid_waste Contaminated Solids (gloves, weigh paper) container Place in Labeled, Sealed Hazardous Waste Container solid_waste->container liquid_waste Unused Compound & Solutions liquid_waste->container store Store in Designated Hazardous Waste Area container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs

Caption: Procedural flow for the safe disposal of chemical waste.

I. Waste Segregation and Collection

  • Solid Waste: All disposable materials that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[9][12]

  • Liquid Waste: Unused compound and any solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[12]

  • Containerization: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid. The label must clearly state "Hazardous Waste" and include the full chemical name.[3][11]

II. Storage and Disposal

  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated accumulation area, away from incompatible materials.[11]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal. Always follow local, state, and federal regulations.[10][12]

III. Spill Response In the event of a spill, evacuate the immediate area and prevent others from entering. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal as hazardous waste.[11]

By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and compliant laboratory environment.

References

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  • Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Benchchem.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid
Reactant of Route 2
1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid

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